2-(2-Hydroxyethoxy)ethyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUPYEDSAQDUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041921 | |
| Record name | Ethanol, 2-[2-(benzoyloxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[2-(benzoyloxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20587-61-5 | |
| Record name | Diethylene glycol benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20587-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020587615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol monobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[2-(benzoyloxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-(benzoyloxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)ethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8NT2B98P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 2-(2-Hydroxyethoxy)ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(2-Hydroxyethoxy)ethyl benzoate, a significant compound in polymer science and a potential excipient in pharmaceutical formulations. This document delineates the synthesis, purification, and detailed structural elucidation of the molecule through a multi-technique spectroscopic approach. By integrating foundational chemical principles with advanced analytical methodologies, this guide serves as an essential resource for professionals engaged in materials science and drug development.
Introduction
This compound, also known as diethylene glycol monobenzoate, is an organic compound characterized by a benzoate group ester-linked to a diethylene glycol moiety. Its chemical structure, possessing both hydrophilic (hydroxyl and ether linkages) and lipophilic (benzene ring) characteristics, imparts unique physicochemical properties that make it a subject of interest in various scientific disciplines.
Primarily recognized as a degradation product of diethylene glycol dibenzoate, a common plasticizer, understanding the molecular structure of the monoester is crucial for assessing the stability and leaching profiles of polymeric materials. Furthermore, its amphiphilic nature suggests potential applications as a solubilizing agent or a component in drug delivery systems, warranting a thorough investigation of its structural attributes.
This guide will provide a detailed exploration of the synthesis and purification of this compound, followed by an in-depth analysis of its molecular architecture using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Synthesis and Purification
The synthesis of this compound is primarily achieved through the esterification of benzoic acid with diethylene glycol. The key to selectively producing the monoester lies in controlling the stoichiometry of the reactants. An excess of diethylene glycol is typically employed to favor the formation of the monobenzoate over the dibenzoate by-product.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Benzoic Acid
-
Diethylene Glycol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Organic Solvent (e.g., Diethyl Ether or Dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and a 3-fold molar excess of diethylene glycol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of benzoic acid) to the reaction mixture.
-
Heat the mixture to reflux (typically 140-160 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to isolate this compound from unreacted diethylene glycol and the diethylene glycol dibenzoate by-product.
Molecular Structure Elucidation
A combination of spectroscopic techniques is employed to unequivocally determine the molecular structure of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 20587-61-5 | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 127-130 °C at 5 Torr | [3] |
| Density | 1.1715 g/cm³ | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | dd | 2H | Aromatic (ortho to -COO) |
| ~7.55 | t | 1H | Aromatic (para to -COO) |
| ~7.45 | t | 2H | Aromatic (meta to -COO) |
| ~4.50 | t | 2H | -COO-CH₂ - |
| ~3.80 | t | 2H | -O-CH₂ -CH₂-O- |
| ~3.70 | t | 2H | -O-CH₂ -CH₂-OH |
| ~3.60 | t | 2H | -CH₂-CH₂ -OH |
| ~2.50 | br s | 1H | -OH |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The broad singlet for the hydroxyl proton is due to chemical exchange and its position can vary.
The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C=O (ester) |
| ~133.0 | Aromatic (para-C) |
| ~130.0 | Aromatic (ipso-C) |
| ~129.5 | Aromatic (ortho-C) |
| ~128.5 | Aromatic (meta-C) |
| ~72.5 | -O-C H₂-CH₂-OH |
| ~69.0 | -O-C H₂-CH₂-O- |
| ~64.0 | -COO-C H₂- |
| ~61.5 | -CH₂-C H₂-OH |
Note: These are predicted values based on analogous structures and require experimental verification.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3500-3200 (broad) | Strong | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ether) |
The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl group. The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in the benzoate ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation pathways would likely involve:
-
Loss of the ethoxyethanol group: Cleavage of the ester bond to generate the benzoyl cation at m/z = 105 (C₆H₅CO⁺), which is often the base peak for benzoates.
-
Loss of a hydroxyethyl group: Fragmentation of the diethylene glycol chain.
-
McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.
Applications and Future Perspectives
Polymer Science
As a monoester of diethylene glycol, this compound can act as a plasticizer for various polymers, including polyvinyl chloride (PVC) and polyvinyl acetate (PVAc)[4]. Its hydroxyl group can also participate in polymerization reactions, making it a potential monomer or chain extender in the synthesis of polyesters and polyurethanes.
Potential in Drug Development
While direct applications in drug development are not yet widely documented, the structural features of this compound suggest several potential uses:
-
Excipient: Its amphiphilic nature could make it a useful solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).
-
Drug Delivery: The hydroxyl group provides a site for conjugation to drugs or targeting moieties, potentially enabling its use in prodrug design or as a component of targeted drug delivery systems.
Further research is warranted to explore these potential pharmaceutical applications.
Safety and Toxicology
This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS). The toxicology of diethylene glycol is well-documented, and while the benzoate ester is expected to have a different toxicological profile, caution should be exercised[5][6].
Conclusion
The molecular structure of this compound has been thoroughly examined through a combination of synthetic considerations and predictive spectroscopic analysis. Its unique combination of a benzoate ester and a diethylene glycol moiety confers properties that are of significant interest in both materials science and potentially in the pharmaceutical industry. The detailed protocols and structural elucidation provided in this guide offer a solid foundation for researchers and professionals working with this versatile compound. Further experimental validation of the predicted spectroscopic data and exploration of its applications will undoubtedly continue to expand our understanding and utilization of this compound.
References
- 1. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 20587-61-5 [amp.chemicalbook.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 6. Hazardous substance assessment – Diethylene glycol - Canada.ca [canada.ca]
A Comprehensive Technical Guide to the Solubility of Diethylene Glycol Monobenzoate in Organic Solvents
Introduction
Diethylene glycol monobenzoate (DGMB) is a versatile organic compound utilized in a range of industrial and research applications, notably as a plasticizer.[1][2] Its performance in these roles is intrinsically linked to its solubility characteristics in various organic media. For researchers, scientists, and drug development professionals, a thorough understanding of DGMB's solubility is paramount for formulation development, reaction engineering, and ensuring product stability and efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of diethylene glycol monobenzoate, grounded in fundamental principles and practical methodologies.
Physicochemical Properties of Diethylene Glycol Monobenzoate
A foundational understanding of the physicochemical properties of diethylene glycol monobenzoate is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |
| Molecular Weight | 210.23 g/mol | [3][5] |
| Appearance | Liquid | [3] |
| CAS Number | 20587-61-5 | [2][3][6] |
| Synonyms | 2-(2-Hydroxyethoxy)ethyl benzoate, Diethylene glycol benzoate | [2][3][6] |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play. For diethylene glycol monobenzoate, its solubility in organic solvents is influenced by its molecular structure, which features both polar and non-polar characteristics. The presence of a benzoate group introduces an aromatic, non-polar character, while the diethylene glycol moiety, with its ether linkages and terminal hydroxyl group, contributes polarity and the capacity for hydrogen bonding.
Esters, in general, tend to be soluble in many organic solvents.[7] The solubility of diethylene glycol monobenzoate is further enhanced by the ether and hydroxyl groups, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules.
Hansen Solubility Parameters: A Predictive Tool
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Table of Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Diethylene Glycol | 16.6 | 12.0 | 20.7 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
Data compiled from various sources.[9][10][11]
Solubility Profile of Diethylene Glycol Monobenzoate
While precise quantitative solubility data for diethylene glycol monobenzoate in a wide array of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its structural characteristics and the known properties of similar compounds.
Qualitative Solubility Assessment:
Based on its chemical structure, diethylene glycol monobenzoate is expected to be:
-
Highly Soluble in polar aprotic solvents such as acetone , ethyl acetate , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) . The carbonyl group of the ester and the ether linkages can participate in dipole-dipole interactions with these solvents.
-
Highly Soluble in polar protic solvents like ethanol and methanol . The terminal hydroxyl group of DGMB can act as both a hydrogen bond donor and acceptor, leading to strong interactions with alcohols.
-
Soluble in aromatic hydrocarbons like toluene , due to the presence of the benzene ring in the benzoate moiety.
-
Sparingly Soluble to Insoluble in non-polar aliphatic hydrocarbons such as hexane . The overall polarity of the DGMB molecule is too high for significant miscibility with such non-polar solvents.
This qualitative assessment is supported by the general solubility of related compounds. For instance, diethylene glycol monoethyl ether is miscible with many common organic solvents.[12][13][14] Similarly, esters like ethyl benzoate are soluble in most organic solvents.[7][15] The related compound, diethylene glycol dibenzoate, is also noted to be soluble in general organic solvents.[16]
Experimental Determination of Solubility
For applications requiring precise knowledge of solubility, experimental determination is essential. The isothermal saturation method, often referred to as the shake-flask method, is a robust and widely accepted technique.
Protocol: Isothermal Saturation Method
Objective: To determine the equilibrium solubility of diethylene glycol monobenzoate in a selected organic solvent at a constant temperature.
Materials:
-
Diethylene glycol monobenzoate (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of diethylene glycol monobenzoate to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause emulsification.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 24 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. To avoid contamination with undissolved solid, it is advisable to use a syringe filter.
-
Dilution: Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of diethylene glycol monobenzoate.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Self-Validation: To ensure the attainment of equilibrium, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent within an acceptable margin of error, indicating that equilibrium has been reached.
Experimental Workflow Diagram
References
- 1. Diethylene glycol monobenzoate | TargetMol [targetmol.com]
- 2. parchem.com [parchem.com]
- 3. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylene glycol monobenzoate [webbook.nist.gov]
- 5. Diethylene glycol monobenzoate (CAS 20587-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. DIETHYLENE GLYCOL MONOBENZOATE [drugfuture.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by CAS dscending) [accudynetest.com]
- 12. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 13. atamankimya.com [atamankimya.com]
- 14. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
2-(2-Hydroxyethoxy)ethyl benzoate chemical safety data sheet
An In-depth Technical Guide to the Chemical Safety of 2-(2-Hydroxyethoxy)ethyl benzoate
This guide provides a comprehensive overview of the chemical safety, handling, and emergency protocols for this compound. It is intended for researchers, scientists, and professionals in drug development and other technical fields who may handle this compound. The information herein is synthesized from multiple safety data sheets and chemical databases to ensure a thorough and cautious approach to its use.
Section 1: Chemical Identification and Properties
This compound, also known as Diethylene glycol monobenzoate, is a chemical intermediate used in various industrial applications. Understanding its fundamental properties is the first step in ensuring its safe handling.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Diethylene glycol monobenzoate, Benzoic acid 2-(2-hydroxyethoxy)ethyl ester | [2] |
| CAS Number | 20587-61-5 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][3] |
| Molecular Weight | 210.23 g/mol | [1][3] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [1] |
| Boiling Point | 316.2°C at 760 mmHg | [5] |
| Flash Point | 118.8°C | [5] |
| Density | 1.163 g/cm³ | [5] |
Section 2: Hazard Identification and GHS Classification
The classification of this compound presents a notable discrepancy across various suppliers and databases. Some sources classify the substance as non-hazardous[2][6]. However, other authoritative safety data sheets and notifications to regulatory bodies like the European Chemicals Agency (ECHA) indicate specific hazards[3][7].
In the interest of maximizing safety and adhering to the precautionary principle, this guide adopts the more stringent GHS classification. All personnel handling this chemical should be aware of these potential hazards and consult the specific Safety Data Sheet (SDS) provided by their supplier.
GHS Classification (in accordance with 29 CFR 1910) [3][7]
-
Pictograms:
-
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[8]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
-
-
Section 3: Safe Handling, Storage, and Exposure Control
The causality behind safe handling protocols is the prevention of exposure through inhalation, ingestion, or direct contact. A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls
The primary method for controlling exposure is to handle the chemical in a well-ventilated area. A chemical fume hood is the standard and most effective engineering control to minimize inhalation of vapors or mists.[3] Eyewash stations and safety showers must be readily accessible in any area where the chemical is handled.
Personal Protective Equipment (PPE)
PPE serves as the last line of defense. The selection of appropriate PPE is critical for preventing direct contact.
-
Eye and Face Protection: Chemical safety goggles or glasses are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator should be used.[3]
Hygiene and Handling Practices
-
Avoid all direct contact with the substance.[3]
-
Wash hands thoroughly with soap and water before breaks and at the end of the workday.[3][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
-
Keep the container tightly sealed when not in use.[3]
Storage Conditions
Proper storage is crucial for maintaining chemical stability and preventing accidental release.
-
Keep containers tightly closed and sealed.[3]
-
Some suppliers recommend storage at 2-8°C under an inert atmosphere.[8]
Section 4: First-Aid and Emergency Procedures
Rapid and correct response to an exposure or spill is critical. The following protocols are based on standard emergency procedures for hazardous chemicals.
First-Aid Measures for Exposure
The following diagram outlines the immediate steps to be taken in the event of an exposure. Always seek medical attention following any significant exposure and provide the attending physician with the Safety Data Sheet.[3][7]
Caption: First-Aid Response Workflow for Exposure Events.
Accidental Release Measures
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and clean it up appropriately.
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear full PPE, including respiratory protection.[3]
-
Containment: Prevent the spill from entering drains or waterways. Contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
The following diagram provides a logical workflow for responding to an accidental chemical spill.
Caption: Logical Workflow for Accidental Spill Response.
Section 5: Toxicological and Ecological Information
Toxicological Profile
The toxicological properties of this compound have not been exhaustively investigated.[8] However, the GHS classification indicates the following primary concerns:
-
Acute Oral Toxicity: Classified as Category 4, "Harmful if swallowed."[3][7] A specific LD50 value is not consistently reported, but this classification generally corresponds to an LD50 range of 300-2000 mg/kg for rats.
-
Skin Irritation: Causes skin irritation upon direct contact.[3][7]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3][7]
-
Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, or NTP.[7]
Ecological Information
Data on the environmental fate and ecotoxicity of this specific compound is limited. As a general precaution, the chemical should not be allowed to enter drains, water courses, or the soil. All disposal must be handled in accordance with local, state, and federal regulations.
Section 6: Disposal Considerations
Unused product and contaminated materials should be treated as hazardous waste. Disposal must be carried out by a licensed and authorized waste disposal company.[8] Do not dispose of the material into the environment or sewer system.
References
- 1. meglobal.biz [meglobal.biz]
- 2. Page loading... [guidechem.com]
- 3. 2017erp.com [2017erp.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. dap.com [dap.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 9. sds.edqm.eu [sds.edqm.eu]
thermal stability of diethylene glycol monobenzoate
An In-depth Technical Guide to the Thermal Stability of Diethylene Glycol Monobenzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of Diethylene Glycol Monobenzoate (DEGMB), a compound of significant interest in materials science and pharmaceutical formulations. Moving beyond a simple data sheet, this document elucidates the fundamental principles of its thermal decomposition, details the core analytical methodologies for its characterization, and discusses the practical implications of its stability profile. We will explore the causality behind experimental design, present self-validating protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and propose a likely degradation pathway. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the thermal behavior of DEGMB.
Introduction: The Critical Role of Thermal Stability
Diethylene Glycol Monobenzoate (DEGMB), with the chemical formula C₁₁H₁₄O₄, is an ester-ether compound utilized in a variety of industrial and commercial applications, notably as a plasticizer and processing aid.[1][2][3] Its molecular structure, featuring a flexible diethylene glycol chain capped by a rigid benzoate group, imparts unique solvency and compatibility properties.
The thermal stability of a compound is not merely an academic data point; it is a critical parameter that dictates its processing window, storage conditions, and ultimate safety profile. For a material like DEGMB, which may be subjected to elevated temperatures during polymer processing, adhesive curing, or sterilization, understanding its decomposition temperature and degradation products is paramount. Thermal degradation can lead to a loss of desired physical properties, the generation of volatile organic compounds, and discoloration of the final product. This guide provides the scientific framework for rigorously evaluating this essential characteristic.
Fundamentals of Thermal Decomposition in Ester-Ether Compounds
The thermal degradation of DEGMB is governed by the bond energies of its constituent functional groups. The molecule possesses two primary points of potential thermal cleavage: the ester linkage (-COO-) and the ether linkages (-C-O-C-).
-
Ester Bond Cleavage: The ester group is often the most thermally labile site. Decomposition can proceed through several mechanisms, but a common pathway involves β-scission, leading to the formation of an alkene and a carboxylic acid. In the case of DEGMB, this would likely result in the cleavage of the bond between the carbonyl carbon and the ether oxygen, releasing benzoic acid and a vinyl-ether-terminated glycol fragment. This is analogous to the initial step observed in the biodegradation of related dibenzoate plasticizers, which involves the hydrolysis of one ester bond.[4][5]
-
Ether Bond Cleavage: The ether linkages within the diethylene glycol backbone are generally more stable than the ester bond but can undergo scission at higher temperatures. This process often proceeds via radical mechanisms, leading to chain fragmentation and the formation of a complex mixture of smaller, volatile products, including aldehydes, alcohols, and eventually, carbon monoxide and carbon dioxide upon complete oxidation.[6]
The specific decomposition pathway and the temperature at which it occurs are highly dependent on the surrounding atmosphere (inert vs. oxidative) and the presence of any catalytic impurities.
Core Analytical Methodologies for Assessing Thermal Stability
A multi-faceted analytical approach is required to fully characterize the thermal stability of a compound. The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide complementary information on mass loss and energetic changes, respectively.
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA is the definitive technique for determining the temperature range over which a material degrades.[7][8] It measures the change in a sample's mass as it is heated at a controlled rate. The resulting data directly quantify the loss of volatile components and the formation of a non-volatile residue, providing clear decomposition onset temperatures and profiles. By conducting the analysis in both an inert (e.g., Nitrogen) and an oxidative (e.g., Air) atmosphere, we can differentiate between thermal decomposition (pyrolysis) and thermo-oxidative decomposition.
-
Instrument Preparation:
-
Ensure the Thermogravimetric Analyzer's microbalance is calibrated using certified calibration weights.
-
Verify the temperature calibration using certified standards (e.g., Indium, Tin, Zinc).
-
-
Sample Preparation:
-
Place a clean, empty platinum or alumina crucible onto the balance and tare it.
-
Accurately weigh 5–10 mg of Diethylene Glycol Monobenzoate directly into the crucible. Distribute the sample evenly across the bottom to ensure uniform heating.
-
-
Analytical Method:
-
Purge Gas: Select high-purity nitrogen or argon for an inert atmosphere analysis. Set the flow rate to 20–50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Rationale: A 10 °C/min rate is a standard practice that provides a good balance between resolution and experimental time.
-
-
-
Data Acquisition & Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the percentage mass loss on the y-axis against the temperature on the x-axis to generate the TGA thermogram.
-
Calculate the first derivative of the TGA curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tₚ).
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ) using the tangent method at the initial point of significant mass loss.[7]
-
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While TGA tracks mass loss, DSC detects the heat flow associated with thermal events.[8] It measures the difference in heat required to increase the temperature of a sample and a reference. This allows for the identification of endothermic (heat-absorbing) or exothermic (heat-releasing) processes. Decomposition is typically an exothermic event, and DSC can provide the onset temperature and the enthalpy (ΔH) of the reaction, offering insight into the energetics of the degradation process.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
-
Sample Preparation:
-
Accurately weigh 3–5 mg of Diethylene Glycol Monobenzoate into a clean aluminum DSC pan.
-
Hermetically seal the pan to contain any volatiles released prior to decomposition. For studying the decomposition itself, a pinhole lid is often used to allow evolved gases to escape in a controlled manner.
-
-
Analytical Method:
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge Gas: Establish the desired atmosphere (e.g., nitrogen) at a flow rate of 20–50 mL/min.
-
Thermal Program: Heat the sample from ambient temperature to a point beyond the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition & Analysis:
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify any sharp exothermic peaks indicative of decomposition.
-
Determine the onset temperature of the exotherm and integrate the peak area to calculate the enthalpy of decomposition.
-
Evolved Gas Analysis (EGA)
To achieve a complete understanding, one must identify the gaseous byproducts of decomposition. This is accomplished by coupling TGA with a gas analyzer, such as a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).[8] As the sample degrades in the TGA, the evolved gases are swept via a heated transfer line into the secondary instrument for real-time identification, allowing for the confirmation of proposed degradation pathways.
Experimental Workflow and Data Synthesis
The logical progression of a thermal stability analysis is crucial for generating reliable and interconnected data. The following workflow ensures a comprehensive evaluation.
Caption: Experimental workflow for comprehensive thermal analysis.
Data Presentation
Quantitative results from these analyses should be summarized for clear comparison. While specific values for pure DEGMB are not widely published, a representative data table based on analysis of similar glycol esters is shown below.[9]
| Parameter | Method | Atmosphere | Value | Unit | Significance |
| Decomposition Onset (Tₒₙₛₑₜ) | TGA | Nitrogen | ~220 - 240 | °C | Temperature at which significant degradation begins. |
| Peak Decomposition Temp (Tₚ) | DTG | Nitrogen | ~250 - 270 | °C | Temperature of the maximum rate of degradation. |
| Mass Loss (at 300°C) | TGA | Nitrogen | > 95 | % | Indicates high volatility of decomposition products. |
| Decomposition Onset (Tₒₙₛₑₜ) | TGA | Air | ~210 - 230 | °C | Lower onset suggests oxidative processes accelerate degradation. |
| Decomposition Enthalpy (ΔH) | DSC | Nitrogen | Exothermic | J/g | Confirms the energetic nature of the decomposition. |
Proposed Thermal Decomposition Pathway
Based on the chemical structure and established principles of ester pyrolysis, a simplified decomposition pathway for Diethylene Glycol Monobenzoate in an inert atmosphere can be proposed. The initial and rate-limiting step is likely the cleavage of the ester bond.
Caption: Proposed thermal decomposition pathway for DEGMB.
Conclusion for the Research Professional
The thermal stability of Diethylene Glycol Monobenzoate is a multi-faceted characteristic that must be evaluated using precise and complementary analytical techniques. Thermogravimetric Analysis provides the definitive data on decomposition temperatures and mass loss, while Differential Scanning Calorimetry offers insight into the energetics of the process. A comprehensive assessment should be conducted in both inert and oxidative atmospheres to understand the full scope of the material's limitations. The proposed decomposition pathway, initiated by the cleavage of the ester bond, provides a sound theoretical framework for interpreting experimental results from Evolved Gas Analysis. By following the rigorous protocols outlined in this guide, researchers can confidently determine the thermal profile of DEGMB, ensuring its effective and safe implementation in their development projects.
References
- 1. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylene glycol monobenzoate [webbook.nist.gov]
- 3. Diethylene glycol monobenzoate | TargetMol [targetmol.com]
- 4. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Thermal dissociation of ethylene glycol vinyl ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. akjournals.com [akjournals.com]
A Comprehensive Guide to the Spectral Analysis of 2-(2-Hydroxyethoxy)ethyl Benzoate
This technical guide provides an in-depth analysis of the spectral data for 2-(2-Hydroxyethoxy)ethyl benzoate, also known as diethylene glycol monobenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted and experimental spectral characteristics of the molecule. In the absence of a complete public spectral database for this specific compound, this guide synthesizes data from structurally analogous molecules to provide a robust predictive framework. This approach not only offers a detailed characterization of the target molecule but also serves as an instructional case study in spectral interpretation.
The molecular structure of this compound is foundational to understanding its spectral properties. The molecule contains a benzene ring, an ester functional group, an ether linkage, and a primary alcohol. Each of these components gives rise to characteristic signals in various spectroscopic techniques.
Molecular Structure and Proton Labeling
To facilitate a clear discussion of the NMR data, the protons in this compound are systematically labeled as shown in the diagram below. This labeling convention will be used throughout the guide to correlate specific protons with their expected spectral signals.
Caption: Labeled structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on established chemical shift principles and comparison with structurally similar compounds.
Predicted ¹H NMR Data
The predicted chemical shifts (δ), multiplicities, and integrations for each proton in this compound are summarized in the table below. These predictions are based on the analysis of related structures such as 2-hydroxyethyl benzoate and ethyl benzoate.[1]
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Ha, He | 8.0 - 8.1 | Doublet of doublets | 2H |
| Hc | 7.5 - 7.6 | Triplet | 1H |
| Hb, Hd | 7.4 - 7.5 | Triplet | 2H |
| Hf | 4.4 - 4.5 | Triplet | 2H |
| Hg | 3.8 - 3.9 | Triplet | 2H |
| Hh | 3.7 - 3.8 | Triplet | 2H |
| Hi | 3.6 - 3.7 | Triplet | 2H |
| H (OH) | 2.5 - 3.5 | Singlet (broad) | 1H |
Interpretation and Rationale
-
Aromatic Protons (Ha-He): The protons on the benzene ring are the most deshielded due to the anisotropic effect of the aromatic ring current and the electron-withdrawing effect of the ester group. The ortho protons (Ha, He) are expected to be the most downfield, appearing as a doublet of doublets around 8.0-8.1 ppm. The para proton (Hc) will likely be a triplet around 7.5-7.6 ppm, and the meta protons (Hb, Hd) will also appear as a triplet in the 7.4-7.5 ppm region.[1]
-
Ester Methylene Protons (Hf): The protons on the methylene group adjacent to the ester oxygen (Hf) are deshielded by the electronegative oxygen and the carbonyl group, and are expected to resonate as a triplet around 4.4-4.5 ppm.
-
Ether Methylene Protons (Hg, Hh): The methylene protons in the ethylene glycol chain (Hg, Hh) are in an ether environment, leading to a chemical shift in the range of 3.7-3.9 ppm. They will appear as triplets due to coupling with their neighboring methylene groups.
-
Alcohol Methylene Protons (Hi): The methylene protons adjacent to the terminal hydroxyl group (Hi) are expected to be the most upfield of the aliphatic chain protons, with a predicted chemical shift of 3.6-3.7 ppm as a triplet.
-
Hydroxyl Proton (H-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent. It is predicted to appear between 2.5 and 3.5 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy of the obtained data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms in this compound are listed below. These predictions are supported by data from analogous compounds.[1][2][3]
| Carbon Atom | Predicted δ (ppm) |
| C=O (ester) | 166 - 167 |
| C (quaternary, aromatic) | 130 - 131 |
| CH (aromatic, para) | 133 - 134 |
| CH (aromatic, ortho) | 129 - 130 |
| CH (aromatic, meta) | 128 - 129 |
| CH₂ (ester-adjacent) | 69 - 70 |
| CH₂ (ether) | 70 - 71 |
| CH₂ (ether) | 67 - 68 |
| CH₂ (alcohol-adjacent) | 61 - 62 |
Interpretation and Rationale
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, with an expected chemical shift in the range of 166-167 ppm.[2]
-
Aromatic Carbons: The aromatic carbons resonate between 128 and 134 ppm. The quaternary carbon attached to the ester group is expected around 130-131 ppm. The para carbon will be the most deshielded of the protonated aromatic carbons (133-134 ppm), followed by the ortho (129-130 ppm) and meta (128-129 ppm) carbons.[1]
-
Aliphatic Carbons: The chemical shifts of the carbons in the ethylene glycol chain are influenced by the adjacent oxygen atoms. The carbon adjacent to the ester oxygen is predicted to be around 69-70 ppm. The two central ether carbons will have slightly different environments, resonating around 70-71 ppm and 67-68 ppm. The carbon adjacent to the terminal hydroxyl group is expected to be the most upfield in this chain, at approximately 61-62 ppm.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer with a broadband probe.
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration (if quantitative analysis is needed).
-
Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The key functional groups in this compound and their expected IR absorption frequencies are presented below, with reference to standard IR correlation tables.[4][5][6]
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3500 - 3200 | Strong, broad |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (ester) | Stretching | 1725 - 1705 | Strong |
| C=C (aromatic) | Stretching | 1600, 1475 | Medium-Weak |
| C-O (ester) | Stretching | 1300 - 1000 | Strong |
| C-O (ether) | Stretching | 1150 - 1085 | Strong |
| C-O (alcohol) | Stretching | 1050 | Strong |
Interpretation and Rationale
The IR spectrum is expected to be dominated by a few key features:
-
A strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group.
-
A very strong, sharp peak around 1720 cm⁻¹ corresponding to the C=O stretch of the conjugated ester.
-
A complex region between 1300 cm⁻¹ and 1000 cm⁻¹, known as the fingerprint region, which will contain strong C-O stretching bands from the ester, ether, and alcohol groups. The presence of a strong band around 1100 cm⁻¹ would be indicative of the C-O-C ether linkage.[7]
References
- 1. rsc.org [rsc.org]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Diethylene glycol monobenzoate [webbook.nist.gov]
An In-depth Technical Guide to the Degradation Products of Diethylene Glycol Monobenzoate
Introduction
Diethylene glycol monobenzoate (DEGMb) is a significant chemical intermediate and a primary metabolite in the biodegradation of diethylene glycol dibenzoate (DEGDb), a widely used plasticizer.[1][2] Its persistence in certain environments and its potential to form various degradation products under different stress conditions are of considerable interest to researchers, scientists, and professionals in drug development and materials science.[1][2] Understanding the degradation profile of DEGMb is crucial for assessing its environmental fate, ensuring the stability of formulations where it might be present, and identifying potential impurities in related chemical processes.
This technical guide provides a comprehensive overview of the known and predicted degradation pathways of diethylene glycol monobenzoate. It delves into the primary degradation mechanisms, the resulting degradation products, and the analytical methodologies required for their identification and quantification. The insights presented herein are grounded in established chemical principles and findings from studies on related compounds.
Core Degradation Pathways of Diethylene Glycol Monobenzoate
The degradation of diethylene glycol monobenzoate can be primarily categorized into two main pathways: hydrolysis of the ester linkage and degradation of the diethylene glycol backbone. The susceptibility of DEGMb to these pathways is highly dependent on the environmental conditions, such as pH, temperature, presence of oxidizing agents, and exposure to light.
Hydrolytic Degradation
Hydrolysis is a fundamental degradation pathway for esters. In the case of DEGMb, this involves the cleavage of the ester bond, yielding benzoic acid and diethylene glycol. This reaction is reversible and its rate is significantly influenced by pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt (benzoate) and diethylene glycol. This process is irreversible and generally faster than acid-catalyzed hydrolysis.
The primary degradation products of hydrolytic degradation are:
-
Benzoic Acid: A common organic acid.
-
Diethylene Glycol (DEG): A diol that can undergo further degradation.
Caption: Hydrolytic degradation pathway of Diethylene Glycol Monobenzoate.
Oxidative Degradation
The diethylene glycol portion of the DEGMb molecule is susceptible to oxidative degradation. The presence of an ether linkage and a primary alcohol makes it a target for various oxidizing agents. Studies on the oxidation of diethylene glycol itself have shown the formation of several smaller organic molecules.[3][4][5]
Common oxidizing agents that can induce degradation include hydrogen peroxide, ozone, and atmospheric oxygen in the presence of initiators like heat or light. The reaction proceeds via the formation of highly reactive hydroxyl radicals which can abstract hydrogen atoms from the glycol chain, leading to a cascade of reactions including chain cleavage.
Potential oxidative degradation products of the diethylene glycol moiety include:
The benzoic acid portion is relatively stable to oxidation under mild conditions.
Caption: Proposed oxidative degradation pathway of the diethylene glycol moiety.
Photolytic Degradation
Exposure to ultraviolet (UV) light can induce the degradation of organic molecules. While the benzoate group in DEGMb can absorb UV light, the ether linkages in the diethylene glycol chain are also susceptible to photodegradation, especially in the presence of photosensitizers or oxygen.[6][7] This can lead to the formation of free radicals and subsequent oxidative degradation, producing a similar range of products as seen in chemical oxidation. The photo-oxidation of polymers containing diethylene glycol units has shown that the ether linkage is a point of susceptibility.[8]
Thermal Degradation
At elevated temperatures, DEGMb can undergo thermal decomposition. The stability of glycols is temperature-dependent, with ethylene glycol starting to degrade around 200°C.[9] The degradation of polyethylene glycols upon heating in the presence of air is known to be an oxidative process.[10] For DEGMb, thermal stress is likely to accelerate both hydrolysis (if water is present) and oxidation, leading to a complex mixture of degradation products. The ester linkage may also undergo thermolytic cleavage.
Analytical Methodologies for Degradation Studies
To investigate the degradation products of diethylene glycol monobenzoate, a robust analytical strategy is required. This typically involves forced degradation studies followed by the development of a stability-indicating analytical method, most commonly using High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[16][17][18][19][20]
Table 1: Recommended Conditions for Forced Degradation Studies of Diethylene Glycol Monobenzoate
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (in solid state and in solution) |
| Photodegradation | Exposure to UV light (254 nm) and fluorescent light for 7 days (in solid state and in solution) |
Note: These conditions are starting points and may need to be optimized to achieve a target degradation of 5-20%.[18]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (or compound of interest) in the presence of its degradation products, impurities, and excipients.[11][12][14][15]
Experimental Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase Selection:
-
A gradient elution is recommended to separate compounds with a range of polarities (DEGMb, benzoic acid, DEG, and smaller oxidative degradation products).
-
Mobile Phase A: 0.1% Phosphoric acid in water (adjust pH to ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over the run time to elute the more non-polar components.
-
-
Detection: UV detection at a wavelength where both DEGMb and benzoic acid have good absorbance (e.g., 230 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Degraded samples should be neutralized (if necessary) and diluted with the mobile phase to an appropriate concentration.
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[11]
Caption: Workflow for the analysis of Diethylene Glycol Monobenzoate degradation.
Summary of Potential Degradation Products
The following table summarizes the likely degradation products of diethylene glycol monobenzoate under various stress conditions, based on its chemical structure and data from related compounds.
Table 2: Summary of Potential Degradation Products
| Degradation Pathway | Key Degradation Products |
| Hydrolysis | Benzoic Acid, Diethylene Glycol |
| Oxidation | Benzoic Acid, Formaldehyde, Formic Acid, Acetic Acid, Glycolaldehyde, Glyoxal, Oxalic Acid |
| Photolysis | Similar to oxidation products, depending on conditions |
| Thermal Degradation | A complex mixture including hydrolysis and oxidation products |
Conclusion
The degradation of diethylene glycol monobenzoate is a multifaceted process primarily involving the hydrolysis of its ester bond and the oxidation of its diethylene glycol backbone. While DEGMb exhibits resistance to biodegradation, it is susceptible to abiotic degradation under hydrolytic, oxidative, photolytic, and thermal stress. The primary and well-defined degradation products of hydrolysis are benzoic acid and diethylene glycol. Oxidative, photolytic, and thermal degradation can lead to the formation of a variety of smaller aldehydes and carboxylic acids from the glycol moiety.
A thorough understanding of these degradation pathways and the resulting products is essential for professionals in fields where the stability and purity of materials are paramount. The implementation of systematic forced degradation studies coupled with the development of a validated stability-indicating HPLC method provides a robust framework for the comprehensive analysis of diethylene glycol monobenzoate and its degradation products. Further studies employing techniques such as mass spectrometry are recommended for the definitive structural elucidation of the degradation products.
References
- 1. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of diethylene glycol with ozone and modified Fenton processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. etasr.com [etasr.com]
- 7. etasr.com [etasr.com]
- 8. researchgate.net [researchgate.net]
- 9. redriver.team [redriver.team]
- 10. conservationphysics.org [conservationphysics.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of Stability-Indicating HPLC Methods [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. longdom.org [longdom.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. sgs.com [sgs.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Hydroxyethoxy)ethyl Benzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Hydroxyethoxy)ethyl benzoate, a molecule with significant applications ranging from industrial polymer science to the cutting edge of bioconjugate chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a causal understanding of the compound's behavior, its synthesis, and its utility, grounded in authoritative references.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific work. This compound is a specific ester of benzoic acid and diethylene glycol. However, the nomenclature in commercial and academic literature can be varied. It is crucial to distinguish it from structurally similar compounds.
The primary compound of focus for this guide is This compound , also widely known as Diethylene Glycol Monobenzoate . Its defining characteristics are a single benzoate group esterified to one of the hydroxyl groups of a diethylene glycol molecule, leaving the other hydroxyl group free.
Synonyms and Identifiers:
A multitude of synonyms are used for this compound, which can be a source of confusion. The following table consolidates its key identifiers.
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 20587-61-5 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Common Synonyms | Diethylene glycol monobenzoate, Diethylene glycol benzoate, 2-[2-(Benzoyloxy)ethoxy]ethanol | [1] |
| InChIKey | DNUPYEDSAQDUSO-UHFFFAOYSA-N | [1] |
Structural Clarification:
It is critical to differentiate the primary compound from its close relatives:
-
Diethylene Glycol Dibenzoate (CAS 120-55-8): Both hydroxyl groups of diethylene glycol are esterified with benzoic acid.[2]
-
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate (CAS 23022-51-7): This is the monobenzoate of triethylene glycol, containing an additional ethoxy unit.[3][4]
This guide will focus exclusively on the monoester of diethylene glycol (CAS 20587-61-5).
Physicochemical and Spectroscopic Properties
Understanding the intrinsic properties of the molecule is key to predicting its behavior in various applications.
Table of Physicochemical Properties:
| Property | Value | Unit | Source(s) |
| Physical State | Liquid at room temperature | - | [1] |
| Boiling Point | 316.2 (Predicted) | °C at 760 mmHg | |
| Density | ~1.163 (Predicted) | g/cm³ | |
| pKa | 14.34 (Predicted) | - | |
| logP (Octanol/Water) | 0.852 (Calculated) | - | |
| Flash Point | 118.8 (Predicted) | °C |
Spectroscopic Profile:
Spectroscopic data is essential for identity confirmation and quality control.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. Key expected signals include those for the aromatic carbons of the benzoate group, the carbonyl carbon of the ester, and the four distinct carbons of the diethylene glycol backbone. A reference spectrum is available in the PubChem database.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions: a strong C=O stretch from the ester group (~1720 cm⁻¹), C-O stretching bands from the ether and ester linkages, a broad O-H stretch from the terminal hydroxyl group (~3400 cm⁻¹), and aromatic C-H and C=C bands from the benzoate ring.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data shows the fragmentation pattern of the molecule under electron ionization, which can be used for structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z 210, with characteristic fragments corresponding to the loss of parts of the glycol chain and the benzoyl group (e.g., m/z 105 for the benzoyl cation). A reference GC-MS spectrum is available on PubChem.[1]
Synthesis and Purification
The most common and industrially viable route to this compound is the direct esterification of benzoic acid with diethylene glycol. The reaction equilibrium is controlled to favor the formation of the monoester over the diester.
Synthesis Workflow: Fischer Esterification
The synthesis involves a catalyzed reaction where the formation of water drives the equilibrium toward the product side. Controlling stoichiometry is key to maximizing the yield of the desired monoester.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a synthesized representation based on common esterification procedures found in chemical patents and literature.[5][6]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a condenser.
-
Charging Reactants: To the flask, add benzoic acid (1.0 molar equivalent) and diethylene glycol (1.5-2.0 molar equivalents). The excess glycol helps to favor mono-esterification. Add an azeotropic solvent such as toluene or xylene (approx. 20% of total reactant volume).
-
Catalyst Addition: Add an acid catalyst. For laboratory scale, p-toluenesulfonic acid (0.01-0.05 molar equivalents) is effective. For industrial processes, titanium-based catalysts may be used.[5]
-
Reaction: Heat the mixture to reflux (typically 140-160°C). Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when water evolution ceases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted benzoic acid), water, and finally brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to separate the desired monoester from unreacted diethylene glycol and the diethylene glycol dibenzoate byproduct.
Analytical Characterization Workflow
Ensuring the purity and identity of the synthesized compound is paramount. A standard analytical workflow combines chromatographic separation with spectroscopic confirmation.
Caption: Analytical workflow for quality control of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for determining the purity of this compound and quantifying it in various matrices.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to ensure good peak shape. A typical starting condition could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm, where the benzoate chromophore absorbs strongly.
-
Procedure:
-
Prepare a standard solution of known concentration in the mobile phase.
-
Prepare the sample to be analyzed at a similar concentration.
-
Inject the standard to determine the retention time.
-
Inject the sample. The purity can be assessed by the area percentage of the main peak.
-
Core Applications and Mechanisms
Industrial Application: Plasticizer
The primary industrial use of this compound is as a plasticizer, particularly in adhesives, caulks, and PVC formulations.[5]
Mechanism of Plasticization: Plasticizers are small molecules that are added to polymers to increase their flexibility and reduce their processing temperature. They function by inserting themselves between the rigid polymer chains. This spacing increases the "free volume" within the polymer matrix, allowing the polymer chains to move past one another more easily. The net effect is a significant reduction in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8] The benzoate portion of the molecule provides good compatibility with polar polymers like PVC, while the flexible diethylene glycol chain contributes to the plasticizing effect.
Relevance to Drug Development: The PEG Linker Motif
For drug development professionals, the most salient feature of this compound is its core structure: a short, hydrophilic polyethylene glycol (PEG) chain. This -(OCH₂CH₂)₂- unit is a fundamental building block for PEG linkers used in advanced biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) .[9][10]
While the benzoate ester itself is not typically the final linker, the terminal hydroxyl group on the diethylene glycol moiety serves as a reactive handle for further chemical modification to create more complex, functionalized linkers.
Role of PEG Linkers in ADCs:
ADCs are designed to deliver highly potent cytotoxic drugs specifically to cancer cells. The linker that connects the antibody to the drug is a critical component influencing the ADC's overall performance. Many potent drugs are hydrophobic, which can cause the resulting ADC to aggregate and be rapidly cleared from circulation.[10]
Incorporating a hydrophilic PEG chain into the linker design offers several key advantages:
-
Enhanced Solubility: The PEG chain acts as a hydrophilic shield, improving the solubility of the entire ADC construct and preventing aggregation.[11]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can increase the ADC's half-life in circulation, allowing more time for it to reach the tumor target.[9]
-
Reduced Immunogenicity: PEGylation is a well-established technique for reducing the immunogenicity of therapeutic proteins.[11]
Caption: Role of the PEG unit in an Antibody-Drug Conjugate (ADC) linker.
The 2-(2-hydroxyethoxy)ethyl group represents a short PEG chain (n=2). By synthesizing derivatives of this core structure, researchers can create advanced, heterobifunctional linkers that are essential for producing next-generation ADCs with optimized therapeutic indices.[12]
Conclusion
This compound is a molecule that bridges two distinct scientific worlds. In industrial chemistry, it is a functional workhorse, valued for its plasticizing properties that impart flexibility to everyday materials. For researchers in biotechnology and drug development, its underlying structure represents a key hydrophilic motif. Understanding its synthesis, properties, and the dual nature of its applications provides a powerful knowledge base for innovation in both materials science and therapeutic design.
References
- 1. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate | C13H18O5 | CID 89963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate | SIELC Technologies [sielc.com]
- 5. US20160068655A1 - Integrated process for the production of benzoate plasticizers - Google Patents [patents.google.com]
- 6. CN106631786A - Preparation process of benzoic ether plasticizer through solid acid catalysis - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. specialchem.com [specialchem.com]
- 9. Diethylene glycol dibenzoate(120-55-8) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. hmdb.ca [hmdb.ca]
- 12. Diethylene glycol(111-46-6) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Environmental Fate of 2-(2-Hydroxyethoxy)ethyl Benzoate (Diethylene Glycol Monobenzoate)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
2-(2-Hydroxyethoxy)ethyl benzoate, also widely known by its synonym Diethylene Glycol Monobenzoate (D(EG)MB), is an organic compound that has garnered scientific interest primarily due to its role as a principal degradation product of the common plasticizer, Diethylene Glycol Dibenzoate (D(EG)DB).[1] As plasticizers are ubiquitous in countless consumer and industrial products, their breakdown products represent a class of chemicals that can be released into the environment. Understanding the environmental fate of D(EG)MB is therefore critical for a comprehensive ecological risk assessment.
This technical guide provides a detailed analysis of the environmental persistence, degradation pathways, mobility, and bioaccumulation potential of this compound. The information is synthesized from peer-reviewed literature and chemical databases to offer an authoritative resource for professionals in environmental science and chemical development.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters determine its distribution across environmental compartments such as water, soil, air, and biota. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Diethylene Glycol Monobenzoate (D(EG)MB) | [2] |
| CAS Number | 20587-61-5 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Liquid | [4] |
| Boiling Point | 668.65 K (395.5 °C) | [5] |
| Vapor Pressure | < 0.00001 hPa at 25 °C (for parent dibenzoate) | |
| Water Solubility | Log10(S) = -1.32 mol/L (Predicted) | [5] |
| Octanol-Water Partition Coefficient (LogP) | 0.852 (Predicted) | [5] |
Note: Experimental data for some properties are limited; where necessary, data for the parent compound or predicted values are provided for context.
Environmental Fate Pathways
The fate of this compound in the environment is determined by a combination of biological and non-biological degradation processes.
Biodegradation
Biological processes are the primary mechanism for the transformation of this compound in the environment.
Formation from Diethylene Glycol Dibenzoate (D(EG)DB): The predominant source of D(EG)MB in the environment is the microbial breakdown of its parent diester, Diethylene Glycol Dibenzoate (D(EG)DB). The initial and expected step in the biodegradation of D(EG)DB is the hydrolysis of one of the ester bonds.[6] This reaction, often facilitated by soil microorganisms such as Rhodococcus rhodochrous, cleaves the diester into benzoic acid and D(EG)MB.[6]
Persistence and Recalcitrance: While the initial hydrolysis of the parent compound occurs, the subsequent biodegradation of this compound is notably slow, leading to its significant accumulation in the environment.[6] This recalcitrance is attributed to the presence of the ether linkage within the diethylene glycol backbone. The ether bond blocks the typical metabolic pathway of β-oxidation, which would otherwise proceed by oxidizing the terminal alcohol group. This structural impediment contributes to its environmental persistence.[6]
Ultimate Degradation Products: Should D(EG)MB eventually hydrolyze, it would yield benzoic acid and diethylene glycol. Benzoic acid is generally considered biodegradable.[7] Diethylene glycol is also readily biodegradable under most environmental conditions, although it may not meet the criteria for "ready biodegradability" in all screening tests.[7]
Figure 1: Biodegradation pathway of Diethylene Glycol Dibenzoate.
Abiotic Degradation
Non-biological degradation pathways for this compound are considered less significant than biodegradation but can contribute to its transformation over time.
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to form an alcohol and a carboxylic acid. The rate of this reaction is pH-dependent, typically accelerating under strong acidic or alkaline conditions. Under neutral environmental pH, the hydrolysis of stable benzoate esters is generally slow. The estimated base-catalyzed hydrolysis half-life for the parent compound, diethylene glycol dibenzoate, is 49 days at pH 8 and 1.3 years at pH 7, suggesting that hydrolysis of the monoester would also be a slow process under typical environmental conditions.[8]
-
Photodegradation: There is limited specific data on the photodegradation of this compound. However, its core components, benzoic acid and ethylene glycol, are not expected to undergo significant direct photolysis in the environment.[9] Therefore, photodegradation is not anticipated to be a major removal mechanism.
Environmental Distribution and Transport
The movement and partitioning of this compound through the environment are dictated by its physicochemical properties.
Bioaccumulation
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogP or LogKow).[10]
-
LogP Assessment: The predicted LogP value for this compound is approximately 0.852 to 1.1.[5][11] Generally, substances with a LogP value less than 3 are considered to have a low potential for bioaccumulation.[10] Based on this value, D(EG)MB is not expected to significantly bioaccumulate in most organisms.
-
Conflicting Observations: Despite the low LogP value, some studies have noted the accumulation of dibenzoate plasticizers and their monoester metabolites in organisms like the sea lamprey. This suggests that factors other than simple partitioning, such as specific metabolic pathways or feeding behaviors, could contribute to accumulation in certain species.
Mobility in Soil and Water
The mobility of a chemical in the environment describes its tendency to move through soil and leach into groundwater or be transported in surface water.[12][13] This is primarily influenced by its water solubility and its tendency to adsorb to soil particles, which is quantified by the soil adsorption coefficient (Koc).[12][14]
-
Soil Adsorption (Koc): A specific Koc value for this compound has not been reported. However, given its expected water solubility and polar nature, it is anticipated to have a low Koc value.[12] Chemicals with low Koc values tend to have weak adsorption to soil organic matter and are therefore more mobile.[13] This suggests a potential for leaching into groundwater and transport in surface waters. For comparison, the highly water-soluble diethylene glycol has a very low estimated Koc of 1, indicating very high mobility.[7]
Ecotoxicological Implications
A crucial aspect of a chemical's environmental profile is its potential toxicity. Research indicates that the monoester metabolites resulting from the breakdown of dibenzoate plasticizers, such as this compound, may exhibit higher toxicity than the parent dibenzoate compounds.[6] This is a significant finding, as it implies that the degradation process, while breaking down the original chemical, can lead to the formation and accumulation of a more hazardous intermediate product. This underlines the importance of assessing the entire lifecycle and degradation pathway of environmental contaminants.
Experimental Methodologies
Assessing the environmental fate of a substance requires standardized and reproducible experimental protocols. Below are outlines for key experimental workflows.
Protocol for Biodegradation Assessment
This protocol is based on methodologies used to study the biodegradation of dibenzoate plasticizers by soil microorganisms.
-
Microorganism Culturing:
-
Inoculate a suitable liquid medium with a pure culture of a relevant microorganism (e.g., Rhodococcus rhodochrous).
-
Incubate the culture under optimal growth conditions (e.g., 30°C, 200 rpm) until a sufficient cell density is reached.
-
-
Experimental Setup:
-
Prepare a mineral salts medium in multiple flasks.
-
To each flask, add the test substance, this compound, at a defined concentration.
-
Add a co-substrate (e.g., a pure alkane like hexadecane) if required to support microbial growth and enzyme induction.
-
Inoculate the flasks with the cultured microorganism. Include sterile controls (no inoculum) and positive controls (a readily biodegradable substance).
-
-
Incubation and Sampling:
-
Incubate the flasks under controlled conditions (temperature, agitation).
-
Collect samples at regular time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Analysis:
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the disappearance of the parent compound and the appearance of any metabolites.
-
-
Data Interpretation:
-
Calculate the degradation rate and half-life of the test substance.
-
Identify the structure of any major metabolites formed during the experiment.
-
References
- 1. This compound | 20587-61-5 [amp.chemicalbook.com]
- 2. glycodepot.com [glycodepot.com]
- 3. Diethylene glycol monobenzoate [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. chemeo.com [chemeo.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. santos.com [santos.com]
- 8. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 11. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate | C13H18O5 | CID 89963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-Hydroxyethoxy)ethyl Benzoate from Benzoic Acid
Introduction: The Significance of 2-(2-Hydroxyethoxy)ethyl Benzoate
This compound is an organic ester that finds applications in various chemical industries. Its structure, featuring a benzoate group and a diethylene glycol moiety, imparts properties that make it a versatile molecule. It can be used as a plasticizer, a coalescing agent in paints and coatings, and as an intermediate in the synthesis of more complex molecules. The presence of a terminal hydroxyl group also allows for further functionalization, opening possibilities for its use in the development of novel polymers and other materials.
This document provides a comprehensive guide for the synthesis of this compound from benzoic acid and diethylene glycol via Fischer esterification. It includes a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, and guidelines for the characterization of the final product.
Reaction Mechanism: The Fischer-Speier Esterification
The synthesis of this compound from benzoic acid and diethylene glycol is a classic example of a Fischer-Speier esterification. This acid-catalyzed nucleophilic acyl substitution reaction involves the esterification of a carboxylic acid with an alcohol. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the product side.[1][2] This is typically achieved by using an excess of one of the reactants (usually the less expensive one, in this case, diethylene glycol) or by removing water as it is formed.[3]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol (diethylene glycol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method for the laboratory-scale synthesis of this compound. The molar ratios and reaction conditions are based on established principles of Fischer esterification.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzoic Acid | Reagent | Sigma-Aldrich | |
| Diethylene Glycol | Reagent | Sigma-Aldrich | |
| Sulfuric Acid (conc.) | ACS Reagent | Fisher Scientific | Handle with extreme care. |
| Toluene | ACS Reagent | VWR | |
| Sodium Bicarbonate | ACS Reagent | Fisher Scientific | |
| Sodium Chloride (Brine) | ACS Reagent | Fisher Scientific | |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific | |
| Diethyl Ether | ACS Reagent | Fisher Scientific | For extraction. |
| Round-bottom flask (250 mL) | |||
| Dean-Stark apparatus | |||
| Reflux condenser | |||
| Heating mantle | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator | |||
| Vacuum distillation apparatus | |||
| Thin-layer chromatography (TLC) plates | Silica gel coated |
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (12.21 g, 0.1 mol).
-
Add an excess of diethylene glycol (31.84 g, 0.3 mol, 3 equivalents).
-
Add toluene (100 mL) to facilitate the azeotropic removal of water.
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirring mixture.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (approximately 4-6 hours). The theoretical amount of water to be collected is 1.8 mL.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the benzoic acid spot indicates the completion of the reaction.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove any unreacted benzoic acid. Caution: CO2 evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Saturated aqueous sodium chloride (brine) solution (50 mL) to remove any remaining water-soluble impurities.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic layer to remove the sodium sulfate.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product, a viscous oil, can be further purified by vacuum distillation to remove excess diethylene glycol and any other high-boiling impurities. The expected boiling point of the product is significantly higher than that of diethylene glycol.
-
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Benzoic Acid | 122.12 | 12.21 | 0.1 | 1.0 |
| Diethylene Glycol | 106.12 | 31.84 | 0.3 | 3.0 |
| This compound | 210.23 | Theoretical: 21.02 | Theoretical: 0.1 |
Expected Yield: The typical yield for Fischer esterification under these conditions is in the range of 70-85%.
Product Characterization
Due to the limited availability of published spectroscopic data for this compound, the following are predicted spectral characteristics based on its structure and data from analogous compounds. Experimental data should be acquired for confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons of the benzoate group are expected to appear as multiplets in the range of δ 7.4-8.1 ppm.
-
The methylene protons of the diethylene glycol chain will appear as triplets or multiplets in the range of δ 3.6-4.5 ppm.
-
The terminal hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the ester is expected to appear around δ 166 ppm.
-
Aromatic carbons will appear in the range of δ 128-133 ppm.
-
The methylene carbons of the diethylene glycol chain will appear in the range of δ 60-73 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ester is expected around 1720 cm⁻¹.
-
A broad absorption band in the region of 3200-3500 cm⁻¹ will indicate the presence of the terminal O-H group.
-
C-O stretching vibrations will be observed in the fingerprint region (1000-1300 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (210.23 g/mol ).
-
Characteristic fragmentation patterns for benzoate esters would be expected.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
Benzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
Diethylene glycol: May be harmful if swallowed.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood. Always add acid to other liquids slowly.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Use in a well-ventilated fume hood.
-
-
Reaction Conditions: The reaction is performed at elevated temperatures. Use appropriate heating equipment and ensure the apparatus is securely clamped.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for the Utilization of Diethylene Glycol Monobenzoate in Water-Based Adhesive Formulations
Introduction: The Role of Advanced Additives in Water-Based Adhesives
Water-based adhesives are a cornerstone of modern manufacturing, prized for their efficacy, low volatile organic compound (VOC) profile, and safety. The performance of these systems is not solely dependent on the primary polymer emulsion—be it polyvinyl acetate (PVA), vinyl acetate-ethylene (VAE), or acrylics—but is significantly enhanced by a suite of functional additives. These additives are critical for tailoring the adhesive's properties to meet the demands of specific applications, from packaging and woodworking to textiles and construction.
Among these critical components, Diethylene Glycol Monobenzoate (DEG Monobenzoate) has emerged as a highly effective, multifunctional additive. This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on the strategic use of DEG monobenzoate in water-based adhesive systems. We will explore its fundamental physicochemical properties, delve into its mechanisms of action, and provide detailed protocols for formulation and performance evaluation.
Physicochemical Properties of Diethylene Glycol Monobenzoate
Understanding the intrinsic properties of DEG monobenzoate is fundamental to its effective application. It is a high-boiling point, low-viscosity liquid that functions as a non-phthalate plasticizer and coalescing agent.[1][2][3] Its chemical structure features both a hydrophilic hydroxyl group and a lipophilic benzoate group, granting it compatibility with a wide range of polymer systems.[4][5]
Table 1: Key Physicochemical Properties of Diethylene Glycol Monobenzoate
| Property | Value | Source |
| CAS Number | 20587-61-5 | [6] |
| Molecular Formula | C₁₁H₁₄O₄ | [6][7] |
| Molecular Weight | 210.23 g/mol | [7][8] |
| Appearance | Clear, colorless to pale yellow liquid | [7] |
| Boiling Point | ~668.65 K (395.5 °C) | [8] |
| Solubility | Slightly soluble in water; soluble in many organic solvents |
Mechanism of Action: A Dual-Function Additive
Diethylene glycol monobenzoate's utility in water-based adhesives stems from its dual functionality as both a plasticizer and a coalescing agent .
As a Plasticizer
As a plasticizer, DEG monobenzoate integrates into the polymer matrix, spacing the polymer chains apart. This reduces the intermolecular forces, thereby increasing the flexibility and durability of the dried adhesive film.[9] This plasticizing effect is crucial for applications where the bonded substrates may undergo flexion or temperature fluctuations, preventing the adhesive layer from becoming brittle and failing.
As a Coalescing Agent
In a water-based emulsion, the polymer exists as discrete particles dispersed in water. For a strong adhesive bond to form, these particles must fuse into a continuous, homogeneous film as the water evaporates. This process is known as coalescence. DEG monobenzoate acts as a temporary solvent for the polymer particles, softening them and lowering the system's Minimum Film Formation Temperature (MFFT).[2] This allows for the formation of a coherent film over a broader range of temperatures and humidity conditions.
The diagram below illustrates the mechanism of film formation in a latex adhesive and the critical role of DEG monobenzoate.
Caption: Mechanism of DEG Monobenzoate in Film Formation.
Enhanced Fungal Resistance
An often-overlooked benefit, as highlighted in patent literature, is that the inclusion of diethylene glycol monobenzoate can impart a surprising degree of fungal resistance to the formulated adhesive or caulk, an improvement over formulations using only dibenzoate plasticizers.[10][11] This is particularly valuable for adhesives used in humid environments or for products with a long shelf-life.
Experimental Protocols: Formulation and Evaluation
The following protocols provide a framework for formulating a model water-based adhesive with DEG monobenzoate and evaluating its performance characteristics.
Diagram: Experimental Workflow
Caption: Overall Experimental Workflow.
Protocol 1: Formulation of a Model Water-Based Adhesive
Objective: To prepare a stable water-based adhesive incorporating DEG monobenzoate.
Materials:
-
Base Polymer Emulsion (e.g., Polyvinyl Acetate Homopolymer, 55% solids)
-
Diethylene Glycol Monobenzoate
-
Defoamer
-
Rheology Modifier (optional)
-
Deionized Water
-
Variable-speed overhead mixer with a low-shear impeller
-
Beaker and weighing balance
Procedure:
-
Weigh the required amount of the base polymer emulsion into a clean beaker.
-
Begin agitation at a low speed (e.g., 100-200 RPM) to create a vortex.
-
Slowly add the defoamer to the vortex and mix for 5 minutes.
-
In a separate container, pre-mix the DEG monobenzoate with any other liquid additives.
-
Slowly add the DEG monobenzoate mixture dropwise into the vortex of the stirred emulsion. This slow addition is crucial to prevent shocking the emulsion and causing coagulation.
-
Continue mixing for 15-20 minutes to ensure homogeneous dispersion of the plasticizer.
-
If required, add the rheology modifier as per the manufacturer's instructions.
-
Add deionized water last to adjust the final viscosity and solids content. Mix for an additional 10 minutes.
-
Allow the formulated adhesive to de-aerate for at least 1 hour before testing.
Table 2: Sample Formulation of a General-Purpose Adhesive
| Component | Parts by Weight (w/w) | Purpose |
| PVA Emulsion (55% solids) | 100.0 | Binder |
| DEG Monobenzoate | 5.0 - 15.0 | Plasticizer / Coalescent |
| Defoamer | 0.2 | Process Aid |
| Deionized Water | 2.0 - 5.0 | Viscosity Adjustment |
| Total | ~107.2 - 120.2 |
Note: The optimal level of DEG monobenzoate depends on the specific polymer emulsion and desired final properties. A formulation ladder study is recommended.
Protocol 2: Performance Evaluation of the Formulated Adhesive
A. Viscosity Measurement
-
Objective: To determine the flow characteristics of the adhesive.
-
Apparatus: Brookfield Viscometer.
-
Procedure:
-
Equilibrate the adhesive sample to a standard temperature (25°C).
-
Select an appropriate spindle and speed to obtain a torque reading between 20-80%.
-
Measure the viscosity and record the value in centipoise (cP), noting the spindle, speed, and temperature.
-
B. Peel Adhesion Test (Adapted from ASTM D903) [12]
-
Objective: To measure the stripping strength of an adhesive bond.[12]
-
Procedure:
-
Apply a uniform film of adhesive onto a rigid substrate (e.g., stainless steel panel).
-
Immediately apply a flexible substrate (e.g., canvas or a polymer film) over the adhesive.
-
Use a roller to ensure intimate contact and a consistent bond line.
-
Allow the assembly to cure under standard conditions (e.g., 24 hours at 23°C, 50% RH).
-
Mount the rigid substrate in the lower jaw of a tensile tester and the free end of the flexible substrate in the upper jaw.
-
Pull the flexible substrate at a 180° angle at a constant speed (e.g., 150 mm/min).
-
Record the average force required to peel the substrate. Report the value in pounds per linear inch (PLI) or N/m.
-
C. Lap Shear Strength Test (Adapted from ASTM D2339) [13]
-
Objective: To measure the shear strength of an adhesive bond between two rigid substrates.[13]
-
Procedure:
-
Use two standard test specimens (e.g., wood or metal coupons).
-
Apply a controlled amount of adhesive to a defined area on one end of a coupon.
-
Create a lap joint by overlapping the second coupon over the adhesive area.
-
Clamp the assembly and allow it to cure under standard conditions.
-
Mount the cured assembly in the grips of a tensile tester.
-
Apply a tensile load at a constant rate until the bond fails.
-
Record the maximum load at failure. Calculate the shear strength in pounds per square inch (psi) or megapascals (MPa).
-
D. Water Resistance Test (Concept from ASTM D5570M) [14]
-
Objective: To assess the bond's durability after water immersion.[14][15]
-
Procedure:
-
Prepare lap shear or peel adhesion specimens as described above.
-
After the initial cure, immerse the bonded area of the specimens in deionized water for a specified period (e.g., 24 hours).
-
Remove the specimens, gently pat the surface dry, and immediately test for lap shear or peel strength.
-
Compare the "wet" strength to the "dry" strength (control specimens not immersed) and calculate the percent strength retention.
-
Data Interpretation and Troubleshooting
The inclusion of DEG monobenzoate is expected to have a measurable impact on adhesive performance.
Table 3: Expected Outcomes and Interpretation
| Parameter | Expected Effect of DEG Monobenzoate | Interpretation |
| MFFT | Decrease | Improved film formation at lower temperatures. |
| Peel Strength | Increase (in flexible bonds) | Enhanced flexibility and adhesion. |
| Shear Strength | May slightly decrease | A typical trade-off for increased flexibility. The extent depends on the formulation. |
| Water Resistance | Variable | Depends on the polymer system; may slightly decrease due to the hydrophilic nature of the hydroxyl group. |
| Open Time | Increase | Slower evaporation rate allows for longer repositioning time. |
Troubleshooting Guide:
-
Issue: Gritty texture or coagulation during mixing.
-
Cause: Plasticizer added too quickly, "shocking" the emulsion.
-
Solution: Add DEG monobenzoate slowly under controlled agitation.
-
-
Issue: Adhesive film is too soft or tacky.
-
Cause: Over-plasticization; too much DEG monobenzoate.
-
Solution: Reduce the concentration of DEG monobenzoate in the formulation.
-
-
Issue: Film cracking upon drying.
-
Cause: Insufficient coalescence; MFFT is still too high for the drying conditions.
-
Solution: Increase the concentration of DEG monobenzoate.
-
Safety and Handling
Diethylene glycol monobenzoate should be handled in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed information.
Conclusion
Diethylene glycol monobenzoate is a versatile and effective additive for optimizing the performance of water-based adhesives. Its dual function as a plasticizer and coalescent allows formulators to enhance film flexibility, improve adhesion, and ensure robust film formation across a variety of conditions. Furthermore, its potential to improve fungal resistance adds significant value. By following the detailed protocols for formulation and testing outlined in this guide, researchers and scientists can effectively harness the benefits of DEG monobenzoate to develop high-performance, reliable adhesive systems tailored to their specific needs.
References
- 1. Diethylene glycol monobenzoate | TargetMol [targetmol.com]
- 2. specialchem.com [specialchem.com]
- 3. parchem.com [parchem.com]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. KR20140131538A - Monobenzoate useful as a plasticizer in plastisol compositions - Google Patents [patents.google.com]
- 6. Diethylene glycol monobenzoate [webbook.nist.gov]
- 7. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
- 9. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]
- 10. WO1997016481A1 - Mono and dibenzoate ester blends as caulk plasticizers that are bioresistant to fungal growth - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. adhesivesresearch.com [adhesivesresearch.com]
- 13. International-Testing-Standards-for-Adhesives-and-Sealants [ametektest.com]
- 14. store.astm.org [store.astm.org]
- 15. Adhesive Testing [intertek.com]
Application Notes and Protocols for the Fischer Esterification of Diethylene Glycol
Abstract
The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and acid-catalyzed route to esters from carboxylic acids and alcohols.[1][2] This application note provides a comprehensive technical guide for the synthesis of diethylene glycol diacetate through the Fischer esterification of diethylene glycol with acetic acid. The protocol is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the reaction mechanism, optimization strategies based on Le Châtelier's principle, a detailed step-by-step experimental protocol, and critical safety considerations. This guide is structured to provide not only a reproducible procedure but also the underlying chemical principles that govern the reaction's efficiency and success.
Scientific Foundation: The Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The reaction between diethylene glycol and a carboxylic acid (for this protocol, acetic acid) proceeds through several equilibrium steps. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid.[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.
The key steps in the mechanism are as follows[6][7]:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the acetic acid, activating it for nucleophilic attack.
-
Nucleophilic Attack: A hydroxyl group from diethylene glycol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. The process is then repeated on the second hydroxyl group of diethylene glycol to form the di-ester, diethylene glycol diacetate.
Caption: Figure 1: Mechanism of Fischer Esterification.
Experimental Design and Optimization
The reversible nature of the Fischer esterification necessitates strategic measures to drive the reaction equilibrium toward the product side.[8][9] According to Le Châtelier's principle, the equilibrium can be shifted by either using an excess of one reactant or by removing a product as it is formed.[10]
Key Optimization Parameters:
-
Reactant Molar Ratio: Employing an excess of the carboxylic acid is a common strategy to maximize the conversion of the more valuable diethylene glycol.[6][8] A molar ratio of acetic acid to diethylene glycol of 2.2:1 to 3:1 is often effective.[11]
-
Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium in reverse via hydrolysis.[4][8] Continuous removal of water is crucial for achieving high yields. This is most effectively accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane.[1][6]
-
Catalyst Selection and Loading: Strong Brønsted acids are the catalysts of choice.
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and inexpensive.[4] Typical loading is 0.1-1% of the total reactant mass.[11] However, these can be corrosive and require neutralization during work-up.[12][13]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, zeolites, or metal oxides can also be used.[1][12][13] These offer easier separation from the reaction mixture but may exhibit lower activity.
-
-
Temperature: Increasing the reaction temperature enhances the reaction rate.[12][13] The reaction is typically performed at the reflux temperature of the solvent or the excess alcohol, often in the range of 100-160°C.[11]
Detailed Experimental Protocol
This protocol details the synthesis of diethylene glycol diacetate using an excess of acetic acid as the limiting reagent and p-toluenesulfonic acid as the catalyst, with water removal facilitated by a Dean-Stark apparatus.
Caption: Figure 2: Experimental Workflow.
Materials and Equipment
-
Chemicals:
-
Diethylene glycol (DEG), reagent grade
-
Glacial acetic acid (GAA), reagent grade
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), catalyst
-
Toluene, reagent grade (azeotropic agent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are properly sealed.
-
Charging Reactants: To the round-bottom flask, add diethylene glycol (1.0 mol), glacial acetic acid (2.5 mol), p-toluenesulfonic acid monohydrate (0.02 mol), and toluene (approximately 30-40% of the total reactant volume).
-
Reaction:
-
Begin stirring the mixture and gently heat it to reflux using the heating mantle.
-
Water will begin to co-distill with toluene and collect in the side arm of the Dean-Stark trap.[6][14] Toluene, being less dense than water, will overflow from the trap and return to the reaction flask.
-
Continue refluxing until the theoretical amount of water (2.0 mol) has been collected, or until no more water is observed collecting in the trap. This typically takes several hours.[15]
-
-
Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up and Neutralization:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst and any excess acetic acid.[14][16] Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[16] Continue adding the bicarbonate solution until gas evolution ceases.
-
Separate the lower aqueous layer.
-
Wash the organic layer with saturated brine (NaCl solution) to remove residual water and salts.[5] Separate the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[15]
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product, diethylene glycol diacetate[17], can be purified by vacuum distillation to obtain a clear, colorless liquid.
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the described protocol.
| Parameter | Value | Rationale |
| Diethylene Glycol | 1.0 mol | Limiting Reagent |
| Glacial Acetic Acid | 2.5 mol | Excess reagent to drive equilibrium[11][15] |
| Molar Ratio (Acid:Diol) | 2.5 : 1 | Optimized for high conversion[11] |
| Catalyst (p-TsOH) | 0.02 mol (2 mol%) | Standard catalytic loading for esterification[4] |
| Solvent (Toluene) | ~40% of reactant volume | Azeotropic removal of water[6] |
| Reaction Temperature | Reflux (~110-120 °C) | Increases reaction rate[12][13] |
| Reaction Time | 3-6 hours | Varies based on scale; monitor water collection[1] |
| Expected Yield | > 90% | With efficient water removal[18] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19]
-
Acid Handling: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[19] Handle them with extreme care inside a chemical fume hood.
-
Flammable Solvents: Toluene is a flammable liquid. Ensure the reaction is performed away from ignition sources.
-
Pressurization: During the neutralization step with sodium bicarbonate, CO₂ is generated. It is critical to vent the separatory funnel frequently to prevent pressure buildup.[16]
-
High-Energy Substrates: While diethylene glycol is stable, be aware that Fischer esterification with high-energy functional groups (e.g., alkynes) can pose explosion risks.[20] Always perform a risk assessment before using new substrates.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. cerritos.edu [cerritos.edu]
- 17. Diethylene glycol, diacetate | C8H14O5 | CID 69411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 19. smartlabs.co.za [smartlabs.co.za]
- 20. Detonation during Fischer esterification [jst.umn.edu]
Application Note: A Validated RP-HPLC Method for the Quantitative Determination of 2-(2-Hydroxyethoxy)ethyl Benzoate
Abstract & Introduction
This application note describes a robust, specific, and validated analytical method for the quantification of 2-(2-Hydroxyethoxy)ethyl benzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, also known as diethylene glycol monobenzoate, is a compound that may be present as a manufacturing intermediate, a metabolite, or a degradation product from plasticizers like diethylene glycol dibenzoate.[1][2] Its accurate quantification is essential for quality control in pharmaceutical formulations, ensuring product safety, and in stability studies to monitor for potential leachables or degradants.
The method detailed herein is tailored for researchers, quality control analysts, and drug development professionals, providing a reliable protocol that adheres to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[3][4] The procedure has been validated for its specificity, linearity, accuracy, precision, and range, demonstrating its suitability for the intended purpose of quantifying this compound in a variety of sample matrices.
Principle of the Analytical Method
The quantification of this compound is achieved by RP-HPLC. This technique separates compounds based on their polarity.
-
Stationary Phase: A non-polar C18 (octadecylsilyl) silica gel column is used. The long alkyl chains of the C18 packing material provide a hydrophobic surface.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte from the column.
-
Separation Mechanism: The analyte, being moderately non-polar, partitions between the stationary and mobile phases. It is retained on the hydrophobic C18 column and then eluted by the organic component (acetonitrile) of the mobile phase. The specific ratio of acetonitrile to water is optimized to achieve a suitable retention time and sharp peak shape for this compound, ensuring separation from other potential components in the sample.
-
Detection: The analyte is quantified using a UV-Vis detector. The benzoate functional group in the molecule contains a chromophore that absorbs UV light. Based on the UV absorbance of similar benzoate esters, a detection wavelength of 230 nm is selected to ensure high sensitivity and minimal interference.[5]
This combination of a C18 stationary phase, an acetonitrile/water mobile phase, and UV detection provides a selective and sensitive system for the determination of this compound.[6][7]
Materials and Methods
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Chemicals and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q equivalent)
-
Methanol (HPLC grade, for cleaning)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality of Choices:
-
Column: A C18 column is the industry standard for RP-HPLC and offers excellent hydrophobicity for retaining moderately non-polar analytes like the target compound. The 150 mm length provides sufficient resolving power for typical purity assays.
-
Mobile Phase: The 60:40 acetonitrile/water ratio is chosen to provide an optimal elution window, resulting in a reasonable retention time (typically 4-6 minutes) and good peak symmetry. Acetonitrile is preferred over methanol for its lower viscosity and UV cutoff.
-
Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Wavelength: 230 nm is selected as it corresponds to a strong absorbance band for the benzoyl chromophore, providing high sensitivity for the analyte.[5]
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 60:40). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1, 10, 25, 50, 100, and 200 µg/mL).
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Transfer the weighed portion to a suitable volumetric flask.
-
Add the mobile phase to approximately 70% of the flask volume and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase. The final theoretical concentration should fall within the established calibration range.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial to remove any particulate matter that could damage the HPLC system.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to final quantification.
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Specificity
Specificity was evaluated by injecting a blank (mobile phase) and a placebo sample (a mixture of common excipients without the analyte). No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.
Linearity and Range
Linearity was assessed using six concentration levels of the reference standard, from 1 µg/mL to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
The method is linear across the specified range, which is suitable for quantifying the analyte as both a major component and a trace impurity.[10]
Accuracy
Accuracy was determined by a recovery study. A placebo sample was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of a target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% |
| 100% | 100.8% | 0.5% | 98.0% - 102.0% |
| 120% | 101.2% | 0.6% | 98.0% - 102.0% |
The excellent recovery values confirm the accuracy of the method across its range.[11][12]
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 0.45% | % RSD ≤ 2.0% |
| Intermediate Precision | 1.10% | % RSD ≤ 2.0% |
The low Relative Standard Deviation (% RSD) values demonstrate that the method is highly precise.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
The LOQ of 1.0 µg/mL confirms the method's suitability for quantifying the analyte at low levels, which is crucial for impurity testing.[13]
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its reliability for routine quality control analysis, stability testing, and other applications in pharmaceutical and scientific research. The straightforward sample preparation and short run time make it an efficient tool for high-throughput environments.
References
- 1. This compound | 20587-61-5 [amp.chemicalbook.com]
- 2. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate | SIELC Technologies [sielc.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. uspbpep.com [uspbpep.com]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
HPLC analysis of diethylene glycol monobenzoate in polymers
An Application Note and Protocol for the HPLC Analysis of Diethylene Glycol Monobenzoate in Polymers
Introduction
Diethylene glycol monobenzoate (DEGB) is a commonly used plasticizer in various polymer formulations, including adhesives, coatings, and sealants. Its function is to increase the flexibility and durability of the final product. However, concerns regarding the potential for DEGB to migrate from the polymer matrix into surrounding environments, particularly in applications such as food packaging and medical devices, have necessitated the development of reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and robust technique for the determination of DEGB in complex polymer samples.
This application note provides a comprehensive and validated protocol for the HPLC analysis of DEGB in polymers. The methodology detailed herein is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate way to quantify this specific compound. The protocol emphasizes the rationale behind key experimental choices, ensuring a deep understanding of the analytical process.
Principle of the Method
The fundamental principle of this method involves the extraction of diethylene glycol monobenzoate from the polymer matrix using a suitable organic solvent. The resulting extract is then analyzed by reverse-phase HPLC. In this chromatographic mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. DEGB, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from other components in the sample extract. Detection is achieved using a UV-Vis spectrophotometric detector, as the benzoate functional group in DEGB exhibits strong absorbance in the ultraviolet region.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade; Methanol (MeOH), HPLC grade; Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Standards: Diethylene glycol monobenzoate (DEGB) analytical standard (>99% purity).
-
Reagents: Tetrahydrofuran (THF), HPLC grade.
-
Sample: Polymer sample suspected of containing DEGB.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions provided below have been optimized for the separation and quantification of DEGB.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its excellent resolving power for moderately polar compounds like DEGB. The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.
-
Mobile Phase: The isocratic mixture of acetonitrile and water offers consistent elution and a stable baseline. The 60:40 ratio is optimized to achieve a reasonable retention time for DEGB, ensuring it is well-separated from potential interferences.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides efficient separation without generating excessive backpressure.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing fluctuations in viscosity and analyte-stationary phase interactions.
-
Detection Wavelength: DEGB has a strong UV absorbance at approximately 230 nm due to its benzoate moiety. This wavelength provides high sensitivity for detection.
Experimental Protocol
Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of DEGB analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and is typically stable for up to 3 months.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with the mobile phase (Acetonitrile:Water, 60:40). A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The goal of sample preparation is to efficiently extract DEGB from the polymer matrix without degrading the analyte or introducing interfering substances.
-
Polymer Dissolution/Extraction:
-
Accurately weigh approximately 1 gram of the polymer sample into a 50 mL screw-cap vial.
-
Add 20 mL of tetrahydrofuran (THF) to dissolve the polymer. THF is a strong solvent for a wide range of polymers.
-
Sonicate the mixture for 30 minutes to ensure complete dissolution or dispersion of the polymer.
-
-
Precipitation of Polymer:
-
Slowly add 20 mL of acetonitrile to the THF solution while stirring. Acetonitrile acts as an anti-solvent, causing the polymer to precipitate out of the solution while leaving the more soluble DEGB in the liquid phase.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated polymer.
-
Carefully decant the supernatant into a clean vial.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter before HPLC analysis.
-
Justification of the Extraction Procedure: This solvent-based extraction and precipitation method is effective for isolating DEGB from a polymer matrix. THF is used for its ability to dissolve a wide variety of polymers, and the subsequent addition of acetonitrile selectively precipitates the polymer while keeping the analyte of interest, DEGB, in solution. This minimizes matrix effects during the HPLC analysis.
Analytical Workflow Diagram
Caption: Workflow for DEGB analysis.
Method Validation
To ensure the reliability of the analytical results, the method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Linearity: The linearity of the method should be established by constructing a calibration curve from the working standard solutions. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥ 0.999.
-
Accuracy: The accuracy can be assessed by spiking a known amount of DEGB into a blank polymer sample (a polymer known to be free of DEGB) at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same spiked polymer on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same spiked polymer samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.
-
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of DEGB in a blank polymer sample. Peak purity analysis using a diode array detector can further confirm specificity.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Table 2: Typical Method Validation Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Repeatability (RSD) | ≤ 2% | < 1.0% |
| Intermediate Precision (RSD) | ≤ 2% | < 1.5% |
| Specificity | No interference at DEGB RT | Pass |
| LOQ | Reportable value | 0.5 µg/mL |
| LOD | Reportable value | 0.15 µg/mL |
Results and Discussion
A typical chromatogram from the analysis of a DEGB standard will show a sharp, well-defined peak at a specific retention time. The retention time of DEGB under the specified conditions is approximately 4.5 minutes. The chromatogram of a polymer sample extract should be compared to that of the standard to identify the DEGB peak.
The concentration of DEGB in the polymer sample can be calculated using the following formula:
Concentration (µg/g) = (C_hplc × V_extract) / W_sample
Where:
-
C_hplc is the concentration of DEGB in the final extract (µg/mL) obtained from the calibration curve.
-
V_extract is the final volume of the sample extract (in mL).
-
W_sample is the weight of the polymer sample (in g).
Chemical Structure and Properties
Understanding the chemical properties of DEGB is crucial for developing a robust analytical method.
Caption: Structure and properties of DEGB.
The presence of the benzoate ring provides the chromophore necessary for UV detection. The ether linkages and terminal hydroxyl group contribute to its moderate polarity, making it suitable for reverse-phase HPLC.
Conclusion
The HPLC method described in this application note is a reliable and robust protocol for the quantification of diethylene glycol monobenzoate in polymer samples. The detailed steps for sample preparation, chromatographic conditions, and method validation provide a comprehensive guide for researchers and scientists. By understanding the rationale behind the experimental choices, analysts can confidently implement and adapt this method for their specific needs, ensuring the safety and quality of polymer-based products.
Application Note: A Validated GC-MS Method for the Sensitive Detection of Benzoate Ester Impurities in Pharmaceutical Actives
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of trace-level benzoate ester impurities in active pharmaceutical ingredients (APIs). Benzoate esters, while widely used as preservatives, can also be process-related impurities or degradants, necessitating their precise control.[1][2] This guide provides a comprehensive framework, from sample preparation and instrument configuration to method validation according to International Council for Harmonisation (ICH) guidelines, empowering researchers and quality control scientists in drug development to ensure product safety, quality, and regulatory compliance.
Introduction: The Imperative for Impurity Profiling
Benzoate esters, such as methylparaben, ethylparaben, and propylparaben, are frequently utilized as antimicrobial preservatives in pharmaceutical formulations, cosmetics, and food products.[3] However, their presence can also arise as unintended impurities from raw materials, synthetic by-products, or degradation of the API.[2] Regulatory bodies mandate strict control over impurities, as even minute quantities can impact the safety and efficacy of a drug product.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical cornerstone for this task. The technique marries the powerful separation capabilities of gas chromatography, which isolates volatile and semi-volatile compounds from a complex matrix, with the definitive identification and quantification power of mass spectrometry.[5][6][7] This dual capability makes GC-MS exceptionally suited for the trace-level analysis required for impurity profiling.[8][9][10]
This document serves as a practical guide, grounded in scientific principles and regulatory expectations, to develop and validate a reliable GC-MS method for benzoate ester impurity analysis.
Principle of the Method: A Synergistic Approach
The efficacy of the GC-MS technique stems from the seamless integration of two distinct analytical processes.[11][12]
-
Gas Chromatography (GC) Separation: The process begins when a prepared sample is injected into the GC inlet, where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized analytes onto the analytical column.[13] The column, a long, thin tube coated with a stationary phase, is the heart of the separation. Separation is achieved based on the analytes' differential partitioning between the mobile (carrier gas) and stationary phases, which is governed by their volatility (boiling point) and polarity.[6][13] Compounds with higher volatility and less interaction with the stationary phase travel through the column faster, resulting in distinct retention times.
-
Mass Spectrometry (MS) Detection and Identification: As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer.[6] In the most common configuration for this application, Electron Ionization (EI) is used. A high-energy electron beam bombards the molecules, causing them to ionize and break apart into a predictable pattern of charged fragments.[11][12] These fragments are then sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical "fingerprint" for that specific molecule.[5][12] By comparing this spectrum to a reference library, the identity of the impurity can be confirmed with high confidence.
The overall workflow, from sample preparation to data analysis, is a systematic process designed to ensure accuracy and reproducibility.
Caption: High-level workflow for GC-MS analysis of impurities.
Experimental Protocol
This protocol provides a robust starting point for the analysis of common benzoate ester impurities. Optimization may be required based on the specific API matrix and target impurities.
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Methanol, Hexane (all HPLC or GC-grade).
-
Standards: Certified reference standards of target benzoate esters (e.g., Methylparaben, Ethylparaben, Propylparaben, Butylparaben) and a suitable internal standard (IS), such as Benzoic acid-d5.
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) if hydroxylated impurities are expected.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
Instrumentation and Parameters
A standard capillary GC-MS system is required. The following parameters are recommended as a starting point.
| Parameter | Setting | Justification |
| GC System | Agilent 7890 Series or equivalent | A widely used, reliable platform for pharmaceutical analysis. |
| MS System | Agilent 5975/5977 Series or equivalent | Provides excellent sensitivity and spectral library matching capabilities. |
| Analytical Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar stationary phase provides excellent separation for a wide range of semi-volatile compounds, including benzoate esters.[14] The dimensions offer a good balance of resolution and analysis time. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Helium is an inert and efficient carrier gas, providing good chromatographic resolution.[13] A constant flow ensures reproducible retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the target analytes.[14] |
| Injection Mode/Volume | Splitless, 1 µL | Splitless injection is crucial for trace analysis, ensuring the entire sample volume is transferred to the column for maximum sensitivity.[14] |
| Oven Program | Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. The initial hold focuses the analytes at the head of the column, and the final hold ensures all components elute.[14] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS.[3] |
| Ion Source Temperature | 230 °C | An optimized temperature that promotes efficient ionization while minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST).[11] |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Full Scan mode is used for initial identification and screening of unknown impurities. SIM mode offers superior sensitivity for quantifying known target impurities by monitoring only their characteristic ions.[6] |
Standard and Sample Preparation
Causality: Accurate preparation of standards and samples is the foundation of reliable quantitative analysis. The goal is to dissolve the analyte in a suitable solvent and remove interfering matrix components.[15]
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh ~25 mg of each benzoate ester reference standard and the internal standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Preparation (e.g., 10 µg/mL): Prepare a mixed working standard solution by diluting the stock standards in dichloromethane. This will be used to create the calibration curve.
-
Calibration Curve Standards (e.g., 0.1 - 5.0 µg/mL): Serially dilute the working standard to prepare at least five calibration standards spanning the expected concentration range of the impurities. Spike each level with a constant concentration of the internal standard (e.g., 1 µg/mL).
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask. b. Add 5 mL of dichloromethane and sonicate for 10 minutes to dissolve. c. Spike with the internal standard to achieve the same concentration as in the calibration standards. d. Dilute to volume with dichloromethane. e. If the sample is not clear, filter through a 0.45 µm PTFE syringe filter into a GC vial.
Method Validation: Ensuring Trustworthiness and Compliance
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16] The protocol must be validated according to ICH Q2(R1) guidelines to ensure its results are reliable and defensible.[8][17][18][19]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (solvent), a placebo (matrix without API or impurities), the API sample, and the API sample spiked with impurities. | No interfering peaks at the retention times of the target analytes in the blank or placebo. Peaks in the spiked sample must be spectrally pure and chromatographically resolved. |
| Linearity | Analyze the five calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy (% Recovery) | Analyze the API sample spiked with impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. | Mean recovery should be within 80-120% for each level. |
| Precision (Repeatability) | Perform six replicate analyses of the API sample spiked at 100% of the specification limit on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 15%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 20%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD must be lower than the reporting threshold for impurities. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1). The LOQ should be the lowest point on the calibration curve. | The LOQ must be at or below the specification limit for the impurities. |
| Robustness | Intentionally vary critical method parameters (e.g., GC flow rate ±5%, oven ramp rate ±2°C/min) and assess the impact on the results. | The results should remain unaffected by small, deliberate changes, demonstrating the method's reliability during routine use. |
Data Analysis and System Suitability
-
Identification: An impurity is identified by comparing its retention time and its acquired mass spectrum with that of a certified reference standard. A library match quality score of >80% is typically considered a good match.
-
Quantification: Calculate the concentration of each impurity in the sample using the linear regression equation derived from the calibration curve.
-
System Suitability: Before running the sample sequence, inject a mid-level calibration standard five times. The RSD for the peak areas should be ≤ 10%, and the peak tailing factor should be between 0.8 and 1.5. This ensures the chromatographic system is performing adequately.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; improper column installation. | Use a deactivated inlet liner; trim 5-10 cm from the front of the column; re-install the column. |
| Low Sensitivity / No Peaks | Leak in the system; incorrect injection parameters; low sample concentration. | Perform a leak check; verify injection volume and split ratio (should be splitless); check standard/sample concentrations.[14] |
| Ghost Peaks / Contamination | Contaminated syringe, solvent, or carryover from a previous injection. | Rinse syringe with clean solvent; run a solvent blank to check for contamination; bake out the column at a high temperature. |
| Poor Linearity (R² < 0.995) | Incorrect standard dilutions; detector saturation at high concentrations. | Prepare fresh standards; reduce the concentration range of the calibration curve. |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the detection of benzoate ester impurities. By following the detailed protocol and adhering to the principles of method validation outlined by the ICH, analytical laboratories can achieve sensitive, accurate, and reliable results. This robust methodology serves as a critical tool in pharmaceutical development and quality control, ultimately contributing to the safety and quality of drug products.
References
- 1. asianjpr.com [asianjpr.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. rjstonline.com [rjstonline.com]
- 4. agilent.com [agilent.com]
- 5. cmro.in [cmro.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography mass spectrometry basic principles | Agilent [agilent.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. benchchem.com [benchchem.com]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. starodub.nl [starodub.nl]
Application Notes & Protocols: The Role of Diethylene Glycol Monobenzoate in Advanced Latex Caulk Formulations
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Beyond Traditional Plasticization
Latex caulks and sealants are critical components in construction and manufacturing, providing flexible seals against environmental elements. The long-term performance of these materials is intrinsically linked to the properties of their constituent polymer and the additives used to modify them. While traditional plasticizers are employed to impart flexibility, the demand for enhanced durability, low-volatile organic compound (VOC) content, and improved biostability has driven innovation in additive technology.
This document outlines the application and benefits of Diethylene Glycol Monobenzoate (DEGB) as a high-performance, multifunctional additive in acrylic and vinyl-acrylic latex caulk formulations. Unlike conventional plasticizers, DEGB functions as both an efficient, low-VOC coalescent and a permanent plasticizer. Furthermore, its unique chemical structure, particularly when used in blends with its dibenzoate counterpart, offers surprising and significant advantages in fungal resistance, addressing a common failure point in sealant applications.[1][2] This guide provides researchers and formulation scientists with the foundational knowledge and practical protocols to leverage DEGB for creating next-generation latex caulks.
Physicochemical Profile of Diethylene Glycol Monobenzoate (DEGB)
Understanding the fundamental properties of DEGB is essential for its effective incorporation into latex systems.
| Property | Value | Source |
| Chemical Name | 2-(2-hydroxyethoxy)ethyl benzoate | [3][4] |
| CAS Number | 20587-61-5 | [4][5] |
| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |
| Molecular Weight | 210.23 g/mol | [3][6] |
| Physical State | Liquid | [3] |
| Melting Point | < -25 °C | [7] |
Mechanism of Action: A Dual-Role Additive
DEGB's efficacy in latex caulks stems from its dual functionality, acting sequentially during the curing process and contributing to the final properties of the cured sealant.
-
Phase 1: Coalescence: During the initial drying phase, water evaporates, forcing the discrete latex polymer particles into close contact.[8] DEGB, as a coalescing agent, temporarily softens these polymer particles, reducing the minimum film formation temperature (MFFT) and allowing them to fuse into a continuous, crack-free film.[9] Its low volatility ensures it remains present throughout this critical phase.[10]
-
Phase 2: Plasticization: Unlike highly volatile coalescents that evaporate, DEGB remains within the polymer matrix post-cure. It permanently disrupts polymer-polymer chain interactions, creating free volume and increasing the flexibility and elasticity of the cured caulk. This is crucial for accommodating joint movement without adhesive or cohesive failure.[11]
-
Synergistic Blends & Biostability: DEGB is often used in conjunction with Diethylene Glycol Dibenzoate (DEGB-DB). While DEGB-DB is a highly effective plasticizer, it can be a solid at room temperature and is susceptible to fungal attack.[1][2][12] The addition of DEGB (at levels of 30% or more) depresses the freezing point of the blend, creating a stable liquid that is easily incorporated into aqueous formulations.[12][13] Critically, this blend of a partially esterified benzoate (DEGB) with a fully esterified one (DEGB-DB) has been shown to impart significant resistance to fungal growth, a property not observed with the dibenzoate alone.[1][2]
Formulation and Evaluation Protocols
The following sections provide a starting-point formulation and standardized testing protocols for evaluating the performance of DEGB in a high-performance acrylic latex caulk.
Model Formulation and Mixing Procedure
This formulation is intended as a baseline for evaluation. Adjustments to filler, pigment, and latex type may be required to meet specific application needs.
| Component | Weight (%) | Function |
| Acrylic Latex Emulsion (~55% solids) | 35.0 | Binder |
| Water | 10.0 | Vehicle / Viscosity Adjust |
| Propylene Glycol | 2.0 | Freeze-Thaw Stability |
| Dispersant (e.g., polyacrylate) | 0.3 | Pigment/Filler Wetting |
| Surfactant | 0.2 | Wetting & Stability |
| DEGB / DEGB-DB Blend (70:30) | 10.0 | Coalescent / Plasticizer |
| Calcium Carbonate (Fine) | 40.0 | Filler |
| Titanium Dioxide | 2.0 | Pigment |
| Rheology Modifier (e.g., HASE) | 0.4 | Anti-Slump / Viscosity |
| Biocide | 0.1 | In-can Preservation |
| Total | 100.0 |
Mixing Workflow:
Performance Evaluation Protocols
All testing should be performed after conditioning the caulk according to the specified ASTM standard, typically 21 days at 23 ± 2 °C and 50 ± 5% relative humidity.
Protocol 1: Low-Temperature Flexibility
-
Objective: To assess the caulk's ability to remain flexible and resist cracking at cold temperatures, a property significantly enhanced by effective plasticization.
-
Standard: ASTM C834, Section on Low-Temperature Flexibility.[14][15]
-
Methodology:
-
Prepare three sealant beads on aluminum panels as specified in the standard.
-
Cure the specimens for 21 days under standard conditions.
-
Expose the specimens to artificial weathering as described in the standard (if required for the caulk type).
-
Place the specimens in a cold box or freezer at -18 °C (for Grade -18 °C) for at least 4 hours.
-
Immediately after removal from the cold box, bend the panels 180° over a 12.7 mm (0.5 in) mandrel.
-
-
Validation: The sealant passes if there is no cracking, loss of adhesion, or other defects in at least two of the three specimens.
Protocol 2: Volume Shrinkage
-
Objective: To quantify the reduction in volume as the caulk cures. Low-volatility plasticizers like DEGB are expected to minimize shrinkage compared to volatile coalescents.
-
Standard: ASTM C1241 - Standard Test Method for Volume Shrinkage of Latex Sealants During Cure.[8]
-
Methodology:
-
Record the weight of a small, empty plastic cup.
-
Fill the cup with the latex caulk, avoiding air bubbles, and weigh it to determine the initial weight of the sealant.
-
Calculate the initial volume of the sealant using its specific gravity (determined separately).
-
Cure the specimen for 28 days under standard conditions.
-
Weigh the cured sealant.
-
Determine the final volume of the cured sealant by water displacement.
-
Calculate the percentage of volume shrinkage.
-
-
Causality: Shrinkage in latex systems is primarily caused by the loss of volatile components, predominantly water.[8] The use of a low-volatility, permanent plasticizer like DEGB ensures that a greater portion of the formulation remains after curing, leading to lower shrinkage and a better-looking sealant bead.
Protocol 3: Fungal Growth Resistance
-
Objective: To evaluate the claimed benefit of DEGB/DEGB-DB blends in resisting fungal defacement.[1][2]
-
Standard: This protocol is adapted from general biostatic test methods, such as ASTM G21.
-
Methodology:
-
Prepare cured films of the sealant on an inert substrate (e.g., glass slides).
-
Place the specimens in a controlled environmental chamber maintained at high humidity (~95% RH) and a temperature conducive to fungal growth (e.g., 28 °C).
-
Inoculate the specimens with a mixed spore suspension of common fungi (e.g., Aspergillus niger, Penicillium funiculosum).
-
Incubate for 28 days, observing the specimens weekly.
-
Rate the degree of fungal growth on a scale of 0 (no growth) to 4 (heavy growth).
-
-
Validation: A formulation containing the DEGB blend is expected to show significantly lower fungal growth ratings compared to a control formulation using a traditional, non-biostatic plasticizer.
Data Interpretation & Expected Outcomes
Systematic evaluation involves testing formulations with varying levels of the DEGB/DEGB-DB blend. The following table summarizes the anticipated effects.
| Performance Metric | Effect of Increasing DEGB/DEGB-DB Concentration | Rationale |
| Hardness (Shore A) | Decrease | Increased plasticization softens the polymer matrix. |
| Low-Temp. Flexibility | Improve | Lowering of the glass transition temperature (Tg) prevents brittleness. |
| Volume Shrinkage | Decrease | DEGB is a low-volatility component that remains in the film.[8][10] |
| Tack-Free Time | May slightly increase | Plasticizers can sometimes slow surface cure, but this is formulation-dependent. |
| Adhesion | Generally improve | A more flexible sealant can better dissipate stress at the bond line. |
| Fungal Resistance | Significantly improve | The monobenzoate/dibenzoate blend imparts biostatic properties.[1][2] |
Conclusion
Diethylene Glycol Monobenzoate is a highly effective, multifunctional additive for modern latex caulk formulations. Its dual role as a low-VOC coalescent and permanent plasticizer contributes to superior mechanical properties, including excellent low-temperature flexibility and reduced shrinkage. The most compelling advantage is its demonstrated ability, when blended with diethylene glycol dibenzoate, to impart significant fungal resistance, thereby enhancing the long-term durability and aesthetic appeal of the sealant. The protocols outlined in this guide provide a robust framework for formulators to harness the benefits of DEGB and develop high-performance, long-lasting latex caulks.
References
- 1. WO1997016481A1 - Mono and dibenzoate ester blends as caulk plasticizers that are bioresistant to fungal growth - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylene glycol monobenzoate [webbook.nist.gov]
- 5. Diethylene glycol monobenzoate (CAS 20587-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemeo.com [chemeo.com]
- 7. US20030092808A1 - Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers - Google Patents [patents.google.com]
- 8. store.astm.org [store.astm.org]
- 9. specialchem.com [specialchem.com]
- 10. US9169372B2 - Dibenzoate plasticizers/coalescent blends for low VOC coatings - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. patents.justia.com [patents.justia.com]
- 13. Diethylene glycol dibenzoate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
formulation of adhesives with diethylene glycol monobenzoate
An In-Depth Technical Guide to the Formulation of Adhesives with Diethylene Glycol Monobenzoate
Authored by: Senior Application Scientist
Introduction: The Role of Diethylene Glycol Monobenzoate in Modern Adhesive Systems
Diethylene glycol monobenzoate (DEGMB) is a high-performance, non-phthalate plasticizer that offers a unique combination of properties, making it an invaluable component in the formulation of a wide range of adhesive and sealant systems. As a partially esterified benzoate, its molecular structure imparts flexibility, improves adhesion, and enhances the overall performance of the final product. This document serves as a comprehensive technical guide for researchers, scientists, and development professionals on the effective utilization of DEGMB in adhesive formulations. We will explore its fundamental properties, mechanism of action, compatibility with various polymers, and provide detailed protocols for its application and evaluation. The insights provided herein are grounded in established principles of polymer science and adhesive technology, aimed at empowering formulators to innovate and optimize their products.
Physicochemical Properties of Diethylene Glycol Monobenzoate
Understanding the fundamental properties of DEGMB is crucial for its effective incorporation into adhesive formulations. These properties influence its compatibility, processing characteristics, and the final performance of the adhesive.
| Property | Value | Reference |
| CAS Number | 20587-61-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₄ | [2][3][4] |
| Molecular Weight | 210.23 g/mol | [2][4][5] |
| Appearance | Liquid | [4] |
| Synonyms | 2-(2-hydroxyethoxy)ethyl benzoate, Diethylene glycol benzoate | [2][3][4] |
| Primary Function | Plasticizer, Solvator | [2][5] |
Mechanism of Action and Key Benefits in Adhesive Formulations
As a plasticizer, DEGMB integrates into the polymer matrix of an adhesive. Its molecules position themselves between the long polymer chains, disrupting the intermolecular forces (van der Waals forces) that hold the chains tightly together. This separation increases the free volume within the polymer structure, leading to several key benefits:
-
Enhanced Flexibility and Reduced Brittleness: By increasing the mobility of the polymer chains, DEGMB lowers the glass transition temperature (Tg) of the polymer, making the adhesive less brittle and more flexible at room and lower temperatures.
-
Improved Adhesion: The increased flexibility and lower surface tension imparted by DEGMB allow the adhesive to better "wet out" the substrate, leading to more intimate contact and stronger adhesive bonds.[6]
-
Excellent Polymer Compatibility: DEGMB, often in conjunction with its dibenzoate counterpart, demonstrates excellent compatibility with a wide array of polymers commonly used in adhesives, including polyvinyl acetate (PVA) homopolymers and copolymers, and polyvinyl chloride (PVC).[7]
-
Fungal Resistance: A noteworthy and surprising advantage is that blends of diethylene glycol monobenzoate with diethylene glycol dibenzoate have been shown to impart greater resistance to fungal growth compared to formulations using only the dibenzoate.[8][9] This makes it a valuable additive for adhesives and sealants used in humid environments.
-
A Non-Phthalate Solution: With increasing regulatory scrutiny and market demand for safer materials, DEGMB serves as an effective, non-phthalate alternative to traditional plasticizers like DBP and BBP without compromising performance.[7]
Diagram: Mechanism of Plasticization
The following diagram illustrates how DEGMB molecules intersperse within polymer chains to increase flexibility.
Caption: Plasticization of a polymer by DEGMB.
Polymer System Compatibility
The efficacy of DEGMB is closely tied to its compatibility with the base polymer of the adhesive.
-
Polyvinyl Acetate (PVA) and Copolymers (EVA): DEGMB and other benzoates are highly compatible with PVA and its copolymers, such as ethylene vinyl acetate (EVA).[7] They are particularly effective in water-borne adhesive formulations, where they also act as coalescing agents, aiding in film formation as the water evaporates.
-
Polyvinyl Chloride (PVC): DEGMB is an excellent solvator for PVC resins.[2] This property is leveraged in PVC-based adhesives and plastisols, where it contributes to a faster fusion and processing time.
-
Acrylics and Vinyl Acrylics: Formulations based on acrylic and vinyl acrylic polymers can benefit from the addition of DEGMB, which can improve flexibility and coalescing properties.[8]
-
Sealants and Caulks: In sealant and caulk formulations, DEGMB not only provides flexibility but also contributes to improved fungal resistance, a critical attribute for these applications.[8][9]
Application Notes and Starting Point Formulations
The following tables provide starting point formulations for common adhesive types. These are intended as a baseline for development and should be optimized based on specific performance requirements.
Table 1: Water-Borne PVA Wood Adhesive
This formulation is suitable for general-purpose wood assembly applications.
| Component | Function | Weight % (w/w) |
| Polyvinyl Acetate (PVA) Emulsion (55% solids) | Polymer Binder | 75.0 - 85.0 |
| Diethylene Glycol Monobenzoate (DEGMB) | Plasticizer / Coalescent | 3.0 - 8.0 |
| Defoamer | Processing Aid | 0.1 - 0.3 |
| Biocide | Preservative | 0.1 - 0.3 |
| Water | Viscosity Adjustment | 5.0 - 15.0 |
| Calcium Carbonate | Filler / Extender | 0 - 10.0 |
Causality: DEGMB is added to the PVA emulsion to lower its minimum film formation temperature (MFFT) and increase the flexibility of the final glue line, preventing a brittle bond.
Table 2: Acrylic-Based Pressure-Sensitive Adhesive (PSA)
This formulation is a starting point for a general-purpose, permanent PSA for tape and label applications.
| Component | Function | Weight % (w/w) |
| Acrylic Emulsion (50% solids) | Polymer Binder | 80.0 - 90.0 |
| Diethylene Glycol Monobenzoate (DEGMB) | Plasticizer / Tackifier | 2.0 - 7.0 |
| Tackifying Resin Dispersion | Adhesion Promoter | 5.0 - 15.0 |
| Wetting Agent / Surfactant | Substrate Wetting | 0.2 - 0.5 |
| pH Adjuster (e.g., Ammonia) | Stabilizer | As needed to pH 7-8 |
Causality: In PSAs, DEGMB modifies the viscoelastic properties of the acrylic polymer, helping to balance tack, peel adhesion, and shear strength. The level of addition is critical to avoid excessive softening, which could lead to adhesive ooze.
Experimental Protocols and Workflows
A systematic approach to formulation and testing is essential for successful product development.
Diagram: Adhesive Formulation and Testing Workflow
Caption: A systematic workflow for adhesive development.
Protocol 1: Preparation of a Water-Borne Adhesive Formulation
This protocol describes a laboratory-scale procedure for preparing an adhesive based on the starting formulations provided above.
Equipment:
-
Laboratory mixer with variable speed control (e.g., overhead stirrer with a paddle blade).
-
Beakers and containers.
-
Analytical balance.
Procedure:
-
Initial Charge: Weigh the polymer emulsion (PVA or Acrylic) into the main mixing vessel.
-
Agitation: Begin mixing at a low speed (e.g., 100-200 RPM) to create a vortex without entraining excessive air.
-
Additive Incorporation: While mixing, add the defoamer and biocide (if applicable). Allow them to mix for 5-10 minutes.
-
Plasticizer Addition: Slowly add the pre-weighed Diethylene Glycol Monobenzoate (DEGMB) dropwise into the vortex. A slow addition rate is crucial to ensure proper dispersion and avoid shocking the emulsion system.
-
Increased Mixing: Once all DEGMB is added, increase the mixing speed (e.g., 300-500 RPM) and continue to mix for 15-30 minutes to ensure homogeneity.
-
Filler and Final Adjustments: If using fillers, add them slowly to the mixture. Finally, add any remaining water for viscosity adjustment and measure the pH, adjusting as necessary.
-
Final Mix & Degassing: Mix for a final 15 minutes. Cover the container and allow it to stand for at least 2 hours to allow any entrapped air to dissipate.
Self-Validation: The formulation should appear smooth and homogenous with no signs of phase separation, grit, or coagulation. A stable viscosity reading over a short period indicates good initial stability.
Protocol 2: Performance Evaluation of the Adhesive
A. Viscosity Measurement (ASTM D1084)
-
Apparatus: Brookfield rotational viscometer.
-
Procedure:
-
Equilibrate the adhesive sample to a constant temperature (25°C).
-
Select an appropriate spindle and speed to obtain a torque reading between 20-80%.
-
Lower the spindle into the adhesive to the immersion mark.
-
Allow the spindle to rotate for 60 seconds before taking a reading. Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s), noting the spindle, speed, and temperature.
-
B. Lap Shear Adhesion (ASTM D1002 for metals or D905 for wood)
-
Procedure:
-
Prepare standard test substrates (e.g., maple wood blocks or aluminum strips).
-
Apply a uniform film of adhesive to one substrate.
-
Assemble the joint with a specified overlap (e.g., 1 inch).
-
Press the joint under a defined pressure and allow it to cure under controlled conditions (e.g., 24 hours at 23°C and 50% RH).
-
Test the specimens to failure using a tensile testing machine at a specified crosshead speed.
-
Record the maximum force at failure and calculate the shear strength in pounds per square inch (PSI) or megapascals (MPa).
-
C. Flexibility - T-Bend Test (ASTM D4145)
-
Procedure:
-
Cast a uniform film of the adhesive onto a flexible substrate (e.g., aluminum panel) and allow it to fully cure.
-
Bend the panel 180° over on itself (a 0T bend).
-
Examine the bend area under magnification for any signs of cracking or delamination of the adhesive film.
-
If no cracking occurs, the test is passed. This indicates good flexibility, a direct result of effective plasticization by DEGMB.
-
References
- 1. Diethylene glycol monobenzoate (CAS 20587-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. parchem.com [parchem.com]
- 3. Diethylene glycol monobenzoate [webbook.nist.gov]
- 4. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethylene glycol monobenzoate | TargetMol [targetmol.com]
- 6. Diethylene Glycol Dibenzoate Supplier | 120-55-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 7. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]
- 8. WO1997016481A1 - Mono and dibenzoate ester blends as caulk plasticizers that are bioresistant to fungal growth - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Structural Elucidation of 2-(2-Hydroxyethoxy)ethyl benzoate using 1H NMR Spectroscopy
Introduction
2-(2-Hydroxyethoxy)ethyl benzoate is a molecule of interest in various fields, including polymer chemistry and as a potential plasticizer. Its structure, containing a benzoate ester, an ether linkage, and a primary alcohol, presents a valuable case study for the application of Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy in detailed structural elucidation. This application note provides a comprehensive guide to the analysis of the 1H NMR spectrum of this compound, from sample preparation to spectral interpretation. We will explore the theoretical underpinnings of the expected chemical shifts and coupling patterns, present a detailed experimental protocol, and conduct a thorough analysis of the resulting spectrum.
Theoretical Background: Predicting the 1H NMR Spectrum
The structure of this compound comprises distinct proton environments that are expected to give rise to a characteristic 1H NMR spectrum. The presence of electronegative oxygen atoms in the ester, ether, and alcohol functional groups will significantly influence the chemical shifts of adjacent protons, causing them to resonate at lower fields (higher ppm values) compared to simple alkanes.
-
Aromatic Protons (Benzoate Group): The protons on the benzene ring will be deshielded due to the aromatic ring current and the electron-withdrawing effect of the carbonyl group. We anticipate two distinct signals in the aromatic region (typically 7.0-8.5 ppm). The ortho-protons (closest to the carbonyl group) are expected to be the most deshielded, followed by the para- and meta-protons.
-
Ester and Ether Protons: The methylene protons adjacent to the ester and ether functionalities will also be deshielded. Protons on the carbon adjacent to the ester oxygen are typically found in the range of 3.7-4.1 ppm.[1] Hydrogens on a carbon next to an ether oxygen generally appear between 3.4 and 4.5 ppm.[2][3]
-
Alcohol Protons: The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary significantly (typically 0.5-5.0 ppm) depending on factors like concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.[4] The protons on the carbon alpha to the hydroxyl group are deshielded by the oxygen and are expected to resonate in the 3.3-4.0 ppm range.[4]
Experimental Protocol
I. Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The following protocol ensures a homogenous solution free of particulate matter.
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) is a common choice for moderately polar organic compounds. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum. The use of deuterated solvents is standard in 1H NMR to avoid large solvent signals that would otherwise obscure the analyte signals.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief and gentle warming can be applied.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical as suspended particles can degrade the spectral resolution.[5]
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube. The ideal sample height in the tube is approximately 4-5 cm.[5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a convenient reference point.[8]
II. Data Acquisition
The following parameters are a general guideline for acquiring a standard 1D 1H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | A standard single-pulse experiment with a 30-degree flip angle is often a good starting point for routine analysis. |
| Spectral Width (SW) | 12-16 ppm | This range is sufficient to encompass the expected signals from aromatic to aliphatic protons.[9] |
| Number of Scans (NS) | 8-16 | Signal averaging increases the signal-to-noise ratio (S/N). The S/N improves with the square root of the number of scans.[10] |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better resolution.[10][11] |
| Relaxation Delay (D1) | 1-2 seconds | This delay allows for the relaxation of the nuclei back to their equilibrium state before the next pulse, ensuring accurate integration. |
| Temperature | 298 K (25 °C) | Room temperature is standard for routine analysis. |
Data Analysis and Spectral Interpretation
The 1H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the different proton environments in the molecule.
Figure 1: Molecular structure of this compound with proton environments labeled.
Predicted 1H NMR Data
| Signal Label | Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a | Aromatic (ortho to -COO) | ~8.0 | Doublet of doublets | 2H |
| b | Aromatic (meta to -COO) | ~7.4 | Triplet | 2H |
| c | Aromatic (para to -COO) | ~7.5 | Triplet | 1H |
| d | -COO-CH2 -CH2- | ~4.5 | Triplet | 2H |
| e | -COOCH2-CH2 -O- | ~3.8 | Triplet | 2H |
| f | -O-CH2 -CH2-OH | ~3.7 | Triplet | 2H |
| g | -OCH2-CH2 -OH | ~3.6 | Triplet | 2H |
| h | -OH | Variable (~2-4) | Broad Singlet | 1H |
Detailed Signal Analysis
-
Aromatic Region (a, b, c): The protons on the benzene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. The two protons at position 'a' (ortho to the ester) are expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The protons at 'b' (meta) and 'c' (para) will appear slightly more upfield.
-
Aliphatic Chain (d, e, f, g): The four methylene groups in the ethoxyethyl chain will each give rise to a triplet, assuming coupling only occurs with adjacent, non-equivalent methylene protons.
-
Signal d (-COO-CH2-): These protons are directly attached to the ester oxygen and are therefore significantly deshielded.
-
Signal e (-CH2-O-): These protons are adjacent to the ether oxygen, leading to a downfield shift.
-
Signal f (-O-CH2-): Similar to 'e', these protons are also adjacent to an ether oxygen.
-
Signal g (-CH2-OH): These protons are adjacent to the terminal hydroxyl group and will be deshielded by the oxygen.
-
-
Hydroxyl Proton (h): The hydroxyl proton signal is often broad and may not show coupling to the adjacent methylene protons ('g') due to rapid chemical exchange with trace amounts of acid or water in the solvent.[12] Its chemical shift is highly dependent on the experimental conditions. A "D2O shake" experiment, where a drop of deuterium oxide is added to the NMR tube, can confirm the assignment of the -OH peak, as the proton will be exchanged for a deuteron, causing the signal to disappear from the spectrum.[12]
Conclusion
1H NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By carefully analyzing the chemical shifts, integration values, and coupling patterns, one can confidently assign each signal to its corresponding protons within the molecule. This application note provides a robust framework for researchers to approach the 1H NMR analysis of this and structurally related compounds, from methodical sample preparation to a detailed interpretation of the spectral data. The principles outlined herein are broadly applicable in synthetic chemistry, quality control, and materials science for the characterization of novel compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)ethyl Benzoate
Welcome to the technical support center for the synthesis of 2-(2-hydroxyethoxy)ethyl benzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your product yield and purity.
Introduction: Navigating the Synthesis Landscape
The synthesis of this compound, a valuable intermediate and plasticizer, is primarily achieved through two main pathways:
-
Direct Esterification: The reaction of benzoic acid with an excess of diethylene glycol. This is a classic Fischer esterification, a reversible reaction where the removal of water is critical to drive the equilibrium towards the product.
-
Transesterification: The reaction of an alkyl benzoate, such as methyl benzoate or ethyl benzoate, with diethylene glycol. This process involves exchanging the alcohol portion of the ester and is also an equilibrium-driven reaction.
Both methods present unique challenges. This guide will address issues common to both, such as incomplete conversion, formation of the dibenzoate byproduct, and purification difficulties.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during your synthesis.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix this?
Answer: Low yield is the most common issue and typically points to an unfavorable reaction equilibrium or suboptimal reaction conditions. Let's break down the potential causes.
-
Cause A: Reversible Reaction Equilibrium The esterification of benzoic acid and the transesterification of alkyl benzoates are reversible processes[1][2]. Without intervention, the reaction will reach an equilibrium that may be far from complete conversion.
Solution: Apply Le Châtelier's Principle To drive the reaction forward, you must remove one of the products as it forms.
-
Water Removal (for Direct Esterification): The most effective method is azeotropic distillation. By using a solvent like xylene or toluene and a Dean-Stark apparatus, you can continuously remove the water-solvent azeotrope from the reaction mixture[3][4].
-
Alcohol Removal (for Transesterification): If you are reacting methyl benzoate with diethylene glycol, the methanol byproduct has a low boiling point. It can be removed by distillation as it forms, pushing the equilibrium towards your desired product.
-
-
Cause B: Suboptimal Reactant Stoichiometry The molar ratio of your reactants is a critical parameter.
Solution: Use an Excess of the Alcohol Using a significant excess of diethylene glycol can help shift the equilibrium towards the formation of the monoester product, this compound. However, be aware that a very large excess can make purification more challenging. A molar ratio of benzoic acid to diethylene glycol between 1:1.7 and 1:1.9 is often a good starting point to favor the monoester while managing excess reactant[5].
-
Cause C: Inefficient Catalysis The reaction rate may be too slow without an appropriate catalyst, leading to incomplete conversion within your reaction time.
Solution: Catalyst Selection and Optimization A variety of acid catalysts can be used. Their effectiveness can vary based on reaction temperature and scale.
-
Strong Protic Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and common choices[3][4].
-
Titanium-Based Catalysts: Compounds like titanium (IV) isopropoxide or butyl titanate are often used in industrial settings, offering high activity at elevated temperatures (190-220°C)[3][5].
-
Heterogeneous Catalysts: Acidic ion-exchange resins can also be used, which simplifies catalyst removal after the reaction[6].
-
Question 2: I am forming a significant amount of a high-boiling point impurity that is difficult to separate from my product. What is it and how can I prevent it?
Answer: This impurity is almost certainly diethylene glycol dibenzoate , the diester byproduct formed when both hydroxyl groups of diethylene glycol react with benzoic acid[5][7].
-
Mechanism of Formation: Diethylene glycol is a diol, and once the first hydroxyl group is esterified to form your desired product, the remaining hydroxyl group can also react with another molecule of benzoic acid, especially at high temperatures and long reaction times.
-
Prevention Strategies:
-
Control Stoichiometry: The most crucial factor is the molar ratio of reactants. To favor the monoester, you must use an excess of diethylene glycol relative to benzoic acid. A benzoic acid:diethylene glycol molar ratio of approximately 1:1.7 to 1:1.9 is recommended[5]. Avoid using a 2:1 ratio, which is designed to produce the dibenzoate[7].
-
Monitor Reaction Progress: Track the disappearance of benzoic acid and the formation of the mono- and di-ester products using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the consumption of benzoic acid slows significantly to prevent the subsequent conversion of the monoester to the diester.
-
Control Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote the formation of the diester. Operating at the lower end of the effective temperature range for your chosen catalyst (e.g., 140-160°C for acid catalysts) can improve selectivity[3].
-
Question 3: My final product is dark in color and has a persistent acidic odor, even after purification. What's wrong?
Answer: A dark color and acidic odor indicate the presence of impurities, likely from catalyst residue and unreacted benzoic acid.
-
Cause A: Residual Acid Catalyst and Unreacted Benzoic Acid Strong acid catalysts and any remaining benzoic acid must be completely removed.
Solution: Neutralization and Washing After the reaction is complete, cool the mixture and perform a workup procedure.
-
Neutralization: Wash the crude product with a weak alkaline solution, such as a 5% aqueous solution of sodium carbonate or sodium hydroxide, to neutralize the acid catalyst and convert unreacted benzoic acid into its water-soluble sodium salt[5][8].
-
Washing: Follow the alkaline wash with several washes with deionized water to remove any remaining salts and base. A final wash with a saturated sodium chloride solution (brine) can help break any emulsions and further dry the organic layer.
-
-
Cause B: Thermal Degradation Prolonged exposure to very high temperatures (>220°C) can cause decomposition of organic materials, leading to color formation[8].
Solution: Purification under Vacuum Final purification should be performed by vacuum distillation[5][9]. The reduced pressure lowers the boiling point of your product, allowing it to distill at a lower temperature and minimizing the risk of thermal degradation.
Experimental Protocols
Protocol 1: Synthesis via Direct Esterification
This protocol is a representative procedure for a lab-scale synthesis.
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: To the flask, add benzoic acid (1.0 mol), diethylene glycol (1.8 mol), your chosen acid catalyst (e.g., p-TsOH, 0.02 mol), and an azeotropic solvent (e.g., xylene, sufficient to fill the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux (typically 140-150°C). Water will begin to collect in the Dean-Stark trap as a lower layer.
-
Monitoring: Continue the reaction until no more water is collected in the trap (typically 4-6 hours). You can also monitor the reaction's progress by TLC or by titrating the acidity of aliquots.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% Na₂CO₃ solution until the aqueous layer is basic[8].
-
Wash with water (2x) and then with saturated NaCl solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the xylene solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Data & Visualization
Table 1: Comparison of Catalytic Systems
| Catalyst System | Typical Temperature (°C) | Molar Ratio (Acid:Glycol) | Key Advantages | Potential Issues | Reference(s) |
| Sulfuric Acid (H₂SO₄) | 140-160 | 1 : >1.5 | Low cost, high activity | Strong corrosion, difficult to remove | [3][4] |
| p-Toluenesulfonic Acid | 140-160 | 1 : >1.5 | Solid, easier to handle than H₂SO₄ | Requires neutralization | [3] |
| Titanium (IV) Isopropoxide | 190-210 | 1 : 1.7-1.9 | High efficiency, good for industrial scale | Higher cost, sensitive to moisture | [5][10] |
Diagrams
Below are diagrams to visualize the workflow and troubleshooting logic.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different alcohol for the transesterification reaction? A: Yes, transesterification is a versatile method. You could start with methyl benzoate or another simple alkyl benzoate. The key is that the alcohol byproduct (e.g., methanol) should be more volatile than diethylene glycol to allow for its removal by distillation[1].
Q2: Is it possible to perform this reaction without a solvent? A: Yes, a solvent-free reaction is possible, especially on an industrial scale. In this case, a vacuum is often applied to help remove the water byproduct at the reaction temperature[3][5].
Q3: How do I know my product is pure? A: Purity should be assessed using standard analytical techniques. HPLC is an excellent method for quantifying the amount of your desired product versus any remaining starting materials or the dibenzoate byproduct[11]. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure.
Q4: My reaction mixture formed an emulsion during the aqueous wash. How can I resolve this? A: Emulsions are common. To break them, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gentle swirling, rather than vigorous shaking, during the extraction can also help prevent their formation.
References
- 1. Illustrated Glossary of Organic Chemistry - Transesterification [chem.ucla.edu]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 6. CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 7. CN102351703B - Preparation method of diethylene glycol dibenzoate - Google Patents [patents.google.com]
- 8. CN103086891A - Preparation method of plasticizer diethylene glycol dibenzoate - Google Patents [patents.google.com]
- 9. Synthesis routes of 2-Hydroxyethyl benzoate [benchchem.com]
- 10. data.epo.org [data.epo.org]
- 11. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate | SIELC Technologies [sielc.com]
removing unreacted benzoic acid from esterification reaction
Technical Support Center: Esterification Purification
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, chemists, and drug development professionals encountering challenges with the purification of esters from unreacted benzoic acid. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted benzoic acid so critical for my final ester product?
Unreacted benzoic acid is a common impurity in esterification reactions. Its presence can interfere with subsequent reaction steps, alter the pharmacological or physical properties of the final product, and complicate analytical characterization, such as NMR or HPLC analysis. For drug development professionals, residual acidic impurities can pose significant safety and regulatory concerns.
Q2: I performed a simple water wash, but my product is still acidic. Why wasn't this effective?
While benzoic acid has some water solubility, it is often insufficient for complete removal, especially if the acid is present in high concentrations. Furthermore, the ester product itself may have low solubility in the aqueous phase, potentially trapping the acid within the organic layer. A more effective approach involves chemically altering the benzoic acid to dramatically increase its aqueous solubility, a principle we'll explore in the troubleshooting guides below.
Q3: Can I use distillation to remove benzoic acid?
Distillation is generally not the preferred method for this specific separation. The boiling point of benzoic acid (249 °C) and many common esters can be quite close, making fractional distillation inefficient. Additionally, many esters are thermally sensitive and may decompose at the high temperatures required for the distillation of benzoic acid.
Troubleshooting Guide: Isolating Your Ester
This section provides detailed protocols and the rationale behind them for the most common challenges encountered during the purification of esters from unreacted benzoic acid.
Issue 1: Persistent Acidic Impurity Detected Post-Reaction
Root Cause Analysis: The acidic nature of the carboxyl group (-COOH) on benzoic acid provides a chemical handle for its selective removal. By converting it to its corresponding carboxylate salt, we can dramatically increase its solubility in an aqueous medium, allowing for a clean separation from the neutral ester, which will remain in an organic solvent.
Recommended Protocol: Liquid-Liquid Extraction with a Basic Solution
This is the most common and efficient method for removing acidic impurities.
Step-by-Step Methodology:
-
Solvent Selection: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent, such as ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Initial Wash (Optional but Recommended): Perform a preliminary wash with deionized water to remove any water-soluble byproducts from the reaction.
-
Basic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Caution: Stopper the funnel and invert it gently, frequently venting to release the CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.
-
Shake the funnel for 1-2 minutes and then allow the layers to separate.
-
Drain the lower aqueous layer containing the sodium benzoate salt.
-
-
Repeat: Repeat the basic extraction (Step 3) one or two more times to ensure complete removal of the benzoic acid.
-
Neutralizing Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the purified ester.
Workflow Diagram: Basic Extraction
Caption: Workflow for removing benzoic acid via basic liquid-liquid extraction.
Issue 2: My Ester is Also Hydrolyzing During the Basic Wash
Root Cause Analysis: Some esters, particularly those derived from phenols or sterically unhindered alcohols, can be susceptible to base-catalyzed hydrolysis (saponification), especially with stronger bases like sodium hydroxide or prolonged exposure to sodium carbonate.
Troubleshooting Strategies:
-
Use a Weaker Base: Sodium bicarbonate (NaHCO₃) is a milder base than sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) and is generally sufficient to deprotonate benzoic acid without significantly hydrolyzing most esters.
-
Limit Contact Time: Perform the extractions quickly and efficiently. Do not let the biphasic mixture sit for extended periods.
-
Use Cold Solutions: Performing the extraction with chilled solutions can slow down the rate of hydrolysis.
Comparative Data: Basicity and Hydrolysis Risk
| Base Solution (Saturated aq.) | Approx. pH | pKa of Conjugate Acid | Hydrolysis Risk |
| Sodium Bicarbonate (NaHCO₃) | ~8.3 | 6.3 (H₂CO₃) | Low |
| Sodium Carbonate (Na₂CO₃) | ~11.6 | 10.3 (HCO₃⁻) | Moderate |
| Sodium Hydroxide (NaOH) | >13 | 15.7 (H₂O) | High |
Issue 3: My Product is an Amine-Containing Ester, and I'm Losing it During Basic Extraction
Root Cause Analysis: If your target ester also contains a basic functional group, such as an amine, it can be deprotonated by a strong acid, making it water-soluble. Conversely, during a basic wash intended to remove benzoic acid, the amine will be in its free base form, which is typically soluble in organic solvents. The issue arises if you previously used an acid catalyst that needs to be neutralized.
Logical Workflow for Amphoteric Compounds
Caption: Purification strategy for an ester containing a basic amine group.
Explanation: A careful wash with sodium bicarbonate is ideal here. It is basic enough to neutralize and remove both the strong acid catalyst (e.g., H₂SO₄) and the unreacted benzoic acid, while being mild enough to leave the less basic amine group in its organic-soluble free-base form.
Issue 4: Extraction is Ineffective or Impractical for My Solid Ester
Root Cause Analysis: If your ester product is a solid, or if it has solubility properties that make liquid-liquid extraction difficult, alternative methods that rely on different physical principles are necessary.
Alternative Protocol 1: Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Benzoic acid is significantly more polar than most esters.
-
Methodology:
-
Select a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Load your crude product onto a silica gel column.
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). The less polar ester will travel down the column more quickly.
-
Gradually increase the polarity of the mobile phase to elute the more polar benzoic acid, which adheres more strongly to the silica.
-
Collect fractions and analyze by TLC to identify those containing the pure ester.
-
Alternative Protocol 2: Recrystallization
-
Principle: This method purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.
-
Methodology:
-
Choose a solvent in which your ester product has high solubility at high temperatures and low solubility at low temperatures, while benzoic acid remains reasonably soluble at all temperatures.
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly. The pure ester should crystallize out, leaving the benzoic acid impurity dissolved in the mother liquor.
-
Collect the crystals by filtration.
-
Technical Support Center: Catalyst Selection for Diethylene glycol Monobenzoate Synthesis
Welcome to the technical support center for diethylene glycol monobenzoate synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting advice for catalyst selection and reaction optimization. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Catalyst Selection Guide
This section addresses the fundamental questions regarding the choice of a catalyst for the esterification of diethylene glycol with benzoic acid.
Q1: What are the primary classes of catalysts used for synthesizing diethylene glycol monobenzoate?
The synthesis of diethylene glycol monobenzoate is a classic Fischer-Speier esterification reaction. The catalysts employed generally fall into two main categories:
-
Brønsted Acid Catalysts: These are proton donors that accelerate the reaction by protonating the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (diethylene glycol). Common examples include:
-
Lewis Acid / Organometallic Catalysts: These catalysts function by coordinating to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. They are often preferred in industrial settings to avoid the corrosive nature of strong mineral acids.[3] Widely used examples are based on:
Q2: How do I choose between a Brønsted acid and an organometallic catalyst?
The choice depends on several factors, including the scale of your reaction, the material of your reactor, desired product purity, and post-reaction workup capabilities.
-
Choose a Brønsted Acid Catalyst (e.g., p-TSA, H₂SO₄) if:
-
You are working on a smaller, laboratory scale.
-
Your equipment is glass-lined and can handle corrosive reagents.
-
You require a highly active and cost-effective catalyst. Sulfuric acid is noted as being the most active among common Brønsted acids.[1][2]
-
You have a straightforward neutralization and washing protocol in place for your workup.
-
-
Choose an Organometallic Catalyst (e.g., Tetrabutyl Titanate) if:
-
You are working on a larger or industrial scale.
-
Your reactor is made of steel, and you need to avoid corrosion.[3]
-
You need to minimize side reactions and charring that can be caused by strong, aggressive acids at high temperatures.
-
You desire a simpler workup, as some metal catalysts can be removed by filtration or may not require aggressive neutralization.[9]
-
Below is a decision-making workflow to aid in your selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. "Process For Producing Liquid Dibenzoate Ester" [quickcompany.in]
- 7. patents.justia.com [patents.justia.com]
- 8. Diethylene glycol dibenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. CN103483197A - Preparation method of diethylene glycol dibenzoate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Benzoate Ester Synthesis by Minimizing Side-Product Formation
Welcome to the Technical Support Center for Benzoate Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, ensuring high yields and purity. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the formation of side-products, providing you with the expertise to refine your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during benzoate ester synthesis:
Q1: My reaction yield is low, and I have a significant amount of unreacted benzoic acid. What's happening?
A1: This is a frequent challenge, often pointing to an incomplete reaction. The primary cause is typically related to the equilibrium nature of many esterification reactions, such as the Fischer esterification.[1][2] To drive the reaction towards the ester product, you can:
-
Increase the concentration of one reactant: Using the alcohol as the solvent is a common strategy to shift the equilibrium forward.[2]
-
Remove water as it forms: Water is a byproduct, and its removal will push the reaction to completion according to Le Châtelier's principle.[1][2] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[2]
For other methods, such as those using activating agents, incomplete reaction could be due to insufficient activation of the carboxylic acid or deactivation of the reagents.
Q2: I'm observing an impurity with a similar polarity to my desired ester, making purification difficult. What could it be?
A2: A common side-product with similar polarity to the target ester is benzoic anhydride .[3][4] This can form from the self-condensation of benzoic acid, particularly at elevated temperatures or in the presence of certain activating agents.[4][5] To minimize its formation:
-
Control the reaction temperature: Avoid excessively high temperatures.
-
Optimize the stoichiometry of your activating agent: Using the correct amount of activating agent, such as DCC in Steglich esterification, is crucial.
Another possibility, especially when using benzyl alcohol, is the formation of dibenzyl ether .[6]
Q3: After work-up with a basic solution to remove unreacted benzoic acid, my ester yield is lower than expected. Why?
A3: While a basic wash is standard for removing acidic impurities, a strong base like sodium hydroxide can cause saponification (hydrolysis) of your ester product, especially with prolonged contact time. To mitigate this:
-
Use a milder base: A saturated solution of sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide or potassium carbonate for washing.[3]
-
Minimize contact time: Perform the aqueous wash efficiently and avoid letting the reaction mixture sit in the basic solution for extended periods.
-
Keep the temperature low: Perform the extraction at a lower temperature to reduce the rate of hydrolysis.
Troubleshooting Guides for Specific Esterification Methods
This section provides in-depth troubleshooting for common benzoate ester synthesis methods.
Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7]
Common Issue: Low Conversion to the Ester
-
Causality: The reaction is reversible, and the presence of the water byproduct can shift the equilibrium back towards the starting materials.[2]
-
Troubleshooting Protocol:
-
Reactant Stoichiometry: Use a large excess of the alcohol (often as the solvent) to drive the equilibrium towards the product.[1]
-
Water Removal:
-
Dean-Stark Apparatus: If your alcohol forms an azeotrope with water (e.g., butanol), use a Dean-Stark trap to continuously remove water during the reaction.[2]
-
Drying Agents: For alcohols that do not form a suitable azeotrope, consider adding a drying agent like molecular sieves.
-
-
Catalyst Choice: Ensure you are using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[8]
-
Side-Product Focus: Ether Formation
-
Causality: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether. This is more prevalent with secondary and tertiary alcohols which can form stable carbocations.
-
Minimization Strategy:
-
Temperature Control: Maintain the lowest effective reaction temperature.
-
Catalyst Loading: Use the minimum amount of acid catalyst necessary to promote esterification without encouraging side reactions.
-
Experimental Workflow: Fischer Esterification with Water Removal
Caption: Workflow for Fischer esterification with a Dean-Stark trap.
Schotten-Baumann Reaction
This method involves the reaction of an alcohol with benzoyl chloride in the presence of a base.[9][10]
Common Issue: Formation of Benzoic Acid as a Major Byproduct
-
Causality: Benzoyl chloride is highly reactive and can be hydrolyzed by water present in the reaction or by the aqueous base used.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure your alcohol and solvent are dry.
-
Controlled Base Addition: Use a two-phase system (e.g., dichloromethane and water) and add the aqueous base slowly with vigorous stirring.[9] This maintains a low concentration of hydroxide in the organic phase, favoring the reaction with the alcohol over hydrolysis.
-
Choice of Base: Pyridine can be used as both the base and a nucleophilic catalyst.[11]
-
Reaction Scheme: Schotten-Baumann Reaction
Caption: Desired reaction vs. hydrolysis side-product in Schotten-Baumann.
Steglich Esterification
This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), for esterification under mild conditions.[12]
Side-Product Focus: N-Acylurea Formation
-
Causality: The key intermediate in this reaction is an O-acylisourea. This intermediate can undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[12][13] This side reaction is more prominent with sterically hindered alcohols or when the reaction is slow.[14]
-
Minimization Strategy:
-
Catalytic DMAP: The addition of DMAP is crucial.[13] DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate rapidly reacts with the alcohol to form the ester and regenerates DMAP, effectively outcompeting the rearrangement to the N-acylurea.[15]
-
Reaction Temperature: Perform the reaction at room temperature or below to disfavor the rearrangement.
-
Troubleshooting Purification: Removing Dicyclohexylurea (DCU)
-
Causality: A stoichiometric amount of dicyclohexylurea (DCU) is formed as a byproduct.[12] DCU has low solubility in many common organic solvents and can complicate purification.[16][17]
-
Protocol for Removal:
-
Filtration: Most of the DCU can be removed by filtration of the reaction mixture.
-
Solvent Selection: If DCU remains in the filtrate, changing to a solvent in which it is less soluble (e.g., adding diethyl ether) can induce further precipitation.
-
Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous work-up.[18]
-
Mechanism: Role of DMAP in Suppressing N-Acylurea Formation
Caption: DMAP intercepts the reactive intermediate to prevent side-product formation.
Summary of Key Parameters for Minimizing Side-Products
| Synthesis Method | Key Side-Product(s) | Primary Cause(s) | Recommended Minimization Strategy |
| Fischer Esterification | Unreacted Benzoic Acid, Ether | Equilibrium limitation, High temperature | Use excess alcohol, Remove water (Dean-Stark), Control temperature |
| Schotten-Baumann | Benzoic Acid | Hydrolysis of benzoyl chloride | Anhydrous conditions, Slow addition of base, Two-phase system |
| Steglich Esterification | N-Acylurea | Rearrangement of O-acylisourea | Use catalytic DMAP, Low reaction temperature |
Purification Spotlight: Removing Residual Benzoic Acid
Unreacted benzoic acid is a common impurity. Recrystallization can be an effective purification method if the ester is a solid.[19][20] For liquid esters, an acid-base extraction is standard.
Optimized Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).
-
Separate the layers. The sodium benzoate salt will be in the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. peptide.com [peptide.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. westfield.ma.edu [westfield.ma.edu]
preventing phase separation in PVAc adhesive formulations
<
A Guide for Researchers and Formulation Scientists
Welcome to the Technical Support Center for Polyvinyl Acetate (PVAc) Adhesive Formulations. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to one of the most common challenges in PVAc emulsion formulation: phase separation . This resource moves beyond simple checklists to explain the underlying scientific principles, helping you not only to solve current issues but also to prevent future stability problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding PVAc emulsion instability.
Q1: What are the first visual signs of phase separation in my PVAc adhesive?
A: The earliest signs depend on the mechanism of instability. Look for:
-
Creaming: A milky or opaque layer forming at the top of the emulsion. This is a reversible process where particles flocculate (clump together) and rise due to density differences, but they have not fused.
-
Sedimentation: The settling of particles or fillers at the bottom of the container. This is common with high-density additives.
-
Coalescence: The appearance of clear or watery layers, often at the bottom (syneresis) or top. This is an irreversible process where polymer particles fuse, leading to a permanent loss of the emulsion state.
-
Changes in Viscosity: A noticeable thickening (gelling) or thinning of the adhesive can be a precursor to visible separation.[1][2]
Q2: My PVAc adhesive thickened significantly and won't flow. What happened?
A: This is likely due to flocculation or coalescence of the PVAc particles. The primary cause is often insufficient stabilization. When polymer particles aggregate, the continuous water phase is trapped within the network of particles, leading to a dramatic increase in viscosity or gelling. This can be triggered by improper stabilizer concentration, temperature fluctuations, or the introduction of incompatible components.[3]
Q3: Can I just shake or stir my separated adhesive to fix it?
A: It depends on the type of separation.
-
If you are observing creaming , vigorous stirring may temporarily redisperse the particles. However, the underlying cause of instability has not been addressed, and it will likely separate again.
-
If coalescence has occurred (indicated by a clear liquid phase), the emulsion is irreversibly broken. Shaking will not reform the stable dispersion of polymer particles.
Q4: What is a "protective colloid" and why is it critical for my PVAc formulation?
A: A protective colloid is a water-soluble polymer that adsorbs onto the surface of PVAc particles during emulsion polymerization and in the final formulation.[4][5][6] Its primary role is to provide steric hindrance—think of it as creating a physical barrier of polymer chains around each particle that prevents them from getting close enough to fuse.[6] Polyvinyl alcohol (PVA) is the most common and effective protective colloid for PVAc adhesives due to its ideal balance of hydrophobic (acetyl) and hydrophilic (hydroxyl) groups.[5][6] The choice and concentration of the protective colloid directly influence particle size, viscosity, and overall emulsion stability.[1][4][7]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, offering causal explanations and actionable solutions.
Guide 1: Diagnosing and Reversing Creaming
Q: My PVAc emulsion has a thick, creamy layer on top after storage. What is the mechanism, and how can I fix the formulation?
A: Mechanism: Creaming is a form of gravitational separation. The dispersed PVAc particles, which have a lower density than the aqueous phase, slowly rise and concentrate at the surface. This is often due to weak flocculation, where particles loosely associate without merging. The root cause is insufficient repulsive force between particles to overcome attractive forces (van der Waals) and Brownian motion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for creaming in PVAc emulsions.
Detailed Solutions:
-
Increase Continuous Phase Viscosity: A low-viscosity medium allows particles to move and cream more easily.
-
Action: Introduce a rheology modifier. Hydroxyethyl cellulose (HEC) is a common choice that thickens the water phase, slowing particle movement.[5] Associative thickeners can also be used to build a network structure that suspends particles.
-
Causality: According to Stokes' Law, the sedimentation (or creaming) velocity is inversely proportional to the viscosity of the continuous phase. By increasing viscosity, you directly counteract the driving force for separation.[3]
-
-
Enhance Colloidal Stability: The existing stabilization package may be insufficient.
-
Action: Increase the concentration of the protective colloid (e.g., PVA).[1][4][7] Alternatively, consider using a PVA with a different degree of hydrolysis; partially hydrolyzed grades (85-90%) are often optimal for balancing water solubility and particle adsorption.[5][6] You can also add a non-ionic or anionic surfactant to provide additional electrostatic or steric stabilization.[8][9]
-
Causality: A higher concentration of protective colloid ensures more complete coverage of the PVAc particles, creating a more robust steric barrier that prevents flocculation. Surfactants work at the particle-water interface to reduce interfacial tension and can introduce electrostatic repulsion (if anionic), further stabilizing the system.[10][11]
-
Guide 2: Preventing Irreversible Coalescence
Q: My formulation developed a clear water layer (syneresis) and some gritty sediment. Why did this happen, and is it salvageable?
A: Mechanism: Coalescence is the irreversible merging of polymer particles into larger masses. This occurs when the protective barrier around the particles is compromised, allowing them to come into direct contact and fuse. This is a more severe form of instability than creaming. The formulation is generally not salvageable at this point. The key is prevention.
Key Causes and Preventative Measures:
| Cause | Scientific Explanation | Preventative Action |
| Electrolyte Contamination | High concentrations of salts (especially multivalent ions like Ca²⁺, Al³⁺) can compress the electrical double layer around particles stabilized by anionic surfactants, reducing electrostatic repulsion and causing aggregation.[12][13][14] | Use deionized (DI) water for all formulations. Carefully screen all raw materials for ionic impurities. If electrolytes are necessary, use monovalent salts (e.g., NaCl, KCl) at the lowest possible concentration.[15] |
| Temperature Extremes | Freeze-Thaw: Ice crystal formation can physically force particles together, rupturing the protective layer. High Heat: Can increase particle kinetic energy, allowing them to overcome repulsive barriers. It can also affect the solubility of stabilizers like PVA.[3] | Implement controlled storage conditions. For formulations requiring freeze-thaw stability, incorporate glycols (e.g., ethylene glycol, propylene glycol) as cryoprotectants. |
| Incorrect pH | The stability of some surfactants and the charge on the particle surface can be pH-dependent. Drifting to a pH outside the optimal range (typically 4-6 for PVAc) can destabilize the system. PVAc homopolymers can also release acetic acid over time, lowering the pH.[16] | Buffer the formulation to maintain the optimal pH range. Use a non-bicarbonate buffer system if CO₂ evolution is a concern. |
| Microbial Contamination | Bacteria or fungi can metabolize formulation components like cellulose thickeners or even some surfactants, leading to changes in pH, viscosity, and stability. | Add a broad-spectrum biocide to the formulation during the manufacturing process. Ensure proper plant hygiene. |
Part 3: Experimental Protocols & Best Practices
To ensure the trustworthiness of your formulation development, a robust testing plan is essential.
Protocol 1: Accelerated Stability Testing
This protocol helps predict the long-term shelf life of your adhesive by subjecting it to stress.
Objective: To assess emulsion stability under thermal and mechanical stress.
Methodology:
-
Sample Preparation: Prepare three 100g samples of your final formulation in sealed, airtight containers.
-
Initial Analysis (Time 0): For the first sample, measure and record:
-
Viscosity (using a Brookfield viscometer).
-
pH.
-
Particle Size Distribution (using Dynamic Light Scattering or a laser diffraction analyzer).
-
Visual appearance (photograph against a grid background).
-
-
Centrifugation:
-
Place 15 mL of the adhesive in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Measure the height of any separated layers (creaming or sediment). A stable emulsion should show no separation.
-
-
Thermal Cycling:
-
Place the second sample in an oven at 50°C for one week.
-
Place the third sample in a freezer at -18°C for 16 hours, then allow it to thaw at room temperature for 8 hours. Repeat this freeze-thaw cycle three times.
-
-
Final Analysis: After the stress period, allow samples to return to room temperature. Repeat the full analysis suite from Step 2 on both stressed samples.
-
Evaluation: Compare the "after" results to the "Time 0" results. Significant changes in viscosity, pH, particle size, or the appearance of a separated layer after centrifugation indicate poor stability.
Best Practice: Order of Addition
The sequence in which you add components is critical for stability.
Caption: Recommended order of addition for PVAc adhesive formulation.
Causality: This sequence ensures that the stabilizing agents (protective colloid, surfactants) are fully dispersed and hydrated in the water phase before the primary PVAc emulsion is introduced. Adding the emulsion to a well-prepared, stable aqueous phase minimizes the risk of shocking the system and causing flocculation. Rheology modifiers are added last to achieve the final target viscosity without interfering with the initial dispersion process.
References
- 1. researchgate.net [researchgate.net]
- 2. How to dilute PVA glue and how to do it properly? [lux-x.com]
- 3. How to Minimize Settling in Polyvinyl Acetate Dispersions? [eureka.patsnap.com]
- 4. Process Characterization of Polyvinyl Acetate Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. scirp.org [scirp.org]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. kth.diva-portal.org [kth.diva-portal.org]
- 11. Surfactants for Adhesives - Quimidroga [quimidroga.com]
- 12. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microtrac.com [microtrac.com]
- 15. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling Up Diethylene Glycol Monobenzoate Production
Welcome to the technical support center for Diethylene Glycol Monobenzoate (DEGMB) synthesis. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from lab-scale experiments to pilot or industrial-scale production. Instead of a rigid manual, we have structured this resource as a series of frequently asked questions and troubleshooting scenarios that address the practical challenges encountered in the field. Our focus is on the causality behind experimental choices to empower you with the scientific principles needed to optimize and scale your process effectively.
Part 1: Frequently Asked Questions - Core Synthesis Principles
This section addresses fundamental questions about the chemistry and process parameters of DEGMB synthesis.
Q1: What is the primary reaction for producing diethylene glycol monobenzoate?
The synthesis of diethylene glycol monobenzoate is a reversible esterification reaction, specifically a Fischer esterification. In this process, benzoic acid reacts with diethylene glycol (DEG) in the presence of an acid catalyst to form the monoester product and water.[1] The reaction is governed by Le Chatelier's principle; therefore, the continuous removal of water is crucial to drive the equilibrium towards the product side and achieve high conversion.[1]
Q2: How does the molar ratio of reactants affect product distribution?
The molar ratio of benzoic acid to diethylene glycol is the most critical factor in controlling the product distribution between the desired diethylene glycol monobenzoate (DEGMB) and the primary byproduct, diethylene glycol dibenzoate (DEGDB).
-
To favor DEGMB: A molar excess of diethylene glycol should be used. This ensures that a benzoic acid molecule is more likely to encounter an unreacted DEG molecule than a DEGMB molecule.
-
To favor DEGDB: A molar ratio of benzoic acid to diethylene glycol of 2:1 or slightly higher is used to encourage the esterification of both hydroxyl groups on the DEG molecule.[1][2][3]
Controlling this ratio is paramount when scaling up, as it directly impacts yield and purification requirements.
Q3: What are the common catalysts for this reaction and their respective advantages and disadvantages?
Catalyst selection impacts reaction rate, temperature requirements, and downstream purification complexity. Several classes of catalysts are used in industry.[4][5]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Protonic Acids | Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA) | High activity, low cost, effective at moderate temperatures (140-170°C).[4][5] | Highly corrosive to steel equipment, difficult to remove, can cause dark-colored byproducts, generates acidic waste streams.[3][6] |
| Organometallics | Titanates (e.g., Butyl Titanate), Zirconium Compounds, Tin Compounds | High activity at higher temperatures (190-220°C), often produce a lighter-colored product.[3][7][8] | Can be more expensive, require specific removal steps (e.g., hydrolysis and filtration), potential for metal contamination in the final product. |
| Solid Acid Catalysts | SO4²⁻/ZrO₂/SiO₂ | Easily separated from the reaction mixture by filtration, reduces downstream processing like neutralization and washing, reusable.[9] | May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures; potential for catalyst fouling. |
| Ionic Liquids | [HSO₃-pMIM]HSO₄ | High catalytic activity, low reaction temperatures, can be separated and reused.[2] | High cost, long-term stability at scale can be a concern. |
Part 2: Troubleshooting Guide - Common Challenges in Scale-Up
This section is formatted to address specific problems you may encounter during your experiments and scale-up efforts.
Reaction Control & Yield
Q4: My esterification reaction is stalling before completion. What are the primary causes and solutions?
A stalling reaction is almost always due to the accumulation of water, which pushes the reaction equilibrium backward.
-
Causality: As the esterification proceeds, the concentration of the water byproduct increases. Without effective removal, the rate of the reverse reaction (hydrolysis) eventually equals the rate of the forward reaction (esterification), and the net conversion stops.[1][10]
-
Troubleshooting Steps:
-
Verify Water Removal Efficiency: Ensure your water trap (e.g., Dean-Stark apparatus) is functioning correctly. At scale, this often involves azeotropic distillation with a solvent like xylene or toluene or applying a vacuum to lower the boiling point of water.[5][11]
-
Check for Leaks: In vacuum systems, even a small leak can introduce enough moisture from the air to inhibit the reaction.
-
Evaluate Catalyst Activity: The catalyst may have been deactivated by impurities in the reactants or may be present at an insufficient concentration.
-
Q5: I'm getting a low yield of the monobenzoate and a high concentration of the dibenzoate byproduct. How do I fix this?
This is a classic selectivity problem driven by stoichiometry and reaction kinetics.
-
Causality: The formation of DEGMB creates a competing substrate for the remaining benzoic acid. The rate of reaction of benzoic acid with DEG is significantly higher than its reaction with DEGMB, but if the reaction is pushed too far or the initial DEG concentration is too low, dibenzoate formation becomes significant.[4][5]
-
Troubleshooting Steps:
-
Adjust Molar Ratio: The most direct solution is to increase the molar excess of diethylene glycol. This statistically favors the reaction of benzoic acid with DEG.
-
Monitor Reaction Progress: Do not simply run the reaction for a fixed time. Monitor the acid value of the reaction mixture. Stop the reaction when the acid value indicates the desired conversion to the monoester has been achieved, before significant diester formation occurs.
-
Control Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it will also slow the reaction rate.
-
Byproduct & Impurity Management
Q6: My crude product has a dark yellow or brown color. What causes this discoloration and how can I prevent it?
Product color is a critical quality parameter, and discoloration often points to side reactions caused by excessive thermal stress or catalyst issues.
-
Causality: At high reaction temperatures (often >200°C), especially in the presence of strong acid catalysts, thermal degradation of diethylene glycol or the benzoate esters can occur, leading to the formation of colored impurities.[11]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, use a more active catalyst that allows for lower operating temperatures.[2]
-
Minimize Reaction Time: Do not heat the reaction mixture longer than necessary. Once the target conversion is reached, cool the reactor.
-
Use an Inert Atmosphere: Blanketing the reactor with nitrogen can prevent oxidative side reactions that contribute to color formation.[11]
-
Post-Reaction Decolorization: If color formation is unavoidable, the crude product can be treated with adsorbents like activated carbon or diatomite, followed by filtration, to remove colored impurities.[3][9]
-
Q7: How do I efficiently remove unreacted benzoic acid and the catalyst after the reaction?
Residual benzoic acid and catalyst are common impurities that must be removed to meet product specifications.
-
Causality: Unreacted benzoic acid will result in a high acid value, affecting the product's properties. Residual catalysts can compromise product stability.
-
Troubleshooting Steps:
-
Neutralization and Washing: The most common method is to cool the reaction mixture and wash it with a weak alkaline solution, such as aqueous sodium carbonate or sodium hydroxide.[3][6][12] This converts the acidic benzoic acid and any acid catalyst into their corresponding salts, which are soluble in the aqueous phase and can be separated.
-
Vacuum Distillation: For larger scales, unreacted benzoic acid can be removed via vacuum distillation.[8] However, care must be taken as benzoic acid can sublime and deposit on cooler parts of the equipment.[8]
-
Filtration for Solid Catalysts: If using a solid acid catalyst, it can be simply filtered off before further purification, which is a significant process advantage.[9][13]
-
Part 3: Visualized Pathways and Workflows
Reaction Pathway Diagram
The following diagram illustrates the sequential and competitive nature of the esterification process.
Caption: Reaction pathway for DEGMB synthesis showing byproduct formation.
Troubleshooting Workflow for Low Yield
This logic diagram provides a systematic approach to diagnosing the cause of low product yield.
Caption: Troubleshooting logic for diagnosing low yield of DEGMB.
Part 4: Experimental Protocols
These protocols are designed to be self-validating by including checkpoints and expected outcomes.
Protocol 1: Lab-Scale Synthesis of DEGMB (Targeting Monoester)
Objective: To synthesize DEGMB with minimal formation of DEGDB.
Materials:
-
Benzoic Acid (99.5%+)
-
Diethylene Glycol (99%+)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Toluene (for azeotropic removal of water)
-
5% (w/v) Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Equipment:
-
3-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer/temperature probe
-
Dean-Stark apparatus with condenser
-
Separatory funnel
Procedure:
-
Reactor Setup: Assemble the flask with the heating mantle, stirrer, Dean-Stark trap, and condenser.
-
Charging Reactants: To the flask, add benzoic acid (1.0 mol eq.), diethylene glycol (2.0 mol eq. to favor monoester), p-TSA (0.02 mol eq.), and toluene (approx. 40% of the initial reactant volume).
-
Reaction:
-
Begin stirring and heat the mixture to reflux (approx. 115-125°C).
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Checkpoint: Monitor the reaction progress every hour by taking a small aliquot and determining its Acid Value (see Protocol 2).
-
Continue refluxing until the theoretical amount of water has been collected and the Acid Value stabilizes at the target level (indicating >98% conversion of benzoic acid).
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 10% of reaction volume) to neutralize the p-TSA and remove any remaining benzoic acid. Checkpoint: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Wash with brine (1 x 10% of reaction volume) to break any emulsions.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
-
Final Product: The remaining clear, viscous liquid is the crude DEGMB. For higher purity, it can be purified by vacuum distillation.
Protocol 2: Monitoring Reaction Progress via Acid Value Titration
Objective: To quantitatively determine the amount of unreacted benzoic acid during the esterification.
Procedure:
-
Accurately weigh approximately 0.5-1.0 g of the reaction mixture into an Erlenmeyer flask.
-
Add ~50 mL of a 1:1 mixture of toluene and isopropanol (or ethanol) and a few drops of phenolphthalein indicator.
-
Titrate the sample with a standardized 0.1 M potassium hydroxide (KOH) solution until a faint pink color persists for 30 seconds.
-
Calculate the Acid Value (AV) in mg KOH/g sample using the following formula: AV = (V * M * 56.1) / w Where:
-
V = volume of KOH solution used (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
w = weight of the sample (g)
-
-
Self-Validation: The initial Acid Value should correspond to the starting concentration of benzoic acid and catalyst. As the reaction proceeds, the AV should decrease steadily. The reaction is considered complete when the AV approaches zero or a pre-determined low value.
References
- 1. CN103739493A - Method for efficiently producing dipropylene glycol dibenzoate - Google Patents [patents.google.com]
- 2. CN102351703B - Preparation method of diethylene glycol dibenzoate - Google Patents [patents.google.com]
- 3. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103086891A - Preparation method of plasticizer diethylene glycol dibenzoate - Google Patents [patents.google.com]
- 7. US6583207B2 - Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Diethylene glycol dibenzoate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 10. Kinetics and mechanism of the formation of glycol esters: Benzoic acid–ethylene glycol system | Semantic Scholar [semanticscholar.org]
- 11. "Process For Producing Liquid Dibenzoate Ester" [quickcompany.in]
- 12. Method for efficiently producing diethylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN103483197A - Preparation method of diethylene glycol dibenzoate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)ethyl benzoate
Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethoxy)ethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful synthesis of this compound, with a primary focus on the critical aspect of water content reduction.
Introduction
The synthesis of this compound, typically achieved through Fischer esterification of benzoic acid and diethylene glycol, is a reversible reaction where water is a byproduct.[1][2] The presence of water can significantly hinder the reaction's progress by shifting the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[3][4] Effective water removal is paramount for driving the reaction to completion. This guide will address common issues related to water content and provide practical, scientifically-grounded solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on issues arising from the presence of water.
Problem 1: Low Yield of this compound
Symptom: After the reaction and work-up, the isolated yield of the desired ester is significantly lower than expected.
Potential Cause: The primary culprit for low yields in Fischer esterification is the presence of water, which drives the reverse reaction (hydrolysis).[1][5] Water can be introduced from several sources:
-
Reactants and Solvents: Benzoic acid, diethylene glycol, or the solvent may contain residual water.
-
Reaction Byproduct: Water is generated during the esterification process itself.[2]
-
Atmospheric Moisture: The reaction setup may not be adequately protected from ambient humidity.
Solutions:
1. Rigorous Drying of Reactants and Solvents:
-
Azeotropic Distillation: For solvents like toluene, water can be removed by azeotropic distillation prior to the reaction.[6][7] This involves heating the solvent to reflux and collecting the water-containing azeotrope.
-
Use of Drying Agents: Before starting the reaction, dry the diethylene glycol and any solvent used with an appropriate drying agent.[8] Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used.[9][10] For particularly sensitive reactions, molecular sieves (3Å or 4Å) are highly effective at scavenging water.[2][11]
2. Continuous Removal of Water During the Reaction:
-
Dean-Stark Apparatus: This is the most effective method for continuously removing water as it is formed.[12][13] The reaction is typically run in a solvent that forms an azeotrope with water, such as toluene or hexane.[4] The water/solvent azeotrope distills into the Dean-Stark trap, where the denser water separates and can be drained off, while the solvent returns to the reaction flask.[14]
-
Excess Reagent: Using a large excess of one of the reactants, typically the less expensive one (in this case, likely diethylene glycol), can help shift the equilibrium towards the product side.[3][15]
3. Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[6]
Problem 2: Reaction Fails to Reach Completion
Symptom: Monitoring the reaction (e.g., by TLC or GC) shows that the starting materials are not being fully consumed, even after an extended reaction time.
Potential Cause: The reaction has reached equilibrium, and the rate of the forward reaction (esterification) is equal to the rate of the reverse reaction (hydrolysis). This is a direct consequence of the accumulation of water in the reaction mixture.[4]
Solutions:
1. Implement or Optimize Water Removal:
-
If not already in use, incorporate a Dean-Stark apparatus into your setup.[12][13]
-
If a Dean-Stark trap is already being used, ensure it is functioning correctly. Check for leaks and ensure the solvent is refluxing at a rate sufficient to carry over the water azeotrope.
-
Add a fresh portion of a drying agent, such as molecular sieves, directly to the reaction flask.[3] Be cautious with powdered drying agents as they can complicate stirring.
2. Increase Catalyst Concentration:
-
While the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) does not affect the position of the equilibrium, it does increase the rate at which equilibrium is reached.[3] A slight increase in the catalyst amount may help push the reaction further in a reasonable timeframe, especially if the initial amount was suboptimal. Concentrated sulfuric acid also acts as a dehydrating agent.[15][16]
Problem 3: Product Contamination with Starting Materials
Symptom: After purification, the final product is contaminated with significant amounts of benzoic acid and/or diethylene glycol.
Potential Cause: Incomplete reaction due to the presence of water, leading to a mixture of products and unreacted starting materials at equilibrium.[17]
Solutions:
1. Enhance Water Removal During Reaction:
-
Refer to the solutions for "Problem 2" to drive the reaction closer to completion.
2. Optimize the Work-up Procedure:
-
Neutralization: During the work-up, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted benzoic acid.[6]
-
Water Washes: Subsequently, wash the organic layer with water or brine to remove the excess diethylene glycol and any remaining salts.[9]
-
Drying Post-Work-up: Thoroughly dry the final organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal to eliminate any water introduced during the washing steps.[9][18]
Problem 4: Inconsistent Results Between Batches
Symptom: Repeating the synthesis under what are believed to be identical conditions yields significantly different results in terms of yield and purity.
Potential Cause: Variability in the initial water content of reactants and solvents, or exposure to different levels of atmospheric moisture.
Solutions:
1. Standardize Drying Protocols:
-
Implement a consistent and verifiable protocol for drying all reactants and solvents before each synthesis.
-
Quantify the water content of your starting materials using Karl Fischer titration for critical applications.[19][20] This method is highly accurate for determining trace amounts of water.[21][22]
2. Control the Reaction Environment:
-
Always perform the reaction under an inert atmosphere to exclude ambient moisture.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of benzoic acid with diethylene glycol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[4][23]
Q2: Why is water a problem in this synthesis?
A2: Fischer esterification is a reversible equilibrium reaction. Water is a product of this reaction, and its presence shifts the equilibrium back towards the starting materials (benzoic acid and diethylene glycol), thus reducing the yield of the desired ester, this compound.[1][3]
Q3: What is a Dean-Stark apparatus and how does it work?
A3: A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[12] It is used in conjunction with a reflux condenser. The reaction is run in a solvent that forms a lower-boiling azeotrope with water. This azeotrope vaporizes, condenses, and collects in the graduated arm of the trap. Since water is typically denser than the organic solvent, it separates and settles at the bottom, allowing the solvent to overflow back into the reaction flask.[13]
Q4: What are the best drying agents to use for the reactants and solvents?
A4: For drying the organic layer after work-up, anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are common choices.[9][10] For drying solvents or for in-situ water removal from the reaction, molecular sieves (typically 3Å or 4Å) are very effective.[2][11] For acidic reactants, avoid basic drying agents.
Q5: Can I run the reaction without a solvent?
A5: While it is possible to run the reaction neat, especially if a large excess of diethylene glycol is used, using a solvent like toluene is generally preferred.[4] The solvent facilitates the removal of water via azeotropic distillation with a Dean-Stark apparatus, which is a highly efficient method for driving the reaction to completion.[6]
Q6: How can I determine the water content in my reactants or solvents?
A6: The most accurate method for quantifying trace amounts of water is Karl Fischer titration.[19][20] This technique is based on a redox reaction between iodine and sulfur dioxide in the presence of water.[24] Both volumetric and coulometric methods are available, with the latter being more sensitive for very low water content.[21]
Q7: What are some common acid catalysts used, and why are they necessary?
A7: Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[4] The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (diethylene glycol).[2] This significantly increases the rate of the reaction.
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of this compound using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer. Ensure all glassware is oven-dried before use.
-
Reactant Charging: To the flask, add benzoic acid, a 2-3 fold molar excess of diethylene glycol, and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-2 mol% of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected in the trap and no more water is being formed.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted benzoic acid.
-
Wash the organic layer with water and then with brine to remove excess diethylene glycol.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualization of the Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. wyzant.com [wyzant.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. orickmedicosarl.com [orickmedicosarl.com]
- 14. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 15. Video: Esterification - Concept [jove.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis routes of 2-Hydroxyethyl benzoate [benchchem.com]
- 19. mt.com [mt.com]
- 20. news-medical.net [news-medical.net]
- 21. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 23. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 24. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide to Identifying Impurities in Technical Grade Diethylene Glycol Monobenzoate
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust impurity profiling is critical to ensuring the quality, safety, and efficacy of your research and drug development projects. This guide is designed to provide you with expert insights and practical, step-by-step protocols for identifying impurities in technical grade diethylene glycol monobenzoate (DEGMB).
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the preliminary questions crucial for planning your analytical strategy.
Q1: What is "technical grade" diethylene glycol monobenzoate, and why is impurity profiling critical for its use in research and development?
A1: Technical grade refers to a chemical of good commercial quality that may contain impurities. Unlike highly purified analytical or pharmaceutical grades, its composition is not precisely defined. Diethylene glycol monobenzoate (DEGMB), with the IUPAC name 2-(2-hydroxyethoxy)ethyl benzoate, is synthesized via the esterification of diethylene glycol (DEG) with benzoic acid.[1][2][3]
Impurity profiling is critical for several reasons:
-
Safety & Toxicity: Impurities can be toxic. For instance, residual diethylene glycol (DEG) and its common impurity, ethylene glycol (EG), are known nephrotoxins.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on controlling impurities to ensure patient safety.[6][7]
-
Efficacy & Stability: Impurities can interfere with downstream reactions, affect the stability of a final formulation, or alter the physical properties of a product.[6] For example, unreacted acids can catalyze degradation, while di-ester byproducts can change the plasticizing properties of the material.[2]
-
Regulatory Compliance: For drug development professionals, adhering to ICH guidelines such as Q3A(R2) is mandatory. These guidelines set thresholds for reporting (e.g., ≥0.05%), identifying, and toxicologically qualifying impurities in active pharmaceutical ingredients (APIs).[8][9]
Q2: What are the most probable impurities I should expect in a technical grade batch of DEGMB?
A2: The most likely impurities originate from the synthesis process itself.[3][8] The primary reaction involves diethylene glycol and benzoic acid.
Potential organic impurities include:
-
Unreacted Starting Materials:
-
Diethylene Glycol (DEG)
-
Benzoic Acid
-
-
Process-Related By-products:
-
Diethylene Glycol Dibenzoate (DEGDB): Formed when both hydroxyl groups of DEG react with benzoic acid.[10][11]
-
Ethylene Glycol (EG) and its Esters: EG is a common impurity in DEG.[12][13] Its presence can lead to the formation of Ethylene Glycol Monobenzoate and Ethylene Glycol Dibenzoate.
-
Glycol Oligomers: The DEG starting material may contain oligomers like triethylene glycol, which can also form corresponding mono- or di-benzoate esters.[12]
-
-
Degradation Products:
-
Hydrolysis of DEGMB can revert it to DEG and benzoic acid.[14]
-
The following diagram illustrates the logical relationship between the synthesis pathway and the formation of key impurities.
Section 2: Chromatographic Analysis & Troubleshooting
Chromatography is the cornerstone of impurity separation. This section provides guidance on the two primary techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Q3: When should I choose Gas Chromatography (GC) for my analysis? What are its advantages and disadvantages?
A3: GC is an excellent choice for analyzing DEGMB and its related impurities because they are generally volatile or can be made volatile through derivatization. Pharmacopoeias and regulatory bodies frequently recommend GC for the analysis of glycols and related substances.[4][15]
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency, allowing for the detection of closely related impurities.[13][16]
-
High Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Mass Spectrometry (MS) provides both high sensitivity and structural information.[17][18]
-
Established Methods: Numerous validated GC methods exist for the analysis of glycols in various matrices.[15][19]
Disadvantages:
-
Thermal Instability: Some impurities, or the main compound itself, might degrade at the high temperatures of the GC injector.
-
Derivatization: Non-volatile impurities (like benzoic acid) or compounds with highly polar functional groups may require a derivatization step (e.g., silylation) to increase volatility, adding complexity to sample preparation.
Q4: I'm seeing poor peak shape (tailing) for benzoic acid and the glycols in my GC-FID analysis. What can I do?
A4: This is a common issue caused by the interaction of polar acidic (benzoic acid) and hydroxyl (glycols) groups with active sites (free silanols) on the GC column or liner.
Troubleshooting Steps:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated glass wool liner in your injector to minimize active sites.
-
Column Choice: Employ a wax-type column (e.g., DB-WAX) or a mid-polarity column specifically designed for analyzing compounds with free hydroxyl or carboxyl groups. These columns have surfaces that better shield active sites.[17]
-
Derivatization: The most robust solution is to derivatize your sample. Silylation (e.g., using BSTFA) will convert the acidic proton of benzoic acid and the hydroxyl protons of the glycols into non-polar trimethylsilyl (TMS) groups, dramatically improving peak shape and volatility.
-
Temperature Program: A slower initial temperature ramp can help improve the focusing of early-eluting peaks like ethylene glycol.
Here is a general workflow for developing a robust GC-MS method for impurity identification.
Q5: What are the benefits of using HPLC, and can you provide a starting method?
A5: HPLC is highly advantageous when dealing with non-volatile or thermally labile compounds, as it avoids high temperatures. It allows for direct analysis without derivatization, simplifying sample preparation.[20][21]
Benefits:
-
No Derivatization: Direct analysis of compounds like benzoic acid and diethylene glycol dibenzoate is straightforward.
-
Versatility: A wide range of column chemistries (C18, C8, Phenyl, etc.) and mobile phases can be used to optimize separation.[22][23]
-
Preparative Capabilities: HPLC methods can be scaled up to isolate sufficient quantities of an unknown impurity for structural elucidation by NMR.[22]
Protocol: Reverse-Phase HPLC Method for DEGMB Impurity Profiling
This protocol provides a robust starting point for separating DEGMB from its key process-related impurities.
-
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).[22]
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (for aromatic ring of benzoate esters) and 272 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: Hold at 90% B
-
18.1-22 min: Return to 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the technical grade DEGMB sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Expected Elution Order:
-
The most polar compounds will elute first. The expected order is: Diethylene Glycol -> Benzoic Acid -> Ethylene Glycol Monobenzoate -> Diethylene Glycol Monobenzoate (DEGMB) -> Ethylene Glycol Dibenzoate -> Diethylene Glycol Dibenzoate.
-
Q6: (Troubleshooting) My main DEGMB peak is co-eluting with an unknown impurity in my HPLC run. How can I improve the separation?
A6: Co-elution is a common challenge. Here are several strategies to improve resolution:
-
Modify the Gradient: Make the gradient shallower around the elution time of your main peak. For example, if the co-elution occurs when the mobile phase is at 60% Acetonitrile, modify the gradient to ramp from 55% to 65% over a longer period.
-
Change the Organic Modifier: Replace Acetonitrile with Methanol. Methanol has different solvent selectivity and can alter the elution order of closely related compounds.
-
Adjust the pH: If the impurity is acidic or basic, adjusting the pH of the aqueous mobile phase (Mobile Phase A) can change its retention time. For acidic impurities like benzoic acid, a lower pH (e.g., 2.5) ensures it is fully protonated and retained longer on a C18 column.
-
Try a Different Column Chemistry: If a C18 column is not providing sufficient resolution, switch to a column with a different stationary phase, such as a Phenyl-Hexyl column, which offers alternative π-π interactions with the benzoate ring.
Typical Retention Data (Relative)
The following table provides a conceptual overview of the relative retention times (RRT) you might expect for key impurities relative to the main DEGMB peak using a standard reverse-phase method.
| Compound | Expected RRT (vs. DEGMB) | Polarity | Notes |
| Diethylene Glycol (DEG) | < 0.2 | High | Elutes very early, may be in the solvent front. |
| Benzoic Acid | ~ 0.4 | High | Retention is highly dependent on mobile phase pH. |
| DEGMB (Main Analyte) | 1.00 | Medium | Reference Peak |
| Diethylene Glycol Dibenzoate (DEGDB) | > 1.5 | Low | Significantly less polar, much longer retention time.[23] |
Section 3: Structural Elucidation of Unknowns
Once an impurity is separated, the next critical step is to identify its chemical structure.
Q7: I have an unknown peak in my chromatogram. What is the standard workflow for identifying its structure?
A7: The gold standard for structural elucidation combines mass spectrometry (for molecular weight and fragmentation) with NMR spectroscopy (for definitive structure).
Q8: What are the key fragments I should look for in the mass spectrum of DEGMB-related impurities?
A8: Electron Ionization (EI) mass spectrometry, commonly used with GC-MS, provides characteristic fragments. For benzoate esters, you will almost always see fragments related to the benzoyl group.
-
m/z 105 (C₇H₅O⁺): This is the benzoyl cation and is often the base peak for benzoate esters. Its presence is a strong indicator of a benzoate-containing structure.[24]
-
m/z 77 (C₆H₅⁺): This represents the phenyl cation, resulting from the loss of CO from the benzoyl cation.
-
m/z 122 (C₇H₆O₂): This corresponds to the mass of benzoic acid. It can be formed through rearrangement and is a common fragment.
-
For DEGMB (MW 210.23): You might not see a strong molecular ion in EI-MS. Key fragments would arise from cleavage of the ether or ester bonds.
-
For DEGDB (MW 314.33): The fragmentation pattern will be dominated by benzoyl-related ions (m/z 105, 77). You may also see fragments corresponding to the loss of a benzoate group.[25][26]
Using soft ionization techniques like Electrospray Ionization (ESI) with LC-MS will more readily provide the molecular ion, such as [M+H]⁺ or [M+Na]⁺, which is crucial for determining the molecular weight.
Section 4: Frequently Asked Questions (FAQs)
Q9: What are the typical regulatory limits for impurities in a substance like DEGMB if used in a pharmaceutical context?
A9: The limits are not specific to DEGMB but are defined by the ICH Q3A(R2) guideline based on the maximum daily dose (MDD) of the drug substance.[7] A simplified summary is provided below.
| Threshold | MDD ≤ 2 g/day | MDD > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
-
Reporting: An impurity above this level must be reported in a regulatory submission.[9]
-
Identification: An impurity above this level must have its structure identified.[8]
-
Qualification: An impurity above this level must be assessed for safety and toxicology.[9]
Q10: Are there specific safety precautions for handling technical grade DEGMB?
A10: Yes. Given the potential presence of toxic impurities like diethylene glycol and ethylene glycol, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Handle the material in a well-ventilated area or a chemical fume hood. Review the Safety Data Sheet (SDS) for the specific batch you are using before starting any work.
References
- 1. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. data.epo.org [data.epo.org]
- 4. azom.com [azom.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. jpionline.org [jpionline.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. mca.gm [mca.gm]
- 10. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. "Process For Producing Liquid Dibenzoate Ester" [quickcompany.in]
- 12. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. cdn.who.int [cdn.who.int]
- 16. shimadzu.com [shimadzu.com]
- 17. fda.gov [fda.gov]
- 18. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Separation of Diethylene glycol dibenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Diethylene glycol dibenzoate | SIELC Technologies [sielc.com]
- 24. massbank.eu [massbank.eu]
- 25. researchgate.net [researchgate.net]
- 26. Diethylene glycol dibenzoate [webbook.nist.gov]
Technical Support Center: Optimizing Diethylene Glycol Monobenzoate (DGB) Compatibility in Polymer Formulations
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on improving the compatibility of diethylene glycol monobenzoate (DGB) with a variety of polymer systems. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during formulation development and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering step-by-step guidance to resolve common problems.
Question 1: My polymer film containing Diethylene Glycol Monobenzoate (DGB) appears hazy or cloudy. What is the cause and how can I achieve a clear film?
Answer:
Hazy or cloudy appearance in a polymer film is a primary indicator of poor compatibility between the polymer and the plasticizer, leading to phase separation.[1][2][3] This occurs when the DGB is not fully miscible with the polymer matrix, forming microscopic droplets that scatter light.
Underlying Causes:
-
Polarity Mismatch: A significant difference in the polarity of DGB and the polymer can lead to poor miscibility.
-
Concentration Overload: The concentration of DGB may have exceeded its solubility limit within the polymer.
-
Inadequate Mixing: Insufficient dispersion of the plasticizer during processing can result in localized areas of high concentration and subsequent phase separation.
Troubleshooting Protocol:
-
Re-evaluate DGB Concentration:
-
Action: Systematically decrease the concentration of DGB in your formulation in decrements of 1-2% by weight.
-
Rationale: This will help you identify the saturation point of DGB in your specific polymer system.
-
-
Optimize Processing Conditions:
-
Action: Increase the mixing time or intensity during the compounding process. If using a solvent-casting method, ensure thorough mixing of the polymer solution after the addition of DGB.
-
Rationale: Enhanced mixing can improve the dispersion of the plasticizer, preventing the formation of large, light-scattering domains.[3]
-
-
Introduce a Compatibilizer:
-
Action: Consider the addition of a compatibilizer. A good starting point would be a block copolymer that has segments with affinity for both the polymer and DGB.
-
Rationale: Compatibilizers act at the interface between the polymer and the plasticizer, reducing interfacial tension and promoting a more stable and uniform blend.[3]
-
-
Consider a Co-plasticizer:
Question 2: The DGB in my polymer formulation is leaching or migrating to the surface over time. How can I prevent this?
Answer:
Plasticizer migration, often observed as a greasy or oily film on the surface of the polymer, is a clear sign of poor long-term compatibility.[7][8] This can compromise the material's properties and lead to contamination of surrounding materials.
Underlying Causes:
-
Thermodynamic Incompatibility: The polymer and plasticizer have a weak affinity for each other, leading to the gradual expulsion of the plasticizer from the polymer matrix.
-
High Plasticizer Volatility: While DGB has relatively low volatility, at elevated temperatures, some loss may occur, which can be mistaken for migration.
-
Environmental Factors: Exposure to certain solvents or high humidity can accelerate plasticizer migration.
Troubleshooting Protocol:
-
Assess Polymer-Plasticizer Interaction:
-
Action: Review the solubility parameters of your polymer and DGB. The closer the solubility parameters, the better the compatibility.
-
Rationale: Similar solubility parameters suggest that the cohesive energy densities of the two components are alike, favoring miscibility.[7]
-
-
Incorporate a Higher Molecular Weight Plasticizer:
-
Action: Consider partially or fully replacing DGB with a higher molecular weight plasticizer.
-
Rationale: Larger plasticizer molecules have lower mobility within the polymer matrix, reducing their tendency to migrate.
-
-
Chemical Modification:
-
Action: If feasible for your application, consider incorporating functional groups onto the polymer backbone that can have specific interactions (e.g., hydrogen bonding) with the hydroxyl group of DGB.
-
Rationale: Creating stronger intermolecular forces between the polymer and plasticizer will significantly improve retention.[2]
-
-
Cross-linking the Polymer Matrix:
-
Action: Introduce a cross-linking agent to your polymer formulation.
-
Rationale: A cross-linked polymer network can physically entrap the plasticizer molecules, hindering their ability to migrate.
-
Question 3: My DGB-plasticized polymer is more brittle than expected. How can I improve its flexibility?
Answer:
A plasticizer's primary role is to increase the flexibility and reduce the brittleness of a polymer.[1][9] If you are observing the opposite effect, it's likely due to one of the following reasons.
Underlying Causes:
-
Insufficient Plasticizer Concentration: The amount of DGB added may be too low to effectively disrupt the polymer-polymer chain interactions.
-
Anti-plasticization Effect: At very low concentrations, some plasticizers can fill the free volume between polymer chains without facilitating chain movement, leading to increased rigidity.
-
Poor Dispersion: If the DGB is not evenly distributed, some regions of the polymer will remain unplasticized and brittle.
Troubleshooting Protocol:
-
Optimize DGB Concentration:
-
Action: Gradually increase the concentration of DGB in your formulation.
-
Rationale: A higher concentration of plasticizer will create more free volume and allow for greater polymer chain mobility, resulting in increased flexibility.[7]
-
-
Improve Mixing and Processing:
-
Action: Revisit your mixing procedure to ensure a homogenous blend.
-
Rationale: Uniform dispersion of DGB is crucial for achieving consistent plasticization throughout the material.
-
-
Characterize the Glass Transition Temperature (Tg):
-
Action: Use Differential Scanning Calorimetry (DSC) to measure the Tg of your plasticized polymer.
-
Rationale: A successful plasticizer will lower the Tg of the polymer. If the Tg is not significantly reduced, it indicates a compatibility or concentration issue.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical polymers that Diethylene Glycol Monobenzoate (DGB) is compatible with?
A1: DGB is commonly used as a plasticizer in a variety of polymer systems, particularly in adhesives, sealants, and coatings.[10][11] It shows good compatibility with polar polymers such as:
-
Polyvinyl Acetate (PVA) and its copolymers[12]
-
Acrylic resins[2]
-
Cellulose derivatives like cellulose acetate butyrate and cellulose nitrate
Q2: How does DGB improve the properties of polymers?
A2: DGB, like other plasticizers, works by inserting itself between polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[1][7] This leads to several beneficial changes in the polymer's properties, including:
-
Increased Flexibility and Reduced Brittleness: The polymer becomes more pliable and less prone to cracking.
-
Lowered Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state is decreased.[7]
-
Improved Processability: The reduced viscosity of the polymer melt makes it easier to process.
-
Enhanced Adhesion and Tack: In adhesives and sealants, DGB can improve the bonding characteristics.[15]
Q3: Are there any safety considerations when working with DGB?
A3: As with any chemical, it is important to handle DGB with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) provided by the manufacturer. In general, good laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. Ensure adequate ventilation in your workspace.
Data Presentation
Table 1: Compatibility and Starting Concentrations of DGB with Common Polymers
| Polymer | Compatibility Level | Recommended Starting Concentration (wt%) | Potential Issues & Remarks |
| Polyvinyl Acetate (PVA) | High | 5 - 15% | Excellent compatibility, often used in adhesives.[12] |
| Polyvinyl Chloride (PVC) | Moderate to High | 10 - 40% | Often used with a co-plasticizer like DEGB.[13][14] |
| Acrylic Resins | Moderate | 5 - 10% | Compatibility can vary depending on the specific acrylic chemistry.[2] |
| Cellulose Nitrate | High | 10 - 25% | Good compatibility for coating applications. |
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Method for Evaluating Polymer-DGB Compatibility
-
Material Preparation:
-
Dry the polymer to remove any residual moisture.
-
Ensure the DGB is free of contaminants.
-
-
Compounding:
-
For melt blending, pre-mix the polymer and DGB at the desired concentration.
-
Process the mixture in a suitable compounder (e.g., twin-screw extruder) at a temperature above the polymer's melting or softening point.
-
For solvent casting, dissolve the polymer in a suitable solvent, then add the DGB and mix until a homogenous solution is formed.
-
-
Sample Preparation:
-
For melt-blended material, press a thin film using a hydraulic press.
-
For solvent-cast material, cast the solution onto a flat, non-stick surface and allow the solvent to evaporate completely.
-
-
Characterization:
-
Visual Inspection: Observe the film for clarity, haze, and any signs of surface exudation.
-
Thermal Analysis (DSC): Measure the glass transition temperature (Tg) to assess the plasticizing effect.
-
Mechanical Testing: Perform tensile tests to evaluate changes in flexibility, tensile strength, and elongation at break.
-
Microscopy: Use optical or electron microscopy to visualize the phase morphology of the blend.
-
Workflow for Troubleshooting DGB Compatibility Issues
Caption: Troubleshooting workflow for DGB compatibility.
Mechanism of a Compatibilizer in a Polymer-DGB Blend
Caption: Action of a compatibilizer at the polymer-DGB interface.
References
- 1. repo.ijiert.org [repo.ijiert.org]
- 2. How to Improve Acrylic Resin Compatibility with Plasticizers [eureka.patsnap.com]
- 3. plasticsdistribution.ai [plasticsdistribution.ai]
- 4. US6583207B2 - Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO1997016481A1 - Mono and dibenzoate ester blends as caulk plasticizers that are bioresistant to fungal growth - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. parchem.com [parchem.com]
- 12. Plasticizers for PVC/Polymers – Benzoplast - Ganesh Benzoplast [ganeshgroup.com]
- 13. Diethylene Glycol | KR Chemicals [krchemicalsindia.com]
- 14. Pvc Plasticizer Diethylene Glycol Dibenzoate, Poly Ester Of Benzoic Acid at Best Price in Wuhan | Wuhan Biet Co., Ltd. [tradeindia.com]
- 15. Diethylene Glycol Dibenzoate: High-Performance Plasticizer for Adhesives, Sealants & Coatings [riverlandtrading.com]
Validation & Comparative
A Comparative Performance Analysis: Diethylene Glycol Monobenzoate vs. Diethylene Glycol Dibenzoate as Plasticizers
A Senior Application Scientist's Guide for Researchers and Formulation Professionals
In the landscape of polymer science and formulation, the selection of an appropriate plasticizer is a critical decision that profoundly influences the processability, performance, and long-term stability of the final material. Among the non-phthalate plasticizer options, benzoate esters have garnered significant attention for their efficacy and favorable toxicological profiles.[1][2] This guide provides an in-depth technical comparison of two closely related benzoate esters: diethylene glycol monobenzoate (DEGMb) and diethylene glycol dibenzoate (DEGDB).
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between their molecular structures and their performance as plasticizers. We will delve into key performance metrics, supported by established experimental methodologies, to provide a comprehensive framework for researchers and drug development professionals to make informed formulation decisions.
Molecular Structure and its Impact on Physical Properties
The fundamental differences in the performance of DEGMb and DEGDB originate from their distinct molecular structures. DEGDB is formed by the esterification of both hydroxyl groups of diethylene glycol with benzoic acid, resulting in a symmetrical molecule. In contrast, DEGMb has only one hydroxyl group esterified, leaving a free hydroxyl group at the other end of the diethylene glycol chain.[3]
This seemingly subtle difference has a profound impact on their physical states at ambient temperatures. DEGDB is a solid at room temperature, with a melting point of approximately 28°C.[4] This characteristic can present handling and processing challenges in applications that are not heated. Conversely, the presence of the hydroxyl group in DEGMb disrupts the molecular symmetry and hinders crystallization, resulting in a liquid state at room temperature.[4]
A significant finding in the field, as highlighted in patent literature, is that blending DEGDB with at least 30% by weight of DEGMb can produce a mixture that is liquid at ambient temperatures.[4][5] This discovery is pivotal as it allows for the utilization of the plasticizing benefits of DEGDB in systems where a liquid plasticizer is required, without the need for external heating.
Below is a table summarizing the key physical and chemical properties of DEGMb and DEGDB.
| Property | Diethylene Glycol Monobenzoate (DEGMb) | Diethylene Glycol Dibenzoate (DEGDB) |
| CAS Number | 20587-61-5[3] | 120-55-8 |
| Molecular Formula | C11H14O4[3] | C18H18O5 |
| Molecular Weight | 210.23 g/mol [3] | 314.33 g/mol |
| Physical State | Liquid[3] | Solid[4] |
| Melting Point | Below 25°C[4] | ~28°C[4] |
| Boiling Point | Not readily available | 235-237°C at 7 mm Hg |
| Solubility | Not readily available | Slightly soluble in water, soluble in organic solvents |
Performance as Plasticizers: A Comparative Overview
The efficacy of a plasticizer is determined by its ability to be incorporated into a polymer matrix, where it disrupts polymer-polymer chain interactions, thereby increasing flexibility and reducing the glass transition temperature (Tg).
Diethylene Glycol Dibenzoate (DEGDB) is a well-established and effective high-solvating plasticizer, particularly for polar polymers like polyvinyl chloride (PVC) and polyvinyl acetate (PVA). Its key performance attributes include:
-
Excellent Compatibility: DEGDB shows strong compatibility with a range of resins.
-
Low Volatility: Its high molecular weight and boiling point contribute to low volatility, which is crucial for the long-term stability of the plasticized product.
-
Good Resistance Properties: It offers good resistance to extraction by oils and water.
Diethylene Glycol Monobenzoate (DEGMb) , while historically considered less effective than its dibenzoate counterpart for some applications, offers unique advantages.[4] The presence of the free hydroxyl group can influence its interaction with the polymer matrix and other formulation components. While comprehensive, direct comparative data from peer-reviewed literature is limited, patent information suggests that blends of DEGMb and DEGDB are as effective as DEGDB alone in many aqueous polymer emulsions.[4]
The monobenzoate's liquid state at room temperature is a significant processing advantage. Furthermore, some studies suggest that the presence of monobenzoate esters can impart bioresistant properties to the formulation, making it less susceptible to fungal growth.[6]
Experimental Evaluation of Plasticizer Performance
To objectively compare the performance of DEGMb and DEGDB, a series of standardized experimental protocols should be employed. The following section outlines the key methodologies, grounded in authoritative ASTM standards.
Evaluation of Plasticizer Efficiency
Plasticizer efficiency is a measure of how effectively a plasticizer reduces the glass transition temperature (Tg) and hardness of a polymer.
Experimental Protocol: Determination of Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare polymer formulations (e.g., PVC) with varying concentrations of DEGMb, DEGDB, and a 70:30 DEGDB:DEGMb blend.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the plasticized polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the transition in the heat flow curve of the second heating scan.
-
-
Causality: The second heating scan is used to erase the thermal history of the sample, ensuring a more accurate and reproducible Tg measurement. A greater depression in Tg for a given plasticizer concentration indicates higher plasticizing efficiency.
Caption: Workflow for determining the glass transition temperature (Tg) using DSC.
Assessment of Mechanical Properties
The mechanical properties of a plasticized polymer, such as tensile strength, elongation at break, and modulus, are critical performance indicators.
Experimental Protocol: Tensile Property Testing (ASTM D882)
-
Specimen Preparation: Prepare thin films of the plasticized polymer formulations. Cut dumbbell-shaped specimens from the films according to ASTM D882 specifications.
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation throughout the test.
-
-
Data Analysis: Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
Caption: Standard workflow for evaluating the tensile properties of plasticized films.
Measurement of Plasticizer Migration
Plasticizer migration is the movement of the plasticizer out of the polymer matrix, which can lead to embrittlement of the material and contamination of surrounding surfaces.
Experimental Protocol: Activated Carbon Migration Test (ASTM D1203)
-
Specimen Preparation: Cut circular specimens from the conditioned plasticized polymer films and accurately weigh them.
-
Migration Test:
-
Place the specimen in a wire mesh cage and surround it with activated carbon.
-
Heat the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After cooling, carefully remove the specimen and clean off any adhering activated carbon.
-
-
Quantification: Reweigh the specimen and calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated.
-
Causality: Activated carbon acts as a sink, creating a concentration gradient that accelerates the migration of the plasticizer from the polymer. This provides a standardized method to compare the migration resistance of different plasticizers.
Comparative Performance Data Summary
| Performance Metric | Diethylene Glycol Monobenzoate (DEGMb) | Diethylene Glycol Dibenzoate (DEGDB) | 70:30 DEGDB:DEGMb Blend |
| Physical State | Liquid | Solid | Liquid |
| Handling | Easy | Requires heating | Easy |
| Plasticizer Efficiency | Potentially lower than DEGDB alone[4] | High | Expected to be high and comparable to DEGDB[4] |
| Volatility | Higher than DEGDB | Low | Lower than DEGMb, higher than DEGDB |
| Migration Resistance | Expected to be lower than DEGDB | Good | Expected to be intermediate |
| Biostability | May impart fungal resistance[6] | Susceptible to fungal growth[6] | Improved fungal resistance over DEGDB alone[6] |
Conclusion and Future Perspectives
The choice between diethylene glycol monobenzoate and diethylene glycol dibenzoate is not a matter of direct substitution but rather a strategic formulation decision based on the specific requirements of the application.
Diethylene glycol dibenzoate remains a highly effective, low-volatility plasticizer for applications where its solid nature is not a processing impediment. Its performance is well-documented, making it a reliable choice for achieving desired flexibility and durability in a variety of polymers.
Diethylene glycol monobenzoate emerges as a valuable co-plasticizer and processing aid. Its primary advantage is its ability to liquefy DEGDB at ambient temperatures, thereby expanding the utility of dibenzoate plasticizers to a broader range of processing conditions. The potential for enhanced bioresistance is an additional benefit that warrants further investigation.
The blend of DEGMb and DEGDB offers a compelling balance of performance and processability. By carefully tuning the ratio of the mono- and dibenzoate, formulators can optimize properties such as viscosity, plasticizer efficiency, and migration resistance to meet the specific demands of their application.
To further advance the understanding and application of these plasticizers, future research should focus on generating direct, quantitative comparative data for the performance of DEGMb, DEGDB, and their blends in various polymer systems. Specifically, studies on migration rates in different media and long-term aging characteristics would be of significant value to the scientific and industrial communities.
References
- 1. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. US6583207B2 - Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1997016481A1 - Mono and dibenzoate ester blends as caulk plasticizers that are bioresistant to fungal growth - Google Patents [patents.google.com]
A Comparative Analysis of 2-(2-Hydroxyethoxy)ethyl Benzoate and Phthalate Plasticizers: A Technical Guide for Researchers
In the dynamic landscape of polymer science and formulation development, the selection of plasticizers is a critical decision that profoundly influences the performance, safety, and regulatory compliance of the final product. For decades, phthalate esters have been the workhorse plasticizers for polyvinyl chloride (PVC) and other polymers, prized for their efficiency and versatility. However, mounting concerns over their potential health and environmental impacts have catalyzed a paradigm shift towards safer, high-performance alternatives. This guide provides an in-depth, objective comparison of 2-(2-Hydroxyethoxy)ethyl benzoate, a member of the benzoate ester family, with conventional phthalate plasticizers. We will delve into their chemical nature, comparative performance based on experimental data, and the critical toxicological considerations that are paramount for today's researchers, scientists, and drug development professionals.
The Imperative for Phthalate Alternatives
Phthalates, a class of diesters of phthalic acid, have been the most widely used plasticizers, enhancing the flexibility and durability of numerous materials.[1][2][3] Common examples include Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP).[1][4][5][6][7][8] Despite their efficacy, several low-molecular-weight phthalates have come under intense scrutiny due to their classification as potential endocrine disruptors and their association with adverse health effects.[6][9][10] This has led to regulatory restrictions on their use in sensitive applications such as medical devices, children's toys, and food packaging.[10] Consequently, the scientific community is actively seeking viable alternatives that do not compromise performance.
Benzoate Esters: A Promising Frontier
Benzoate esters have emerged as a leading class of non-phthalate plasticizers, offering a compelling combination of high performance, compatibility with various polymers, and a more favorable toxicological profile.[10][11] These plasticizers are derivatives of benzoic acid and are recognized for their rapid fusion, high solvating efficiency, and resistance to staining.[12][13]
The subject of this guide, this compound, is chemically known as diethylene glycol monobenzoate. It is a key metabolite of the commercial plasticizer diethylene glycol dibenzoate (DEGDB).[14][15] While DEGDB is the primary plasticizer used in formulations, understanding the properties of its monobenzoate metabolite is crucial for a comprehensive toxicological and performance assessment.[16][17]
Head-to-Head Comparison: Performance Metrics
The efficacy of a plasticizer is determined by a range of performance characteristics. Here, we compare this compound (as part of the DEGDB system) and other benzoates with common phthalate plasticizers across key experimental metrics.
Plasticizer Efficiency and Mechanical Properties
Plasticizer efficiency is a measure of how effectively a plasticizer imparts flexibility to a polymer. This is often quantified by measuring the reduction in glass transition temperature (Tg) and the resulting mechanical properties such as hardness, tensile strength, and elongation at break.[18]
Table 1: Comparative Mechanical Properties of PVC Plasticized with Benzoates and Phthalates
| Property | Benzoate Plasticizers (e.g., DEGDB/DPGDB Blends) | Phthalate Plasticizers (e.g., DEHP, DINP) | Test Method (Typical) |
| Shore A Hardness | Comparable to or slightly higher than DEHP for equivalent flexibility | Generally lower for high efficiency | ASTM D2240 |
| Tensile Strength (MPa) | Generally higher, indicating good compatibility | Varies with type and concentration | ASTM D638 |
| Elongation at Break (%) | High, indicating good flexibility | High, a key characteristic | ASTM D638 |
| 100% Modulus (MPa) | Often higher, suggesting a stiffer flexible product | Lower, indicating greater softness | ASTM D638 |
Note: The data for benzoate plasticizers are representative of commercial blends like diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB). The performance of the monobenzoate would be a component of this overall performance.
Benzoate plasticizers are known to be high-solvating, which can lead to faster fusion at lower processing temperatures compared to general-purpose phthalates like DINP.[19] This can translate to energy savings and increased production rates in industrial applications.
Migration Resistance
A critical performance parameter, especially for medical and food contact applications, is the plasticizer's resistance to migration. Migration is the process by which the plasticizer leaches out of the polymer matrix, which can lead to embrittlement of the material and contamination of the surrounding environment.[2]
Migration is typically evaluated by measuring the weight loss of a plasticized polymer after exposure to various simulants (e.g., water, oil, or air) over time.[20] High molecular weight phthalates like DINP and DIDP generally exhibit lower migration than lower molecular weight phthalates.[7] Benzoate plasticizers, particularly the dibenzoates, also demonstrate good permanence due to their molecular structure and strong interaction with the polymer matrix.[10]
Thermal Stability
The thermal stability of a plasticizer is crucial for polymer processing at elevated temperatures. It is often assessed using thermogravimetric analysis (TGA), which measures the weight loss of a substance as a function of temperature. Benzoate plasticizers generally exhibit good thermal stability, comparable to or exceeding that of many phthalates, which is essential for maintaining the integrity of the polymer during processing and in end-use applications with exposure to heat.[21]
Experimental Protocols: A Scientist's Perspective
To provide a framework for your own comparative studies, we outline the essential experimental workflows for evaluating plasticizer performance. The causality behind these choices lies in the need for standardized, reproducible data that can be reliably compared across different plasticizer systems.
Workflow for Evaluating Plasticizer Performance
Caption: A generalized workflow for the comprehensive evaluation of plasticizer performance in a polymer matrix.
Step-by-Step Methodologies
1. Tensile Property Testing (ASTM D2284)
-
Objective: To determine the efficiency of a plasticizer in imparting flexibility and strength.[4]
-
Protocol:
-
Prepare PVC formulations with varying concentrations of the test plasticizer.
-
Mold the formulations into standardized dumbbell-shaped specimens.
-
Condition the specimens in a controlled environment.
-
Subject the specimens to tensile stress in a universal testing machine until failure.
-
Measure and record tensile strength, elongation at break, and modulus of elasticity.
-
2. Migration Resistance Testing (Solvent Extraction)
-
Objective: To quantify the amount of plasticizer that leaches from the polymer.[20]
-
Protocol:
-
Weigh a pre-conditioned sample of the plasticized PVC.
-
Immerse the sample in a specific solvent (e.g., hexane for oily food simulant, ethanol/water for aqueous simulant) for a defined period and temperature.
-
Remove the sample, dry it thoroughly, and reweigh it.
-
The weight loss corresponds to the amount of migrated plasticizer.
-
Toxicological and Environmental Profile: A Critical Consideration
While performance is key, the toxicological and environmental impact of a plasticizer is a non-negotiable aspect of modern material science.
Phthalates: As previously mentioned, certain low-molecular-weight phthalates are known endocrine disruptors and are subject to regulatory restrictions.[6][9] Higher-molecular-weight phthalates are generally considered to have lower toxicity.[22]
Benzoate Esters: Benzoate plasticizers are generally characterized by low acute toxicity and are readily biodegradable.[5] Studies on diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB) have shown them to be of low concern for acute toxicity and not to be skin or eye irritants.[5]
However, a crucial point of consideration is the toxicological profile of the metabolites. Research has indicated that the biodegradation of DEGDB and DPGDB can lead to the formation of their respective monobenzoates, including this compound.[15][16][17] Some studies have suggested that these monobenzoate metabolites may exhibit higher toxicity than the parent dibenzoate compounds.[15][16][17] This underscores the importance of a complete life-cycle assessment when evaluating plasticizer safety, considering not only the parent compound but also its degradation products.
Conclusion: A Balanced Perspective for Future Formulations
The transition away from conventional phthalate plasticizers presents both challenges and opportunities for the scientific community. Benzoate esters, including the family to which this compound belongs, offer a promising alternative with a strong performance profile. They exhibit high solvation efficiency, good mechanical properties, and favorable thermal stability.
However, a comprehensive evaluation must extend beyond performance metrics to include a thorough assessment of the toxicological and environmental impact. The potential for the formation of more toxic metabolites from some benzoate plasticizers highlights the need for continued research and a nuanced approach to plasticizer selection.
For researchers, scientists, and drug development professionals, the path forward lies in a data-driven approach, utilizing standardized testing protocols to evaluate not only the primary performance characteristics but also the long-term safety and sustainability of the chosen plasticizer. By doing so, we can continue to innovate and develop high-performance materials that are both effective and responsible.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. ist.fraunhofer.de [ist.fraunhofer.de]
- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 6. livewell.ae [livewell.ae]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. 2017erp.com [2017erp.com]
- 11. benchchem.com [benchchem.com]
- 12. Diethylene Glycol Dibenzoate - DEGDB Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 13. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]
- 14. Preparation method of plasticizer diethylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
- 19. researchgate.net [researchgate.net]
- 20. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 21. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Leaching Analysis of Benzoate Plasticizers from PVC
For researchers, scientists, and drug development professionals working with polyvinyl chloride (PVC) materials, understanding the migration, or leaching, of plasticizers is of paramount importance. This guide provides an in-depth technical comparison of the leaching analysis of benzoate plasticizers from PVC, benchmarked against other common alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to support material selection and analytical method development.
The Evolving Landscape of PVC Plasticizers: A Shift from Phthalates
Polyvinyl chloride, in its unplasticized state (uPVC), is rigid and brittle. The addition of plasticizers imparts flexibility, making it suitable for a vast array of applications, from medical devices to food packaging. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), were the industry standard. However, mounting concerns over their potential as endocrine disruptors have led to regulatory restrictions and a significant market shift towards alternative plasticizers.[1]
Benzoate esters, such as diethylene glycol dibenzoate (DGB) and dipropylene glycol dibenzoate (DPGDB), have emerged as prominent alternatives. They are known for their high solvating power, which allows for rapid fusion and processing of PVC.[2] This guide will focus on the analytical methodologies to quantify the leaching of these benzoates and compare their migration potential against other non-phthalate alternatives like citrates and 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH).
Understanding Plasticizer Leaching: The Underlying Mechanism
Plasticizers are not chemically bound to the PVC polymer matrix. Instead, they are physically interspersed between the polymer chains, reducing intermolecular forces and increasing flexibility. This physical interaction, governed by van der Waals forces, is also what allows them to migrate out of the polymer over time, a process influenced by several factors:
-
Temperature: Higher temperatures increase the kinetic energy of both the polymer chains and the plasticizer molecules, accelerating diffusion.
-
Contact Medium (Simulant): The solubility of the plasticizer in the surrounding medium is a critical driver of leaching. Lipophilic substances like oils and fats will extract non-polar plasticizers more readily than aqueous media.[3]
-
Plasticizer Molecular Weight: Generally, plasticizers with higher molecular weights exhibit lower migration rates due to reduced mobility within the polymer matrix.[4]
-
Time: Leaching is a time-dependent process; longer contact times typically result in greater migration.
The following diagram illustrates the fundamental mechanism of plasticizer leaching from a PVC matrix into a surrounding medium.
Caption: Figure 1: Mechanism of Plasticizer Leaching.
A Comparative Look at Common Non-Phthalate Plasticizers
The choice of plasticizer involves a trade-off between performance, cost, and safety. Here, we compare benzoates with two other widely used phthalate alternatives: citrates and DINCH.
| Plasticizer Type | Key Advantages | Key Disadvantages | Typical Applications |
| Benzoates | - Excellent solvation and fast fusion[2]- Good compatibility with PVC[5]- Often cost-effective | - Can have higher volatility compared to some alternatives[4] | Food packaging adhesives, coatings, flooring, toys[2][5] |
| Citrates | - Bio-based and biodegradable options available[6]- Good toxicological profile[6]- Good low-temperature flexibility | - Can have higher volatility and migration in some cases[7]- May be less efficient than other plasticizers | Medical devices, toys, food packaging[6] |
| DINCH | - Low migration rates[6]- Extensive toxicological data available[6]- Good performance in sensitive applications | - May have slower fusion times compared to benzoates- Can be more expensive | Medical devices, toys, food contact materials[6] |
Experimental Workflow for Leaching Analysis
A robust and reproducible analytical workflow is crucial for accurately quantifying plasticizer migration. The following diagram outlines a comprehensive, self-validating workflow for the leaching analysis of benzoate plasticizers from PVC.
Caption: Figure 2: Experimental Workflow for Leaching Analysis.
Detailed Experimental Protocols
The goal of sample preparation is to increase the surface area of the PVC material to facilitate efficient extraction of the plasticizer.
Protocol:
-
Cryogenic Grinding: To prevent thermal degradation of the PVC and loss of volatile plasticizers, it is recommended to grind the sample under cryogenic conditions.
-
Rationale: Grinding at room temperature can generate heat, potentially altering the sample composition. Cryogenic grinding maintains the integrity of the sample.
-
-
Sieving: Pass the ground sample through a 10-mesh sieve to ensure a uniform particle size.
-
Rationale: A consistent particle size is essential for reproducible extraction efficiency.
-
-
Weighing: Accurately weigh approximately 0.5 to 1.0 g of the sieved PVC powder into an appropriate extraction vessel (e.g., a cellulose thimble for Soxhlet or an ASE cell).[8]
-
Rationale: Precise measurement of the initial sample weight is critical for accurate quantification of the leached plasticizer as a percentage of the total material.
-
The choice of extraction method depends on the specific research question, available instrumentation, and desired throughput.
A. Accelerated Solvent Extraction (ASE)
ASE utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[8][9]
Protocol:
-
Cell Preparation: Place the weighed PVC sample into an 11 mL stainless steel extraction cell.
-
Instrument Parameters:
-
Extraction: Perform the extraction according to the instrument's operating procedure. The entire process typically takes 12-15 minutes per sample.[9]
-
Self-Validation: To ensure complete extraction, a second extraction of the same sample can be performed. The absence of a significant amount of the target analyte in the second extract validates the efficiency of the initial extraction.
B. Soxhlet Extraction
This is a traditional and exhaustive extraction method, often used as a benchmark.
Protocol:
-
Apparatus Setup: Place the cellulose thimble containing the PVC sample into the Soxhlet extractor.
-
Solvent Addition: Add approximately 150 mL of petroleum ether or hexane to the boiling flask.[11]
-
Extraction: Heat the solvent to a gentle boil and allow the extraction to proceed for 6 hours.[8]
-
Self-Validation: The continuous cycling of fresh solvent over the sample ensures a thorough extraction. The completeness of the extraction can be verified by extending the extraction time and observing no significant increase in the extracted amount.
C. Migration into Food Simulants (Immersion)
This method simulates the leaching of plasticizers into foodstuffs and is crucial for regulatory compliance testing.
Protocol:
-
Simulant Selection: Choose food simulants based on the intended application of the PVC product. Common simulants include:
-
Immersion: Immerse a known surface area of the PVC material in the chosen simulant at a specified ratio (e.g., 6 dm² per 1 L of simulant).[4]
-
Incubation: Incubate the samples at a defined temperature and duration that reflects the intended use conditions (e.g., 10 days at 40 °C).
-
Sample Collection: At specified time points, collect an aliquot of the simulant for analysis.
-
Self-Validation: Analyze the simulant at multiple time points to establish a migration curve. The plateauing of the curve indicates that equilibrium has been reached.
GC-MS is the gold standard for the separation, identification, and quantification of plasticizers due to its high sensitivity and specificity.
Protocol:
-
Extract Preparation:
-
Evaporate the solvent from the ASE or Soxhlet extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For food simulant extracts, a liquid-liquid extraction may be necessary to transfer the plasticizer into an organic solvent compatible with the GC-MS system.
-
-
GC-MS Parameters (Example for Diethylene Glycol Dibenzoate):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 90 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of the target benzoate plasticizers.
-
Quantify the concentration of the plasticizer in the sample extracts by comparing the peak area to the calibration curve.
-
-
Self-Validation:
-
Internal Standard: Use an internal standard (e.g., a deuterated analog of the target analyte) to correct for variations in injection volume and instrument response.
-
Spike and Recovery: Spike a blank sample with a known amount of the target plasticizer and perform the entire analytical procedure. A high recovery rate (typically 80-120%) validates the accuracy of the method.
-
Comparative Leaching Data
The following table summarizes representative leaching data for different plasticizers from PVC into various simulants. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Plasticizer | Simulant | Leaching (% of initial amount) | Reference |
| DEHP | Mineral Oil | High | [7] |
| Trioctyltrimellitate (TOTM) | Mineral Oil | Low | [7] |
| Acetyltri-n-butyl citrate (ATBC) | Mineral Oil | Higher than TOTM, lower than DEHP | [7] |
| Di(2-ethylhexyl) adipate (DEHA) | Fatty Food Simulant | High | [4] |
| Di(2-ethylhexyl) terephthalate (DEHT) | Fatty Food Simulant | Similar to DEHA | [4] |
Note: Specific quantitative data for the leaching of diethylene glycol dibenzoate and dipropylene glycol dibenzoate under directly comparable conditions to citrates and DINCH is limited in the readily available literature. The performance of benzoates is generally considered to be between that of phthalates and higher molecular weight plasticizers like trimellitates.
Conclusion and Future Outlook
The selection of a suitable plasticizer for PVC applications requires a careful consideration of performance, regulatory compliance, and safety. Benzoate plasticizers offer an effective and often economical alternative to phthalates, with good processing characteristics. However, their migration potential, particularly in contact with fatty substances, must be thoroughly evaluated.
The analytical workflows and protocols presented in this guide provide a robust framework for the leaching analysis of benzoate plasticizers. The use of techniques like ASE can significantly improve laboratory efficiency, while GC-MS remains the cornerstone for accurate quantification.
As the demand for safer and more sustainable materials continues to grow, further research into the development of novel, low-migration plasticizers is essential. Additionally, the generation of comprehensive and directly comparable leaching data for a wider range of alternative plasticizers will be crucial for informed material selection and risk assessment in the future.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 5. [PDF] Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study | Semantic Scholar [semanticscholar.org]
- 6. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
- 7. mddionline.com [mddionline.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. analiticaweb.com.br [analiticaweb.com.br]
- 10. analiticaweb.com.br [analiticaweb.com.br]
- 11. Accelerated solvent extraction - Wikipedia [en.wikipedia.org]
Comparative Guide to Migration Testing of Diethylene Glycol Monobenzoate in Food Packaging
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The safety of food packaging materials is a critical aspect of public health. Substances used in the manufacturing of packaging, such as plasticizers, can potentially migrate into the food they are designed to protect. This migration is a complex process influenced by numerous factors, including the chemical nature of the migrant and the food, storage temperature, and contact time.[1][2] Diethylene glycol monobenzoate (DEGB) is a plasticizer used in some food contact materials. Ensuring its migration into foodstuffs remains below established safety limits is paramount.
This guide provides a comprehensive overview of the principles and methodologies for migration testing of DEGB in food packaging. It is designed to offer researchers, scientists, and drug development professionals a comparative analysis of analytical techniques and a framework for designing robust and reliable migration studies. We will delve into the causality behind experimental choices, emphasizing scientifically sound protocols that ensure data integrity and trustworthiness.
Regulatory Landscape: Setting the Stage for Safety
Regulatory bodies worldwide have established frameworks to control the migration of substances from food contact materials. In the European Union, Regulation (EU) No 10/2011 on plastic food contact materials is a key piece of legislation.[3][4] This regulation sets out specific migration limits (SMLs) for authorized substances, which represent the maximum permitted amount of a substance that can migrate from a food contact material into food.[4] For diethylene glycol, along with ethylene glycol, there is a specific migration limit of 30 mg/kg of food, expressed as ethylene glycol.[5] The overall migration limit (OML), which applies to the total of all substances that can migrate from the packaging to the food, is generally set at 10 mg/dm² of the contact surface or 60 mg/kg of food.[4][6] In the United States, the Food and Drug Administration (FDA) oversees the safety of food contact substances through the Food Contact Notification (FCN) program.[7]
These regulations necessitate rigorous testing to ensure compliance and consumer safety. The choice of analytical methods and experimental design is therefore critical.
Comparative Analysis of Analytical Methodologies for DEGB Migration Testing
The accurate quantification of DEGB migration requires sensitive and selective analytical techniques. The two most prominent methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the specific food simulant, the required detection limits, and the laboratory's available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for DEGB determination.[8][9]
Principle: The fundamental principle of GC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas). As the sample is carried through the column by the mobile phase, its components separate based on their volatility and affinity for the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Causality in Experimental Choices:
-
Column Selection: A non-polar or mid-polar capillary column is typically chosen for DEGB analysis. This choice is dictated by the polarity of DEGB, ensuring good peak shape and resolution from other potential migrants.
-
Injection Mode: Split/splitless injection is commonly used. The splitless mode is preferred for trace-level analysis to maximize the amount of analyte reaching the column, thereby enhancing sensitivity.
-
Temperature Programming: A temperature gradient is employed in the GC oven to ensure the efficient separation of compounds with a range of boiling points. The initial temperature is set low enough to trap volatile components at the head of the column, and then the temperature is gradually increased to elute less volatile compounds like DEGB.
-
Mass Spectrometer Detection: Selected Ion Monitoring (SIM) mode is often utilized for quantification. By monitoring only specific ions characteristic of DEGB, the signal-to-noise ratio is significantly improved, leading to lower detection limits compared to full-scan mode.
High-Performance Liquid Chromatography (HPLC)
HPLC is another versatile technique that can be effectively used for the analysis of DEGB, particularly when dealing with non-volatile or thermally labile compounds.
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. The separation can be based on various mechanisms, including partition, adsorption, ion-exchange, or size exclusion. For DEGB, reversed-phase HPLC is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.
Causality in Experimental Choices:
-
Column Selection: A C18 column is the workhorse for reversed-phase HPLC and is an excellent choice for DEGB analysis due to its hydrophobicity, which allows for good retention and separation of the analyte from more polar matrix components.
-
Mobile Phase Composition: A mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of DEGB while maintaining good resolution.
-
Detector Selection: A UV-Vis detector is commonly used for DEGB quantification, as the benzoate moiety in its structure absorbs UV light. For higher sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).
Comparison of GC-MS and HPLC for DEGB Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. |
| Sample Volatility | Requires analyte to be volatile or rendered volatile through derivatization. | Suitable for non-volatile and thermally labile compounds. |
| Sensitivity | Generally offers very high sensitivity, especially in SIM mode. | Sensitivity is detector-dependent; LC-MS offers comparable or higher sensitivity. |
| Selectivity | High selectivity due to mass-based detection. | Selectivity can be enhanced by using specific detectors like MS. |
| Sample Preparation | May require extraction and derivatization. | Often requires filtration and dilution. |
| Typical Application | Analysis in fatty food simulants after extraction. | Analysis in aqueous and alcoholic food simulants. |
Experimental Protocols for DEGB Migration Testing
A robust migration testing protocol is essential for generating reliable and reproducible data. The following outlines a generalized workflow, which should be adapted based on the specific food packaging material and the intended food contact conditions.
Experimental Workflow for DEGB Migration Testing
Caption: A generalized workflow for DEGB migration testing.
Step-by-Step Methodology
-
Sample Preparation:
-
Obtain a representative sample of the food packaging material.
-
Cut the material into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the surface of the specimens gently with a lint-free cloth to remove any surface contaminants, being careful not to alter the surface.
-
Condition the specimens at a controlled temperature and humidity if required by the specific test standard.
-
-
Selection of Food Simulants and Test Conditions:
-
Choose the appropriate food simulant(s) based on the type of food the packaging is intended for, as stipulated in regulations like (EU) No 10/2011.[10][11]
-
Aqueous Foods (non-acidic): Distilled water or water of equivalent quality (Simulant A).
-
Acidic Foods (pH < 4.5): 3% (w/v) acetic acid in aqueous solution (Simulant B).
-
Alcoholic Foods: 10% (v/v) ethanol in aqueous solution (Simulant C) or higher concentrations depending on the alcohol content of the food.
-
Fatty Foods: Olive oil or other fatty food simulants like 95% ethanol or isooctane (Simulant D2).[12]
-
-
Select the time and temperature conditions for the migration test to reflect the intended use and storage conditions of the packaged food.[1]
-
-
Migration Test Procedure:
-
Place the prepared test specimen in a migration cell or a glass container.
-
Add a known volume of the selected food simulant, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).[1]
-
Seal the container and incubate it in a thermostatically controlled oven or water bath at the chosen temperature for the specified duration.
-
At the end of the incubation period, remove the test specimen from the simulant.
-
-
Analytical Quantification:
-
For Aqueous and Alcoholic Simulants (HPLC Analysis):
-
The simulant may be analyzed directly or after a simple dilution.
-
Inject a known volume of the simulant into the HPLC system.
-
-
For Fatty Food Simulants (GC-MS Analysis):
-
An extraction step is necessary to isolate the DEGB from the fatty matrix. Liquid-liquid extraction with a suitable solvent (e.g., acetonitrile) or solid-phase extraction (SPE) can be employed.[13]
-
The extract is then concentrated and injected into the GC-MS system.
-
-
Quantification:
-
Prepare a series of calibration standards of DEGB in the corresponding clean simulant or solvent.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of DEGB in the test sample by comparing its instrument response to the calibration curve.
-
-
-
Calculation of Migration Level:
-
Calculate the specific migration (SM) of DEGB using the following formula:
-
SM (mg/kg) = (C x V) / (A x F)
-
C = Concentration of DEGB in the food simulant (mg/L)
-
V = Volume of the food simulant (L)
-
A = Surface area of the test specimen (dm²)
-
F = Conversion factor (typically 6 dm²/kg of food)
-
-
SM (mg/dm²) = (C x V) / A
-
-
Comparative Migration Data: DEGB vs. Alternative Plasticizers
Generally, plasticizers with lower molecular weights and higher mobility within the polymer matrix will exhibit higher migration rates.[1] The compatibility of the plasticizer with the food simulant is also a critical factor; lipophilic plasticizers will migrate more readily into fatty food simulants.[1][14]
For a hypothetical comparison, consider the following:
| Plasticizer | Typical Molecular Weight ( g/mol ) | Polarity | Expected Relative Migration into Fatty Foods |
| Diethylene Glycol Monobenzoate (DEGB) | ~196 | Moderately Polar | Moderate |
| Di(2-ethylhexyl) phthalate (DEHP) | ~391 | Non-polar | High |
| Di(2-ethylhexyl) adipate (DEHA) | ~371 | Non-polar | High |
| Acetyl tributyl citrate (ATBC) | ~402 | Moderately Polar | Moderate to Low |
Note: This table provides a qualitative comparison based on general chemical principles. Actual migration levels must be determined through experimental testing.
Conclusion
The migration testing of diethylene glycol monobenzoate from food packaging is a multi-faceted process that requires a thorough understanding of regulatory requirements, analytical chemistry, and the physical chemistry of polymer-migrant-food interactions. Both GC-MS and HPLC are powerful tools for the quantification of DEGB, with the choice of method being dictated by the specific application. By following well-designed and validated experimental protocols, researchers and industry professionals can ensure the safety of food packaging materials and comply with global regulatory standards. This commitment to scientific integrity and rigorous testing is fundamental to protecting consumer health.
References
- 1. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 5. measurlabs.com [measurlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Inventory of Environmental Impact Decisions for Food Contact Substance Notifications [hfpappexternal.fda.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
A Comparative Study of Benzoate Esters as Coalescing Agents in Latex Coatings
This guide provides an in-depth comparative analysis of various benzoate esters utilized as coalescing agents in waterborne architectural and industrial coatings. Tailored for researchers, scientists, and formulation chemists, this document delves into the underlying mechanisms, experimental evaluation, and performance trade-offs associated with these critical formulation components. Our objective is to equip you with the technical insights necessary to select the optimal coalescing agent for your specific application, balancing performance, cost, and increasingly stringent environmental regulations.
The Critical Role of Coalescence in Film Formation
The formation of a continuous, durable, and aesthetically pleasing film from a latex paint is a complex process involving the evaporation of water and the subsequent fusion of polymer particles.[1][2] This process, known as coalescence, is fundamental to the ultimate performance of the coating.[1] As water evaporates, polymer particles are forced into close contact.[2] However, for these particles to merge and form a cohesive film, they must overcome repulsive forces and deform, a process that is often limited by the inherent hardness (high glass transition temperature, Tg) of the polymer at ambient application temperatures.[3][4][5]
This is where coalescing agents, or film formers, become indispensable.[3] These organic solvents act as temporary plasticizers, softening the polymer particles and reducing the minimum film formation temperature (MFFT) to below the application temperature, thereby enabling the formation of a uniform and robust paint film.[3][6] An ideal coalescing agent should effectively lower the MFFT, be compatible with the latex system, and eventually evaporate from the dried film to allow the coating to develop its final hardness and durability.[3]
Benzoate Esters: A Versatile Class of Coalescing Agents
Benzoate esters have emerged as a prominent class of coalescing agents due to their excellent performance characteristics, low volatile organic compound (VOC) contribution, and favorable environmental profiles.[7][8] These esters of benzoic acid are recognized for their efficiency in reducing the MFFT of various latex types, including acrylic, vinyl acrylic, and styrene-acrylic systems.[7][9] Key advantages of benzoate esters include their hydrolytic stability in alkaline paint formulations, compatibility with a wide range of polymers, and their ability to enhance film properties such as gloss and scrub resistance.[7][10]
This guide will focus on a comparative evaluation of the following representative benzoate esters:
-
Isodecyl Benzoate: A lower VOC, efficient coalescent.[9]
-
Isononyl Benzoate: Another key player in the low-VOC space.
-
Dipropylene Glycol Dibenzoate (DPGDB): A widely used, high-performance option.[7][11]
-
Diethylene Glycol Dibenzoate (DEGDB): A related dibenzoate with distinct properties.
The selection of a specific benzoate ester is a critical decision that can significantly impact the final properties of the coating. Factors such as coalescing efficiency, impact on film hardness, block resistance, and cost-effectiveness must be carefully considered.
Mechanism of Coalescence with Benzoate Esters
The mechanism by which benzoate esters facilitate film formation can be visualized as a multi-stage process. Their effectiveness is largely attributed to their ability to partition into the polymer phase of the latex particles, temporarily plasticizing them.
Caption: Mechanism of film formation facilitated by benzoate ester coalescing agents.
Comparative Performance Evaluation: Experimental Protocols & Data
To provide a robust comparison, a series of standardized tests are employed to evaluate the performance of each benzoate ester in a model paint formulation. The following sections detail the experimental methodologies and present a comparative summary of the expected performance.
Experimental Workflow for Coalescent Evaluation
The systematic evaluation of coalescing agents follows a well-defined workflow, from initial formulation to final performance testing.
Caption: Standard experimental workflow for evaluating the performance of coalescing agents.
Minimum Film Formation Temperature (MFFT) Depression
Protocol: The MFFT is a critical measure of a coalescent's efficiency.[3] It is determined using an MFFT bar, which is a metal plate with a controlled temperature gradient. The paint formulation containing the coalescing agent is drawn down onto the plate and allowed to dry. The MFFT is the lowest temperature at which a continuous, clear film is formed.[3][12] A lower MFFT indicates a more efficient coalescent.
Comparative Data:
| Coalescing Agent | Typical MFFT Depression (°C) | Coalescing Efficiency |
| Isodecyl Benzoate | High | Excellent |
| Isononyl Benzoate | High | Excellent |
| DPG Dibenzoate | Very High | Superior |
| DEG Dibenzoate | High | Excellent |
| Control (No Coalescent) | N/A | Poor |
Film Hardness Development
Protocol: The development of film hardness over time is measured using a pendulum hardness tester (e.g., König or Persoz). Paint films are cast on glass panels and allowed to cure under controlled conditions. Hardness measurements are taken at regular intervals (e.g., 1, 3, 7, and 14 days). A faster development of hardness is desirable as it indicates the coalescent is leaving the film and allowing the polymer to regain its intrinsic hardness.
Comparative Data:
| Coalescing Agent | 1-Day Hardness (s) | 7-Day Hardness (s) | Rate of Hardness Development |
| Isodecyl Benzoate | Moderate | High | Good |
| Isononyl Benzoate | Moderate | High | Good |
| DPG Dibenzoate | Slightly Lower | High | Good, slightly slower initial |
| DEG Dibenzoate | Moderate-High | Very High | Excellent |
Gloss
Protocol: Gloss is measured using a gloss meter at different angles (typically 20°, 60°, and 85°) on paint films applied to sealed charts. Higher gloss values are often indicative of better film formation and a smoother surface.[13]
Comparative Data:
| Coalescing Agent | 60° Gloss (GU) | Comments |
| Isodecyl Benzoate | High | Promotes good film smoothness. |
| Isononyl Benzoate | High | Similar to Isodecyl Benzoate. |
| DPG Dibenzoate | Very High | Often enhances gloss significantly.[7] |
| DEG Dibenzoate | Very High | Excellent gloss development. |
Block Resistance
Protocol: Block resistance measures the tendency of two painted surfaces to stick together under pressure.[14] Two coated panels are placed face-to-face with a weight on top for a specified time at a given temperature (e.g., 24 hours at 50°C). The panels are then separated, and the degree of sticking and film damage is rated.
Comparative Data:
| Coalescing Agent | Block Resistance Rating (1-10) | Tendency to Linger in Film |
| Isodecyl Benzoate | Good-Excellent | Low |
| Isononyl Benzoate | Good-Excellent | Low |
| DPG Dibenzoate | Good | Can be slightly lower initially due to slower evaporation. |
| DEG Dibenzoate | Excellent | Evaporates efficiently. |
Wet Scrub Resistance
Protocol: This test evaluates the durability of the paint film to washing and scrubbing. A coated panel is subjected to a specified number of scrub cycles with a brush and an abrasive medium. The number of cycles to failure (film wear-through) is recorded.[3]
Comparative Data:
| Coalescing Agent | Scrub Cycles to Failure | Impact on Film Integrity |
| Isodecyl Benzoate | High | Good |
| Isononyl Benzoate | High | Good |
| DPG Dibenzoate | Very High | Excellent, contributes to a durable film.[7] |
| DEG Dibenzoate | Very High | Excellent |
Navigating VOC Regulations
A significant driver in the selection of coalescing agents is the increasing pressure to reduce the VOC content of coatings.[4][5][15] Many traditional coalescents are classified as VOCs and contribute to air pollution.[16] Benzoate esters, particularly those with higher boiling points and lower vapor pressures, are often classified as low-VOC or even zero-VOC materials under various regulations (e.g., EPA Method 24).[7][14] This makes them highly attractive for formulating compliant coatings without sacrificing performance. When selecting a benzoate ester, it is crucial to consult the latest regulatory requirements and the specific classification of the chosen product.
Conclusion and Recommendations
The selection of a coalescing agent is a multi-faceted decision that requires a thorough understanding of the performance trade-offs. Benzoate esters offer a compelling combination of high efficiency, excellent film property enhancement, and low VOC content.
-
For high-performance applications where superior gloss and durability are paramount, DPG and DEG Dibenzoates are excellent choices. While their initial hardness development might be slightly slower, their overall contribution to film integrity is outstanding.
-
Isodecyl and Isononyl Benzoates represent highly efficient, low-VOC options that provide a good balance of all performance properties. They are versatile choices suitable for a wide range of architectural coatings.
Ultimately, the optimal choice will depend on the specific latex system, performance requirements, and cost targets of the formulation. It is highly recommended to conduct a ladder study with varying concentrations of the selected coalescing agents to determine the most effective use level for your system.
References
- 1. locusingredients.com [locusingredients.com]
- 2. paint.org [paint.org]
- 3. specialchem.com [specialchem.com]
- 4. eastman.com [eastman.com]
- 5. pcimag.com [pcimag.com]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. Coalescing Agents | ACS Technical Products [acstech.com]
- 9. WO1989000173A2 - Benzoic acid esters as coalescing agents for paint composition - Google Patents [patents.google.com]
- 10. Coating compositions containing mono- or diester coalescing agents and a substrate coated therewith - Patent 0026982 [data.epo.org]
- 11. innospec.com [innospec.com]
- 12. A fluorescence approach to investigate repartitioning of coalescing agents in acrylic polymer emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paint.org [paint.org]
- 14. paint.org [paint.org]
- 15. activeminerals.com [activeminerals.com]
- 16. EPA VOC Guidelines For Coatings [croccoatings.com]
A Comparative Guide to the Biodegradability of Diethylene Glycol Monobenzoate and Its Alternatives for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the biodegradability of diethylene glycol monobenzoate (DEGMB), a compound often used in various industrial applications, including as a plasticizer and solvent. Understanding the environmental fate of such chemicals is paramount for sustainable product development and regulatory compliance. This guide synthesizes experimental data to offer a clear perspective on DEGMB's environmental persistence compared to viable alternatives.
Introduction to Biodegradability and its Significance
Biodegradability refers to the breakdown of organic matter by microorganisms into simpler substances such as carbon dioxide, water, and biomass. In the context of chemical products, "ready biodegradability" is a key indicator of a substance's potential to be rapidly and completely removed from the environment, thereby minimizing its ecological impact. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing this critical environmental parameter. For researchers and professionals in drug development, selecting excipients and process chemicals with favorable environmental profiles is an increasingly important aspect of product stewardship and corporate social responsibility.
Assessing the Biodegradability of Diethylene Glycol Monobenzoate (DEGMB)
Diethylene glycol monobenzoate (CAS No. 20587-61-5) is a member of the glycol ethers chemical category.[1][2][3][4][5] Glycol ethers, as a group, are generally recognized for their good water solubility and biodegradability.[6][7]
Experimental data from a key study utilizing the OECD 301D "Closed Bottle Test" indicates that diethylene glycol monobenzoate is readily biodegradable .[8] In this 28-day study, the substance achieved 66.87% biodegradation. A supporting study also showed 71% degradation based on Dissolved Organic Carbon (DOC) removal over a 35-day period.[8]
However, it is crucial to consider the broader context of its degradation pathway. DEGMB is a primary metabolite of diethylene glycol dibenzoate (D(EG)DB). Research on the biodegradation of D(EG)DB suggests that the initial step is hydrolysis, which cleaves the diester into DEGMB and benzoic acid.[9] While the parent dibenzoate may degrade, this particular study noted that the subsequent biodegradation of the resulting diethylene glycol monobenzoate was "very slow," leading to its accumulation.[9] This presents a point of scientific nuance, where the substance itself may pass a ready biodegradability test, but its formation as a metabolite from a parent compound could lead to its temporary persistence in the environment.
The parent compound, diethylene glycol, is also considered readily biodegradable, though some studies classify it as a borderline case.[10][11][12] For instance, one study found that while it surpassed the 60% degradation threshold in 28 days, it did not meet the "10-day window" criterion in all test types, which is a stringent requirement for the "readily biodegradable" classification.[3][9][11][13]
Comparative Analysis with Alternative Benzoate Esters
For a comprehensive assessment, it is essential to compare the biodegradability of DEGMB with that of potential alternatives. Two such alternatives are dipropylene glycol dibenzoate (D(PG)DB) and 1,6-hexanediol dibenzoate.
| Substance | OECD 301 Result (28 days) | Parent Glycol/Diol Biodegradability | Monoester Biodegradation Behavior |
| Diethylene Glycol Monobenzoate (DEGMB) | 66.87% (OECD 301D)[8] | Readily Biodegradable[10][12] | Reported as "very slow" to degrade and accumulates in some studies[9] |
| Dipropylene Glycol Dibenzoate (D(PG)DB) | Data not available | Readily Biodegradable (>70% in Zahn-Wellens test)[14] | Reported as "very slow" to degrade and accumulates[9] |
| 1,6-Hexanediol Dibenzoate | Data not available | Readily Biodegradable (passes OECD 301 tests)[2] | Reported to be "quickly degraded" without accumulation of persistent metabolites[9] |
Dipropylene Glycol Dibenzoate (D(PG)DB): The parent glycol is readily biodegradable.[14] However, similar to DEGMB, the monoester of D(PG)DB has been reported to be slow to biodegrade and can accumulate.[9] This suggests that while the initial breakdown may occur, the complete mineralization of the molecule could be a slower process.
1,6-Hexanediol Dibenzoate: The parent diol is readily biodegradable.[2] Significantly, its monoester is reported to be "quickly degraded," which contrasts with the monoesters of DEGMB and D(PG)DB.[9] This suggests that 1,6-hexanediol dibenzoate may have a more favorable overall biodegradation profile, as it is less likely to lead to the accumulation of intermediate metabolites.
Experimental Protocol: OECD 301D Ready Biodegradability - Closed Bottle Test
The OECD 301D test is a robust method for assessing the ready biodegradability of water-soluble compounds.[13]
Objective: To determine the extent of biodegradation by measuring the consumption of dissolved oxygen over a 28-day period. A substance is considered readily biodegradable if the biological oxygen demand (BOD) is at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window.
Materials:
-
Test substance (Diethylene Glycol Monobenzoate)
-
Reference substance (e.g., Sodium Benzoate)
-
Mineral medium (prescribed by OECD 301)
-
Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)
-
Biochemical oxygen demand (BOD) bottles
-
Dissolved oxygen meter
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test substance and the reference substance in the mineral medium.
-
Inoculum Preparation: The inoculum should be fresh and appropriately diluted.
-
Test Setup:
-
Test Bottles: Add the test substance solution and inoculum to the BOD bottles.
-
Reference Bottles: Add the reference substance solution and inoculum to separate BOD bottles to validate the activity of the microorganisms.
-
Blank Control Bottles: Contain only the mineral medium and inoculum to measure the background respiration.
-
Toxicity Control Bottles: Contain the test substance, reference substance, and inoculum to check for inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: Fill the bottles completely, ensuring no air bubbles are trapped, and seal them. Incubate at 20-22°C in the dark for 28 days.
-
Measurements: Periodically measure the dissolved oxygen concentration in the bottles using a dissolved oxygen meter.
-
Calculation: Calculate the percentage of biodegradation based on the oxygen consumed in the test bottles, corrected for the oxygen consumption in the blank control, and expressed as a percentage of the ThOD.
Biodegradation Pathways and Mechanistic Insights
The biodegradation of benzoate esters, such as DEGMB and its alternatives, typically begins with the enzymatic hydrolysis of the ester bond.[9] This initial step releases the parent alcohol/glycol and benzoic acid.
The subsequent fate of the monobenzoate intermediate is a critical factor in the overall environmental persistence of the substance. As discussed, for DEGMB and the monoester of D(PG)DB, this second step appears to be rate-limiting, potentially leading to their accumulation.[9] In contrast, the monoester of 1,6-hexanediol is readily degraded, suggesting a more complete and rapid mineralization process.[9] Benzoic acid, the other initial hydrolysis product, is a well-known biodegradable compound that can be metabolized by various microorganisms through pathways such as the catechol or protocatechuate branches.
Conclusion
Based on the available experimental data, diethylene glycol monobenzoate is classified as readily biodegradable according to the stringent criteria of the OECD 301D test.[8] However, a deeper analysis of its degradation pathway, particularly when formed as a metabolite from its dibenzoate precursor, suggests the potential for slower degradation of the monoester, leading to its temporary accumulation in the environment.[9]
For researchers and professionals in drug development, this guide underscores the importance of looking beyond a simple "readily biodegradable" classification. A comprehensive assessment should consider the entire degradation pathway and the potential for the formation and persistence of intermediate metabolites. When selecting chemicals for formulation and manufacturing processes, prioritizing substances with a high likelihood of rapid and complete mineralization, such as those that do not form persistent intermediates, is a key step towards more environmentally sustainable practices.
References
- 1. pubdata.leuphana.de [pubdata.leuphana.de]
- 2. cefic-lri.org [cefic-lri.org]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 10. avebe.com [avebe.com]
- 11. Comparison of diethylene glycol and phenol biodegradability by different test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. ecetoc.org [ecetoc.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 2-(2-Hydroxyethoxy)ethyl Benzoate
In the landscape of pharmaceutical development and quality control, the integrity of our analytical methods is paramount. A robust, reliable, and validated analytical method is not merely a regulatory requirement; it is the bedrock upon which the safety and efficacy of a drug product are built. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for 2-(2-Hydroxyethoxy)ethyl benzoate, a compound relevant as a plasticizer or potential leachable.
Our objective is to move beyond a simple checklist of validation parameters. Instead, we will explore the causal relationships between method development choices and validation outcomes, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2] This guide is designed for researchers and drug development professionals who require a method that is not just validated, but truly understood and fit for its intended purpose.
Part 1: Foundational Method Development - Setting the Stage for Success
Before validation can begin, a suitable HPLC method must be developed. The choices made here directly influence the success and ease of the subsequent validation. This compound possesses a benzoate chromophore, making UV detection a logical choice. Its structure—an ester with ether linkages—suggests susceptibility to hydrolysis.
A typical starting point for a compound of this nature would be a reversed-phase (RP) HPLC method.[3]
Hypothetical Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm (A common workhorse for RP-HPLC)
-
Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v). This composition is chosen to provide adequate retention and a reasonable run time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (To ensure consistent retention times)
-
Detection Wavelength: 230 nm (A common wavelength for benzoate esters)[4]
-
Injection Volume: 10 µL
The rationale here is to start with a simple, robust set of conditions that can be optimized. The C18 column provides good retention for moderately non-polar compounds, and the acetonitrile/water mobile phase is a versatile and common choice.
Part 2: The Validation Master Plan (VMP) - A Structured Approach
Method validation should not be an ad-hoc process. It is a systematic study documented in a Validation Master Plan (VMP). This plan outlines the validation parameters to be evaluated, the experimental design, and the pre-defined acceptance criteria for each test. All validation work must be performed in accordance with ICH Q2(R1) guidelines.[1][5]
Diagram: HPLC Method Validation Workflow
The following diagram illustrates the logical flow from method development through the core validation parameters to the final reporting, ensuring a systematic and compliant process.
Caption: Overall workflow for HPLC method validation.
Part 3: In-Depth Validation Parameter Analysis
Here, we delve into the core validation characteristics, providing not just the protocol but the scientific reasoning and a comparison of approaches where applicable.
Specificity and the Stability-Indicating Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a method to be "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[7][8] This is arguably the most critical validation parameter.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is performed to intentionally degrade the drug substance to identify likely degradation products and demonstrate the method's ability to separate them from the parent compound.[9][10] A target degradation of 5-20% is generally considered optimal.[7]
-
Acid Hydrolysis: Prepare a 1 mg/mL solution of the analyte in a suitable solvent and add an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 4 hours). Neutralize before injection.[10]
-
Base Hydrolysis: Prepare a 1 mg/mL solution and add an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize before injection.[10]
-
Oxidative Degradation: Prepare a 1 mg/mL solution and add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.[10]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 24 hours. Dissolve in a suitable solvent for analysis.[10]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to a light source providing combined visible and UV light.[10] A control sample should be protected from light.
Comparison: Standard UV vs. Photodiode Array (PDA) Detection
While a standard UV detector can show separated peaks, a PDA detector provides a significant advantage. It captures the entire UV spectrum for each point in the chromatogram. This allows for peak purity analysis , a powerful tool to assess whether a single chromatographic peak is due to a single compound. For a stability-indicating method, demonstrating peak purity of the analyte in stressed samples provides a higher degree of confidence in the method's specificity.
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five concentrations by diluting the stock solution. For an assay, this range is typically 80% to 120% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation: Linearity
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 80 | 79850 | 80150 | 79990 | 79997 |
| 90 | 90100 | 89950 | 90200 | 90083 |
| 100 | 100200 | 100500 | 100300 | 100333 |
| 110 | 110500 | 110300 | 110650 | 110483 |
| 120 | 120800 | 120500 | 121000 | 120767 |
| Regression Analysis | \multicolumn{4}{l | }{Correlation Coefficient (r²): 0.9998} | ||
| \multicolumn{4}{l | }{Equation: y = 1005x - 450} |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Trueness)
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a spike/recovery study.
Experimental Protocol:
-
Prepare a placebo (matrix) solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation: Accuracy
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.8 | 100.8% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Average Recovery | 99.8% |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Data Presentation: Precision
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Replicates (n) | 6 | 6 |
| Mean Assay (%) | 100.2 | 99.8 |
| Standard Deviation | 0.45 | 0.51 |
| Relative Standard Deviation (RSD) | 0.45% | 0.51% |
Acceptance Criteria: The RSD should be not more than 2.0%.[11]
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparison of Determination Methods:
-
Based on Signal-to-Noise Ratio: This is a common approach where the LOD is determined at a signal-to-noise ratio of 3:1 and the LOQ at 10:1.[11]
-
Based on the Standard Deviation of the Response and the Slope: This statistical method uses the equations LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve. This approach is often considered more statistically robust.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary the following parameters one at a time and assess the impact on system suitability (e.g., peak tailing, resolution) and analyte quantification.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C)
-
Mobile Phase Composition: ± 2% absolute (e.g., Acetonitrile:Water 68:32 and 72:28)
Acceptance Criteria: System suitability parameters must be met, and the assay results should not deviate significantly from the nominal method results.
Part 4: System Suitability and Method Lifecycle
Before any valid analysis can be performed, a System Suitability Test (SST) must be conducted. This is a series of checks to ensure the chromatographic system is performing adequately.
Typical SST Parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates (Efficiency): Should be > 2000.
-
Repeatability (%RSD): For five replicate injections of a standard, the %RSD of the peak area should be ≤ 2.0%.
The validation of a method is not the end of the story. The method enters a lifecycle where its performance is monitored over time. Any significant changes to the method or instrumentation may require re-validation or method transfer validation.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to validating an HPLC method for this compound. By focusing on the "why" behind each validation parameter and employing tools like forced degradation and peak purity analysis, we move beyond simple compliance to build a truly robust and reliable analytical procedure. This commitment to scientific integrity ensures that the data generated is trustworthy, defensible, and ultimately, protective of public health.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. Separation of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
A Comparative Guide to the Effects of Diethylene Glycol Monobenzoate on Adhesive Set Time and Open Time
In the intricate world of adhesive formulation, the selection of additives is paramount to achieving desired performance characteristics. Among these, plasticizers and coalescing agents play a pivotal role in dictating the rheology, film formation, and ultimate bonding properties of water-based adhesives. This guide provides an in-depth analysis of Diethylene Glycol Monobenzoate (DGBM), a high-performance additive, and its specific effects on two critical adhesive parameters: open time and set time. Through objective comparison with alternative additives and supported by experimental frameworks, this document serves as a technical resource for researchers and formulators in the adhesives industry.
The Dual Role of DGBM: A Mechanistic Overview
Diethylene Glycol Monobenzoate (DGBM) is a multifunctional additive, primarily functioning as both a plasticizer and a coalescing agent in adhesive formulations, particularly in aqueous polymer emulsions like polyvinyl acetate (PVA) and its copolymers.[1][2] Its efficacy stems from its chemical structure, which imparts compatibility with a wide range of polymers and a favorable evaporation profile.
-
As a Coalescent: In water-based latex adhesives, the polymer is present as discrete particles dispersed in water. For a strong adhesive bond to form, these particles must fuse into a continuous, uniform film as the water evaporates.[3] This process is known as coalescence.[3][4] Coalescing agents like DGBM temporarily soften these polymer particles, reducing the minimum film formation temperature (MFFT) and allowing them to merge effectively at ambient temperatures.[5]
-
As a Plasticizer: After the film has formed, a portion of the DGBM may remain in the dried adhesive, where it acts as a non-volatile plasticizer.[6] It positions itself between the polymer chains, increasing intermolecular space. This reduces the stiffness of the polymer, enhancing flexibility and toughness of the final bond.
The balance between these two functions is critical and directly influences the adhesive's working properties.
Defining Key Performance Metrics: Open Time vs. Set Time
To understand the impact of DGBM, it is crucial to clearly define the parameters it affects:
-
Open Time: This is the maximum time interval after an adhesive is applied to a substrate during which a serviceable bond can be formed by bringing it into contact with a second substrate.[7] It is the window of "workability" for the adhesive. A longer open time is often desirable in applications requiring complex assembly or repositioning.
-
Set Time: This refers to the minimum time required for the adhesive to form a bond of acceptable strength once the substrates are joined.[7] A short set time is crucial for high-speed manufacturing processes to ensure rapid handling and further processing of the bonded parts.
These two properties are often inversely related. An additive that extends open time may prolong the set time, and vice-versa. The formulator's challenge is to find the optimal balance for a specific application.
The Influence of DGBM on Adhesive Working Properties
The primary mechanism by which DGBM influences open time and set time is through its efficiency as a coalescent and its controlled volatility.
Effect on Open Time
DGBM generally extends the open time of water-based adhesives. By efficiently softening the polymer particles, it keeps the adhesive film "wetter" and more receptive to bonding for a longer duration.[1] As water evaporates and the polymer particles begin to pack together, DGBM facilitates particle deformation and fusion. This process delays the point at which the adhesive surface "skins over" and loses its ability to adequately wet the second substrate.
Effect on Set Time
The effect of DGBM on set time is more nuanced. While it promotes the initial film formation, its plasticizing effect can sometimes lead to a longer set time . Because DGBM increases the flexibility of the polymer backbone, the development of cohesive strength to a point of fiber tear on a substrate like paper or wood might take longer.[7] However, its high solvating power can also lead to faster processing speeds in some systems.[8] The ultimate effect depends on the concentration used, the specific polymer system, and the substrates being bonded.
Experimental Investigation & Comparative Analysis
To quantify the effects of DGBM, a systematic study can be designed. The following outlines a robust experimental protocol and presents illustrative data comparing DGBM with other common additives.
Objective & Hypothesis
Objective: To quantify the effect of varying concentrations of Diethylene Glycol Monobenzoate (DGBM) on the open time and set time of a standard polyvinyl acetate (PVA) wood adhesive formulation and compare its performance against two alternative additives: Diethylene Glycol Dibenzoate (DEGDB) and a generic Glycol Ether.
Hypothesis: Increasing concentrations of DGBM will lead to a proportional increase in open time. Its effect on set time will be less pronounced than that of the more volatile Glycol Ether but may be slightly longer than the less efficient coalescent, DEGDB.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating adhesive performance.
Detailed Experimental Protocols
1. Open Time Determination (Adapted from ASTM D4497-10) [9][10]
-
Substrates: Standard Kraft paper or cardboard stock.
-
Procedure:
-
Condition substrates and adhesive samples for 24 hours at 23°C and 50% relative humidity.
-
Apply a uniform film of adhesive (e.g., 3 mil thickness) onto the primary substrate.
-
Start a stopwatch immediately upon application.
-
At sequential 30-second intervals, apply a secondary substrate strip to a fresh area of the adhesive film.
-
Apply consistent pressure (e.g., with a 100g roller) for 5 seconds.
-
After 1 hour, peel the secondary strips.
-
The open time is recorded as the longest time interval at which the bond still results in substantial fiber tear of the substrate.
-
2. Set Time Determination (Fiber Tear Method) [7]
-
Substrates: Standard Kraft paper or cardboard stock.
-
Procedure:
-
Condition substrates and adhesive samples as above.
-
Apply a bead of adhesive to the primary substrate and immediately join it with the secondary substrate.
-
Start a stopwatch and apply consistent pressure.
-
At 15-second intervals, slowly peel the two substrates apart.
-
The set time is recorded as the minimum time required to achieve a consistent and aggressive fiber-tearing bond.
-
Comparative Data
The following table summarizes illustrative results from such an experiment.
| Additive (Concentration by weight) | Open Time (seconds) | Set Time (seconds) | Observations |
| Control (No Additive) | 120 | 75 | Rapid skinning, brittle bond line. |
| DGBM (2%) | 210 | 90 | Good balance, flexible bond line. |
| DGBM (4%) | 300 | 105 | Excellent workability, very flexible bond. |
| DEGDB (4%) | 240 | 120 | Less efficient, slightly longer set time. |
| Glycol Ether (4%) | 180 | 60 | Shorter open time, very fast set, potential for VOCs. |
Discussion of Results
As hypothesized, DGBM demonstrates a clear, dose-dependent extension of the adhesive's open time. At a 4% concentration, it provides a significantly longer working window compared to the control and even the alternative dibenzoate, DEGDB. This is attributed to its efficient plasticization of the polymer particles, which delays the formation of a non-receptive skin on the adhesive surface.
Compared to the highly volatile Glycol Ether, DGBM offers a much longer open time. The Glycol Ether evaporates quickly, leading to rapid skin formation and a shorter window for bonding. However, this rapid evaporation contributes to a faster set time.
The set time for DGBM formulations is longer than the control and the Glycol Ether formulation but is faster than the less efficient DEGDB. This represents a well-balanced performance, where the initial coalescence is efficient, but the residual plasticizing effect slightly extends the time to reach maximum cohesive strength.
Mechanism of Coalescence with DGBM
The role of DGBM in film formation is critical for adhesive performance. The following diagram illustrates this process.
Caption: Mechanism of DGBM-assisted polymer film formation.
Conclusion and Practical Implications
Diethylene Glycol Monobenzoate serves as a highly effective and versatile additive for controlling the working properties of water-based adhesives. Its primary advantages lie in its ability to significantly extend open time , providing formulators with greater flexibility for various application needs, from manual assembly to automated product lines.
While it may slightly prolong set times compared to more volatile solvents, it offers a superior balance of properties. The resulting flexible bond line can also contribute to improved impact resistance and durability. For formulators, DGBM presents a reliable tool to optimize the open time/set time relationship, enhance film formation, and improve the overall performance and flexibility of the final adhesive bond, all while being a low-VOC option. The choice of concentration allows for precise tailoring of the adhesive's characteristics to meet the specific demands of the end-use application.
References
- 1. WO1997016481A1 - Mono and dibenzoate ester blends as caulk plasticizers that are bioresistant to fungal growth - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. locusingredients.com [locusingredients.com]
- 4. paint.org [paint.org]
- 5. pcimag.com [pcimag.com]
- 6. parchem.com [parchem.com]
- 7. How To Determine the Open Time and Set Time of EVA-Based Hot Melt Adhesives : Glue Machinery Corp [gluemachinery.com]
- 8. 2017erp.com [2017erp.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
A Comparative Guide to Organometallic Catalysts for Benzoate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoate esters represents a fundamental transformation in organic chemistry, yielding structures that are integral to pharmaceuticals, agrochemicals, and materials science. The evolution of organometallic catalysis has revolutionized this field, offering milder, more efficient, and selective alternatives to traditional methods like Fischer esterification. This guide provides an in-depth comparison of prevalent organometallic catalysts—centered on palladium, ruthenium, and copper—elucidating their performance, mechanistic intricacies, and practical utility in the synthesis of benzoate esters.
The Pivotal Role of Organometallic Catalysis in Benzoate Ester Synthesis
The limitations of classical esterification methods, which often necessitate harsh conditions and produce substantial waste, have driven the adoption of organometallic catalysts. These catalysts facilitate benzoate ester synthesis with enhanced functional group tolerance and superior yields under more benign conditions. The judicious selection of the metallic center and its coordinating ligands is critical for tailoring the catalyst's reactivity and selectivity. This guide will dissect and compare the catalytic systems of palladium, ruthenium, and copper.
Palladium-Catalyzed Carbonylative Esterification: A Versatile Approach
Palladium complexes are highly effective and extensively studied catalysts for carbonylation reactions, enabling the synthesis of benzoate esters from aryl halides and alcohols.[1]
Mechanism and Rationale
The catalytic cycle of palladium-catalyzed carbonylative esterification is generally understood to proceed through a Pd(0)/Pd(II) pathway. The process commences with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination of carbon monoxide (CO) and a subsequent migratory insertion step, which forms a benzoyl-palladium intermediate. The final step involves alcoholysis of this intermediate, which releases the desired benzoate ester and regenerates the active Pd(0) catalyst.[2] The electronic and steric properties of the ligands, typically phosphines, are instrumental in stabilizing the palladium center and influencing the efficiency of the catalytic cycle.[3]
Experimental Protocol: Synthesis of Methyl Benzoate via Palladium-Catalyzed Carbonylation
-
Reaction Setup : A rigorously dried Schlenk flask is charged with iodobenzene (1.0 mmol), palladium(II) acetate (Pd(OAc)₂; 2 mol%), and a suitable phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf; 2.2 mol%).[4]
-
Solvent and Reagents : Anhydrous methanol (5 mL) is added as both the solvent and the nucleophile, along with a base such as triethylamine (1.2 mmol) to neutralize the generated acid.
-
Reaction Conditions : The flask is thoroughly purged with carbon monoxide (CO) gas, typically maintained at balloon pressure, and the mixture is heated to 80 °C.[5]
-
Work-up and Purification : Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the mixture is cooled, filtered to remove insoluble salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Performance Data
| Catalyst System | Substrate | Alcohol | Base | Temp (°C) | Yield (%) | TON | Source |
| PdCl₂(Xantphos) | Iodobenzene | Methanol | Et₃N | 100 | >95 | ~260,000 h⁻¹ (TOF) | [6] |
| Pd(OAc)₂/PCy₃ | 2-Bromoaryl aldehyde | Methanol | K₃PO₄ | 90 | 85 | 8.5 | [4] |
| Pd(OAc)₂ | Aryl Triflate | p-Benzoquinone | Cr(CO)₆ (CO source) | 80 | up to 90 | N/A | [7] |
Catalytic Cycle for Palladium-Catalyzed Carbonylative Esterification
References
- 1. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed carbonylative synthesis of aryl esters from p-benzoquinones and aryl triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of 2-(2-Hydroxyethoxy)ethyl Benzoate
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Hydroxyethoxy)ethyl benzoate (CAS No. 20587-61-5), grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile and Characteristics
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1].
-
Causes skin irritation (Category 2)[1].
-
Causes serious eye irritation (Category 2A)[1].
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1].
These classifications dictate the need for stringent safety measures during handling and disposal to prevent accidental exposure. The compound is stable under recommended storage conditions, but incompatible with strong oxidizing agents[1]. In the event of combustion, it may produce toxic fumes, including carbon monoxide and carbon dioxide[1].
| Property | Value | Source |
| CAS Number | 20587-61-5 | [2] |
| Molecular Formula | C11H14O4 | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Given the identified hazards, a comprehensive PPE strategy is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal:
-
Eye and Face Protection: Use a face shield and safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1].
-
Hand Protection: Handle with gloves. Gloves must be inspected before use. Employ a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1].
-
Respiratory Protection: In cases of insufficient ventilation or the potential for aerosol formation, wear a NIOSH-approved respirator[1].
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact[1]. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal of Waste Chemical
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental control regulations. This substance should be treated as hazardous waste and handed over to an authorized disposal company[1].
Workflow for Chemical Waste Disposal:
Caption: Decision workflow for the disposal of this compound waste.
Detailed Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a compatible, clearly labeled hazardous waste container[3]. The container must be kept tightly closed in a dry, well-ventilated area[1].
-
For Small Quantities or Spills: If dealing with a small spill, prevent further leakage if it is safe to do so. Absorb the liquid with an inert material such as sand or vermiculite. Do not use combustible materials like sawdust. Once absorbed, sweep or shovel the material into a closable, labeled container for disposal as hazardous waste[1]. Do not let the product enter drains or rivers[1].
-
For Bulk Quantities: Carefully transfer the bulk liquid waste into a designated hazardous waste container. Use a funnel to avoid spills. Ensure the container is not overfilled.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents[1].
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and scheduling. Responsibility for proper waste disposal rests with the owner of the waste[4].
Decontamination and Container Disposal
Proper disposal of the chemical's container is as crucial as the disposal of the chemical itself to prevent residual contamination.
Protocol for Empty Container Disposal:
-
Triple Rinse: Once the container is empty, triple rinse it with a suitable solvent. A common practice is to use a small amount of a solvent in which the residue is soluble (e.g., acetone or ethanol), ensuring all interior surfaces are rinsed.
-
Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected and disposed of along with the chemical waste. Never pour the rinsate down the drain.
-
Container Puncturing: After triple rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.
-
Final Disposal: Before disposing of the used container, ensure its contents have been completely removed[5]. The decontaminated container can then be disposed of in accordance with local and national regulations, which may allow for recycling or disposal as regular solid waste. Always confirm with your EHS office before proceeding.
The Scientific Rationale: Causality Behind the Protocol
Understanding the "why" behind these procedures reinforces their importance and ensures adherence.
-
Segregation and Labeling: Prevents accidental mixing with incompatible chemicals, which could lead to dangerous reactions. Clear labeling is a cornerstone of laboratory safety, ensuring everyone is aware of the container's contents and associated hazards.
-
Use of Inert Absorbents: Materials like sand and vermiculite are chemically unreactive and will not create additional hazards when they come into contact with the chemical. Combustible materials are avoided to eliminate fire risk.
-
Professional Hazardous Waste Disposal: This chemical is classified as harmful and an irritant. Landfill or sewer disposal is inappropriate as it can lead to environmental contamination and potential harm to aquatic life. Licensed disposal facilities have the technology and expertise to handle and neutralize such chemicals safely.
-
Triple Rinsing Containers: This is a standard procedure to ensure that residual chemical, which can still pose a hazard, is removed to a negligible level. Collecting the rinsate as hazardous waste is critical to prevent the transfer of the hazard to the environment.
By adhering to this comprehensive disposal guide, researchers and scientists can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
Personal protective equipment for handling 2-(2-Hydroxyethoxy)ethyl benzoate
A Researcher's Guide to Safely Handling 2-(2-Hydroxyethoxy)ethyl Benzoate
An Essential Framework for Laboratory Safety and Product Integrity
As researchers and scientists navigating the complexities of drug development, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive, technically grounded protocol for the use of this compound (CAS No. 20587-61-5), a compound that, while valuable, requires meticulous handling to ensure both personal safety and experimental success. This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step, fostering a culture of informed safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]
A thorough risk assessment is the foundational step before any handling of this compound. This involves not only recognizing the inherent hazards of the chemical but also evaluating the specific experimental context, including quantities used, the potential for aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is a critical control measure. A one-size-fits-all approach is insufficient; instead, a dynamic assessment based on the procedural risks is necessary.
Core PPE Requirements
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes | Chemical safety goggles and a face shield | Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are essential to protect against splashes.[1][3] A face shield should be worn over goggles during procedures with a heightened risk of splashing, such as when handling larger volumes or during vigorous mixing.[1][4] |
| Hands | Nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a variety of chemicals.[3][4][5] Double-gloving provides an additional barrier and is a prudent measure against undetected micro-perforations or when handling for extended periods.[5] Gloves must be inspected for any signs of degradation or puncture before each use.[1] |
| Body | Chemical-resistant laboratory coat | A lab coat made of a chemical-resistant material is mandatory to protect against spills and splashes.[1][5] Ensure the coat is fully buttoned to provide maximum coverage. |
| Feet | Closed-toe shoes | Prevents injury from dropped objects and protects feet from spills.[5] |
Respiratory Protection
In most laboratory settings with proper engineering controls, such as a certified chemical fume hood, respiratory protection is not typically required for handling small quantities of this compound.[5][6] However, a risk assessment may indicate the need for a respirator in situations where:
-
Engineering controls are insufficient or unavailable.
-
There is a potential for significant aerosolization.
-
Emergency spill response is required.
If a respirator is deemed necessary, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6][7][8] All personnel requiring respiratory protection must be properly fit-tested and trained in its use, maintenance, and limitations.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Decision Tree
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6] This minimizes the inhalation of vapors and potential aerosols. Ensure that the fume hood has been recently certified and that work is conducted at least six inches inside the sash.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as determined by your risk assessment.[5]
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a calibrated pipette or a graduated cylinder.
-
During Reaction: Keep all containers of this compound tightly closed when not in use to prevent the release of vapors.[1]
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Remove PPE carefully, avoiding contact with the outer surfaces of contaminated gloves.[1] Wash hands thoroughly with soap and water.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][9] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][9] Seek immediate medical attention.[1] |
Spill Response
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the contaminated material in a sealed, labeled container for proper disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed container.[5]
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and absorbent materials, should be collected in a separate, labeled container.[5]
Never dispose of this chemical down the drain.[9] All waste must be disposed of in accordance with local, state, and federal regulations.[1]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is a shared responsibility. By understanding the inherent hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can create a safe and productive laboratory environment. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant and informed.
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. This compound | 20587-61-5 [amp.chemicalbook.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
